3-Bromoimidazo[1,5-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromoimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-9-5-6-3-1-2-4-10(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUUZMVCNDSPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Imidazo[1,5-a]pyridine Scaffold in Modern Chemistry
An In-Depth Technical Guide to 3-Bromoimidazo[1,5-a]pyridine: Properties, Synthesis, and Applications
The imidazo[1,5-a]pyridine core is a nitrogen-bridged bicyclic heterocycle of significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a unique and versatile scaffold for interaction with biological targets.[1] This framework is considered a "privileged structure" due to its recurrence in a multitude of biologically active compounds. Derivatives of the isomeric imidazo[1,2-a]pyridine scaffold, for instance, have demonstrated a wide array of pharmacological activities, including antiviral, anticancer, and antimicrobial properties.[2][3]
This guide focuses specifically on This compound , a halogenated derivative that serves as a pivotal building block in synthetic organic chemistry. The strategic placement of the bromine atom at the C3 position transforms the molecule into a versatile intermediate, enabling a wide range of subsequent chemical modifications, particularly through cross-coupling reactions. This document provides a comprehensive overview of its known properties, plausible synthetic strategies, chemical reactivity, and potential applications for researchers and professionals in drug development.
Section 1: Core Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is essential for its effective use in a laboratory setting. While extensive experimental data for this specific compound is not widely published, its core characteristics can be compiled from chemical databases and supplier information.
| Property | Value | Source(s) |
| CAS Number | 1263057-86-8 | [4][5][6] |
| Molecular Formula | C₇H₅BrN₂ | [4][6] |
| Molecular Weight | 197.03 g/mol | [4][6] |
| Monoisotopic Mass | 195.96361 Da | [4] |
| SMILES | BrC1=NC=C2C=CC=CN21 | [6] |
| Topological Polar Surface Area | 17.3 Ų | [4] |
| Complexity | 129 | [4] |
| Storage Conditions | Store in freezer (-20°C), sealed in dry conditions | [6] |
Table 1: Physicochemical Properties of this compound.
Section 2: Synthesis Strategies for Imidazo[1,5-a]pyridines
Established Synthesis of Isomeric Bromo-Imidazopyridines
A common strategy for building the imidazo-pyridine scaffold involves the condensation of an aminopyridine with a two-carbon synthon. For example, a patented method for the synthesis of the isomeric 6-bromoimidazo[1,2-a]pyridine involves reacting 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde.[7] This reaction, known as the Tschitschibabin reaction, is a cornerstone in the synthesis of this class of heterocycles.
Workflow: General Tschitschibabin Synthesis for Bromo-Imidazopyridines
References
- 1. 3-Bromo-5-chloroimidazo[1,2-A]pyridine | 1260656-94-7 | Benchchem [benchchem.com]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 4. Page loading... [guidechem.com]
- 5. This compound | 1263057-86-8 [chemicalbook.com]
- 6. 1263057-86-8|this compound|BLD Pharm [bldpharm.com]
- 7. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
synthesis and characterization of 3-Bromoimidazo[1,5-a]pyridine
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromoimidazo[1,5-a]pyridine
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the , a key heterocyclic building block in medicinal chemistry and materials science. The imidazo[1,5-a]pyridine scaffold is a privileged structure found in numerous pharmacologically active agents. The introduction of a bromine atom at the C3 position serves as a versatile synthetic handle, enabling extensive molecular diversification through modern cross-coupling methodologies. This document details a robust and regioselective synthetic protocol via electrophilic bromination of the parent imidazo[1,5-a]pyridine core. Furthermore, it provides a thorough guide to the structural characterization of the target compound using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The causality behind experimental choices and the interpretation of analytical data are emphasized to provide field-proven insights for professionals in drug discovery and chemical development.
Introduction: The Strategic Value of this compound
The imidazo[1,5-a]pyridine heterocyclic system is a cornerstone in the design of novel therapeutics and functional materials.[1] Its rigid, planar structure and rich electronic properties make it an ideal scaffold for interacting with biological targets. Derivatives have shown promise in various applications, including as fluorescent probes and optoelectronic materials.[1]
The strategic importance of This compound lies in its role as a pivotal synthetic intermediate. The carbon-bromine bond at the electron-rich C3 position of the imidazole ring is primed for participation in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig). This allows for the precise and efficient introduction of diverse aryl, heteroaryl, alkyl, and amino functionalities, making it an invaluable precursor for generating libraries of complex molecules for structure-activity relationship (SAR) studies.
This guide presents a logical and validated pathway to access this key building block, beginning with the synthesis of the core scaffold followed by a highly regioselective bromination reaction.
Synthesis of this compound
The most efficient and direct synthetic strategy involves a two-stage process: first, the construction of the parent imidazo[1,5-a]pyridine ring system, followed by the selective electrophilic bromination at the C3 position.
Stage 1: Synthesis of the Imidazo[1,5-a]pyridine Core
Several methods exist for the synthesis of the imidazo[1,5-a]pyridine core.[1] A common and reliable approach involves the condensation and cyclization of 2-(aminomethyl)pyridine with an appropriate one-carbon source. The following workflow outlines a representative procedure.
Caption: General workflow for the synthesis of the core imidazo[1,5-a]pyridine scaffold.
Stage 2: Regioselective C3-Bromination
The C3 position of imidazo[1,5-a]pyridine is the most nucleophilic and sterically accessible site for electrophilic aromatic substitution. This high regioselectivity is driven by the electronic nature of the fused imidazole ring, which is significantly more electron-rich than the pyridine moiety.[2] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it is a mild, solid, and easily handled source of electrophilic bromine, minimizing over-bromination and hazardous side reactions associated with liquid bromine.
Caption: The mechanism of regioselective C3 bromination using N-Bromosuccinimide (NBS).
Detailed Experimental Protocol: Synthesis of this compound
-
Materials: Imidazo[1,5-a]pyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Dichloromethane (DCM) or Acetonitrile (ACN) (anhydrous), Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add imidazo[1,5-a]pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration) and cool the flask to 0 °C using an ice-water bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 5-10 minutes. Causality: A slow, portion-wise addition at low temperature helps to control the reaction exotherm and maintain high selectivity, preventing potential side reactions.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine species.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine. Trustworthiness: These aqueous washes are a self-validating step to remove the succinimide byproduct and any acidic impurities, ensuring a cleaner crude product.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.
-
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Physicochemical Properties
The fundamental properties of the target compound are summarized below.
| Property | Value | Source |
| CAS Number | 1263057-86-8 | [1] |
| Molecular Formula | C₇H₅BrN₂ | Calculated |
| Molecular Weight | 197.03 g/mol | Calculated |
| Monoisotopic Mass | 195.9636 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale solid | General |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The following are the expected spectral features for this compound dissolved in CDCl₃.
-
¹H NMR Spectroscopy: The spectrum is expected to show five distinct signals in the aromatic region (approx. δ 6.5-9.0 ppm). The introduction of the electronegative bromine atom at C3 will deshield adjacent protons. The signal for H1 will likely be a singlet, while the protons on the pyridine ring will exhibit characteristic doublet and triplet splitting patterns.
-
¹³C NMR Spectroscopy: The spectrum will display seven signals corresponding to the seven carbon atoms. The most significant feature is the signal for C3, which will be shifted upfield due to the heavy atom effect of bromine and will show a reduced intensity. The other carbon signals will be in the typical aromatic range (approx. δ 110-150 ppm).
| Position | Expected ¹H Shift (δ, ppm) | Expected ¹³C Shift (δ, ppm) | Notes |
| C1 | ~7.8 (s) | ~125 | Singlet proton; carbon adjacent to bromine. |
| C3 | - | ~105 | Quaternary carbon directly attached to bromine; shows no proton. |
| C5 | ~8.0 (d) | ~120 | Proton on the pyridine ring. |
| C6 | ~6.8 (t) | ~115 | Proton on the pyridine ring. |
| C7 | ~7.2 (t) | ~128 | Proton on the pyridine ring. |
| C8 | ~7.6 (d) | ~118 | Proton on the pyridine ring. |
| C8a | - | ~140 | Bridgehead quaternary carbon. |
Note: The chemical shifts are estimates based on data for the parent scaffold and related halogenated heterocycles. Actual values may vary.
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and elemental composition.
-
Validation Protocol: For a compound containing one bromine atom, the molecular ion region will exhibit a highly characteristic pair of peaks of nearly equal intensity, separated by 2 mass units (m/z). This "doublet" corresponds to the natural isotopic abundance of bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%) .
-
Expected Result:
-
[M]⁺ peak: m/z ≈ 196 (corresponding to C₇H₅⁷⁹BrN₂)
-
[M+2]⁺ peak: m/z ≈ 198 (corresponding to C₇H₅⁸¹BrN₂)
-
Intensity Ratio: The ratio of the [M]⁺ to [M+2]⁺ peaks should be approximately 1:1. The presence of this isotopic pattern is definitive proof of a monobrominated compound.
-
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.
-
Expected Peaks:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1620-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the fused aromatic ring system.
-
~800-600 cm⁻¹: C-Br stretching vibration, often found in the fingerprint region.
-
Applications in Synthesis
The true utility of this compound is realized in its subsequent transformations. The C3-Br bond is a launchpad for constructing more complex molecular architectures.
Caption: Key cross-coupling reactions enabled by the C3-bromo functional group.
Conclusion
This guide has outlined a reliable and scientifically-grounded approach for the synthesis and comprehensive characterization of this compound. The presented protocol for regioselective bromination is efficient and leverages common, safe laboratory reagents. The detailed characterization plan provides a self-validating system to ensure the production of high-purity material. As a versatile building block, this compound offers researchers and drug development professionals a rapid entry point into a rich chemical space, facilitating the discovery and optimization of next-generation pharmaceuticals and functional materials.
References
An In-Depth Technical Guide to 3-Bromoimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Bromoimidazo[1,5-a]pyridine, a key heterocyclic building block in medicinal chemistry and organic synthesis. This document delves into its chemical properties, synthesis, reactivity, and potential applications, offering valuable insights for professionals in drug discovery and development.
Core Chemical Identity and Properties
This compound is a fused heterocyclic compound featuring a pyridine ring fused to an imidazole ring, with a bromine atom substituted at the 3-position.
CAS Number: 1263057-86-8[1]
Molecular Formula: C₇H₅BrN₂[1]
Structure:
Chemical Structure of this compound
Chemical Data Summary Table:
| Property | Value | Source |
| CAS Number | 1263057-86-8 | [1] |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| Monoisotopic Mass | 195.96361 Da | [1] |
| Topological Polar Surface Area | 17.3 Ų | [1] |
| Heavy Atom Count | 10 | [1] |
| Complexity | 129 | [1] |
| XLogP3-AA | 2.9 | [1] |
Synthesis and Reactivity
The synthesis of the imidazo[1,5-a]pyridine scaffold can be achieved through various methods, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions.[2] These approaches offer access to a wide range of substituted derivatives.
General Synthetic Approach:
References
- 1. 3-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 327951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 3-ブロモイミダゾ[1,2-a]ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic Characterization of 3-Bromoimidazo[1,5-a]pyridine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 3-Bromoimidazo[1,5-a]pyridine (CAS No. 1263057-86-8).[1] While this compound is noted in chemical literature and databases, a complete, publicly available dataset of its spectroscopic properties is not readily found. This guide, therefore, serves as a predictive and methodological resource for researchers, scientists, and professionals in drug development. It outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's structure and provides detailed, field-proven protocols for obtaining and interpreting this information. The causality behind experimental choices and the principles of data interpretation are emphasized to ensure scientific integrity and practical utility.
Introduction: The Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a significant bicyclic heteroaromatic system, serving as a key structural motif in numerous pharmacologically active agents.[2][3] Its derivatives are explored for a wide range of therapeutic applications, making the synthesis and characterization of novel analogues, such as this compound, a subject of considerable interest in medicinal chemistry. The introduction of a bromine atom at the 3-position provides a valuable handle for further synthetic transformations, such as cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery.
Accurate spectroscopic characterization is the cornerstone of chemical synthesis, providing unambiguous confirmation of a molecule's identity and purity. This guide will detail the expected spectroscopic signature of this compound.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound, with the IUPAC numbering convention, is presented below. This structure forms the basis for all subsequent spectral predictions.
References
- 1. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines [mdpi.com]
- 2. US8008321B2 - Imidazo[1,5-a] pyridine derivatives, method for preparing same and pharmaceutical compositions containing same - Google Patents [patents.google.com]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
The Imidazo[1,5-a]pyridine Core: A Technical Guide to its Discovery, History, and Synthetic Evolution
Abstract
The imidazo[1,5-a]pyridine scaffold is a nitrogen-containing fused heterocyclic system that has emerged from relative obscurity to become a privileged structure in modern medicinal chemistry and materials science. Unlike its well-known isomeric cousin, imidazo[1,2-a]pyridine, which is found in numerous marketed drugs, the imidazo[1,5-a]pyridine core offers a distinct electronic and steric profile, providing medicinal chemists with a valuable alternative for scaffold hopping and novel intellectual property. This guide provides an in-depth exploration of the historical discovery, evolution of synthetic methodologies, and the burgeoning role of imidazo[1,5-a]pyridine derivatives in drug development, offering researchers and scientists a comprehensive technical resource.
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,5-a]pyridine system consists of a pyridine ring fused with an imidazole ring at the [1,5-a] position. This arrangement results in a 7-π electron bicyclic aromatic system with a bridgehead nitrogen atom. This unique architecture imparts specific physicochemical properties, including hydrogen bonding capabilities and defined spatial orientation of substituents, making it an attractive framework for designing molecules that can interact with biological targets with high affinity and specificity.
While initially overshadowed by the more extensively studied imidazo[1,2-a]pyridine isomer, the imidazo[1,5-a]pyridine core is now recognized for its presence in a range of biologically active compounds, from natural alkaloids to potent synthetic agents targeting cancer, inflammation, and neurodegenerative diseases.[1] Its utility also extends to materials science, where its derivatives have been investigated as promising photoluminescent sensors and ligands for transition metal catalysis.[1]
Foundational Syntheses: The Early Years
The initial forays into the synthesis of the imidazo[1,5-a]pyridine ring system were characterized by classical condensation strategies, often requiring harsh conditions. One of the seminal, well-documented approaches was reported by Palazzo and Picconi in 1975. Their work focused on the synthesis of imidazo[1,5-a]pyridin-3(2H)-one derivatives.
The core principle of this early methodology involved the cyclization of substituted 2-aminomethyl-pyridines with highly reactive C1 electrophiles like phosgene or ethyl chloroformate.[2][3] This approach established a foundational pathway to the core, but its scope was limited, particularly in accessing the unsubstituted parent heterocycle, and the use of hazardous reagents like phosgene posed significant challenges for broader application.[2]
Another classical approach involved Vilsmeier-type cyclizations, which utilize a Vilsmeier reagent (typically formed from phosphorus oxychloride and a substituted amide like DMF) to effect a cyclization and formylation reaction.[4] These early methods, while groundbreaking, highlighted the need for more versatile and milder synthetic routes to unlock the full potential of the scaffold.
The Evolution of Synthetic Strategy
The past few decades have witnessed a dramatic expansion in the synthetic toolkit available to chemists for constructing the imidazo[1,5-a]pyridine core. Modern methods prioritize efficiency, diversity, and milder reaction conditions, moving away from the harsh protocols of the past.
Cyclocondensation and Multicomponent Reactions
Building upon the classical approach, modern cyclocondensation reactions employ a broader range of starting materials. A notable advancement is the use of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in the presence of polyphosphoric acid (PPA), providing a novel route to the scaffold.[1][5]
Multicomponent reactions (MCRs) have emerged as a particularly powerful strategy. For instance, an efficient three-component coupling of substituted picolinaldehydes, amines, and formaldehyde can generate imidazo[1,5-a]pyridinium ions in high yields under mild conditions, allowing for the rapid assembly of complex structures from simple precursors.[6]
Transition-Metal Catalysis and Oxidative Cyclization
The advent of transition-metal catalysis has revolutionized the synthesis of imidazo[1,5-a]pyridines. These methods often proceed via C-H activation and amination pathways, offering high atom economy.
-
Copper and Iodine Catalysis: Copper(I) catalysis enables the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines, using oxygen as the sole oxidant.[6] Similarly, copper/iodine co-catalyzed decarboxylative cyclizations of α-amino acids with 2-benzoylpyridines provide an excellent route to 1,3-disubstituted imidazo[1,5-a]pyridines.[6]
-
Transition-Metal-Free C-H Amination: Iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines represents an operationally simple, metal-free approach to the scaffold via an sp³ C–H amination pathway.[7]
The causality behind the success of these oxidative methods lies in their ability to form key C-N bonds under controlled conditions, often avoiding the need for pre-functionalized starting materials and thus shortening synthetic sequences.
Experimental Protocol: Iodine-Mediated Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines
This protocol is representative of modern, transition-metal-free oxidative cyclization methods.[7]
Objective: To synthesize a 1,3-disubstituted imidazo[1,5-a]pyridine from a 2-pyridyl ketone and a primary alkylamine.
Materials:
-
Di(pyridin-2-yl)methanone (1.0 mmol, 1.0 equiv)
-
Benzylamine (1.2 mmol, 1.2 equiv)
-
Iodine (I₂) (2.0 mmol, 2.0 equiv)
-
Sodium Acetate (NaOAc) (3.0 mmol, 3.0 equiv)
-
1,2-Dichloroethane (DCE) (5.0 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add di(pyridin-2-yl)methanone (184 mg, 1.0 mmol), sodium acetate (246 mg, 3.0 mmol), and iodine (508 mg, 2.0 mmol).
-
Add 1,2-dichloroethane (5.0 mL) to the flask.
-
Add benzylamine (129 mg, 0.13 mL, 1.2 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (10 mL) to remove excess iodine.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine.
Self-Validation: The success of this protocol relies on the sequential formation of an imine intermediate, followed by iodine-mediated intramolecular oxidative C-H amination to form the imidazole ring. The use of a base (NaOAc) is critical to neutralize the HI generated in situ. The final product can be unequivocally characterized by ¹H NMR, ¹³C NMR, and HRMS to validate its structure.
The Imidazo[1,5-a]pyridine Scaffold in Medicinal Chemistry
The unique structural and electronic properties of the imidazo[1,5-a]pyridine core have led to its exploration across a wide range of therapeutic areas. Its ability to serve as a versatile template for presenting substituents in a well-defined three-dimensional space has been key to its success.
| Compound Class/Example | Biological Target / Activity | Therapeutic Area | Reference |
| Fadrozole | Aromatase Inhibitor | Oncology (Breast Cancer) | [8][9][10] |
| Pirmagrel | Thromboxane A2 Synthetase Inhibitor | Cardiovascular / Anti-inflammatory | [1] |
| C 1311 | Topoisomerase II Inhibitor | Oncology | [1] |
| GNE-0946 / GNE-6468 | RORc Inverse Agonists | Autoimmune Diseases | [8] |
| Various Derivatives | NIK Inhibitors | Inflammatory Diseases | [11] |
| Various Derivatives | 5-HT₄ Receptor Partial Agonists | Cognitive Disorders (e.g., Alzheimer's) | [12] |
Case Study: Fadrozole, a Pioneering Aromatase Inhibitor
Fadrozole (4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile) stands as a landmark example of a clinically investigated drug featuring the imidazo[1,5-a]pyridine core.[8][10] Developed as a nonsteroidal aromatase inhibitor, it represents a critical application of this scaffold in oncology.
Mechanism of Action: Fadrozole is a potent and selective inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step of estrogen biosynthesis—the conversion of androgens (like testosterone) to estrogens.[8][13] In hormone-receptor-positive breast cancers, tumor growth is driven by estrogen. By blocking aromatase, Fadrozole effectively reduces systemic estrogen levels, thereby depriving the cancer cells of this critical growth signal.[13] The nitrogen at position 4 of the imidazole ring is believed to coordinate to the heme iron atom at the active site of the aromatase enzyme, a key interaction for potent inhibition.[14]
Synthetic Rationale: The synthesis of Fadrozole involves the construction of the key 5-aryl-substituted tetrahydroimidazo[1,5-a]pyridine core. A representative synthesis involves the cyclization of a 5-(3-chloropropyl)imidazole derivative, which is itself constructed from a protected imidazole precursor and 4-cyanobenzyl bromide.[15] The final intramolecular cyclization is typically achieved using a strong base like potassium tert-butoxide, which facilitates the N-alkylation to form the fused pyridine ring.[15] This convergent strategy allows for the late-stage introduction of the crucial 4-cyanophenyl group, which is vital for the compound's activity.[14]
Future Outlook and Conclusion
The journey of the imidazo[1,5-a]pyridine scaffold is a compelling narrative of chemical innovation. From its initial synthesis through challenging classical methods to its current construction via elegant, atom-economical catalytic reactions, the core has become increasingly accessible. This accessibility has, in turn, fueled its exploration in drug discovery.
Looking forward, the field is poised for further advancement. The development of enantioselective syntheses will be crucial for probing the stereochemical requirements of biological targets, as was done for Fadrozole.[14] Furthermore, the application of late-stage functionalization techniques will allow for the rapid generation of compound libraries to explore structure-activity relationships (SAR) more effectively.
References
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. [Derivatives if imidazol (1,5-a) pyridin-3(2H)-one] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Derivatives if imidazol (1,5-a) pyridin-3(2H)-one]. | Semantic Scholar [semanticscholar.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. GSRS [precision.fda.gov]
- 6. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzonitrile, 4-(5,6,7,8-tetrahydroimidazo(1,5-a)pyridin-5-yl)-, hydrochloride (1:1) | C14H14ClN3 | CID 59694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 102676-47-1: Fadrozole | CymitQuimica [cymitquimica.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. researchgate.net [researchgate.net]
- 13. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aromatase inhibitors: synthesis, biological activity, and binding mode of azole-type compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fadrozole hydrochloride, Fadrozole monohydrochloride, CGS-16949A, Afema, Arensin-药物合成数据库 [drugfuture.com]
potential biological activities of imidazo[1,5-a]pyridine derivatives
An In-Depth Technical Guide to the Potential Biological Activities of Imidazo[1,5-a]Pyridine Derivatives
Foreword for the Researcher
The imidazo[1,5-a]pyridine scaffold is a nitrogen-containing fused heterocyclic system that has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic and structural properties make it a versatile backbone for designing novel therapeutic agents. This guide synthesizes current research to provide an in-depth look at the diverse biological activities of these derivatives, moving beyond a simple recitation of findings to explore the underlying mechanisms and experimental rationale. As Senior Application Scientists, our goal is to bridge the gap between theoretical chemistry and practical application, offering insights that are both scientifically rigorous and field-relevant. This document is structured to follow the scientific journey: from synthesis to the exploration of anticancer, antimicrobial, anti-inflammatory, and antiviral properties, providing validated protocols and data-driven insights at each stage.
The Imidazo[1,5-a]Pyridine Scaffold: Synthesis and Properties
The imidazo[1,5-a]pyridine system is an aromatic heterocycle with significant potential in both materials science and pharmaceuticals.[1] Its structure, analogous to purines, allows it to interact readily with various biological macromolecules.[3] The synthesis of this scaffold is a subject of intense research, with numerous methods developed to access its derivatives from readily available starting materials. These methods primarily include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions.[4]
A common and efficient approach is the iodine-mediated one-pot synthesis, which allows for the simultaneous construction of C-N and C-S bonds under mild conditions.[5] This method highlights the practicality and atom economy that modern synthetic strategies strive for.
Experimental Protocol: One-Pot Synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine
This protocol is adapted from an efficient iodine-mediated synthesis method.[5] It demonstrates a practical approach to creating the core scaffold, which can then be further modified to explore a range of biological activities.
Causality: The choice of iodine as a mediator is crucial; it facilitates the oxidative cyclization process under mild conditions without the need for harsh reagents or metal catalysts. Sodium benzenesulfinate serves as the sulfur source, enabling the direct construction of the C-S bond in a one-pot reaction, which enhances efficiency and reduces waste.
-
Reactant Preparation: In a reaction vessel, combine 2-aminomethylpyridine (0.2 mmol, 1.0 equiv.), benzaldehyde (0.2 mmol, 1.0 equiv.), and sodium benzenesulfinate (0.3 mmol, 1.5 equiv.).
-
Solvent Addition: Add Dichloromethane (DCM, 2.0 mL) to the mixture.
-
Initiation: Add Iodine (I₂) (0.3 mmol, 1.5 equiv.) to the solution.
-
Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product using column chromatography on silica gel to yield the final compound.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Imidazo[1,5-a]pyridine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[1][5] Their mechanisms of action are diverse, ranging from the inhibition of critical cell cycle regulators to the induction of programmed cell death (apoptosis).[6][7]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A primary anticancer mechanism for this class of compounds is the inhibition of protein kinases, which are crucial for cell signaling and proliferation. For instance, certain imidazo[4,5-b]pyridine derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[6] By inhibiting CDK9, these compounds can disrupt the expression of anti-apoptotic proteins, sensitizing cancer cells to apoptosis.
Other derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[8] This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, survival, and proliferation. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[8][9]
}
Figure 1: Simplified diagram of Imidazo[1,5-a]pyridine derivatives inhibiting the PI3K/Akt/mTOR signaling pathway.
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic effects of imidazo[1,5-a]pyridine derivatives are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying potency.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |
| Compound 12b | MCF-7 (Breast) | 11 | Not Specified | [10] |
| Compound 12b | HepG2 (Liver) | 13 | Not Specified | [10] |
| IP-5 | HCC1937 (Breast) | 45 | PI3K/Akt Inhibition, Apoptosis | [9][11] |
| IP-6 | HCC1937 (Breast) | 47.7 | Not Specified | [11] |
| Compound 6d | HepG2 (Liver) | - | Apoptosis via Caspase-3/9 | [12] |
| Compound 6i | HepG2 (Liver) | - | Apoptosis via Caspase-3/9 | [12] |
| Derivative IX | MCF-7 (Breast) | 0.63-1.32 | CDK9 Inhibition | [6] |
Experimental Protocol: MTT Cell Proliferation Assay
This protocol is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.
Causality: The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,5-a]pyridine derivative in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity: A Front against Drug Resistance
The rise of multi-drug resistant (MDR) bacteria poses a significant global health threat. Imidazopyridine derivatives have emerged as a promising class of antibacterial agents, showing activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains.[13][14]
Mechanism of Action: Targeting Essential Bacterial Enzymes
Some imidazopyridine derivatives exert their antibacterial effects by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[13] These enzymes are critical for DNA replication, repair, and transcription. Their inhibition leads to a breakdown of cellular processes and ultimately bacterial death. The broad-spectrum activity of some derivatives suggests they may have multiple mechanisms of action or target highly conserved processes.[13][15]
}
Figure 2: A typical workflow for screening and identifying lead antimicrobial compounds.
Quantitative Data: In Vitro Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the standard metric for antimicrobial activity, representing the lowest concentration of a compound that inhibits visible microbial growth.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Indole-based IZPs | S. aureus | 0.11 - 23.45 | [13] |
| Indole-based IZPs | E. coli | 0.11 - 23.45 | [13] |
| Compound 15t | Various Bacteria | 1 - 2 | [15] |
| Compound 16d | Various Bacteria | 0.5 | [15] |
| Compound 14 | E. coli | 32 µM | [3] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the standardized method for determining the MIC of a compound against a specific bacterial strain.
Causality: This method is preferred for quantitative analysis as it provides a precise concentration value (the MIC) rather than a qualitative zone of inhibition. It involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid growth medium, allowing for clear determination of the concentration at which growth is prevented.
-
Inoculum Preparation: Culture the bacterial strain overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Anti-inflammatory and Antiviral Activities
Beyond cancer and bacterial infections, imidazo[1,5-a]pyridine derivatives have shown promise as anti-inflammatory and antiviral agents.
Anti-inflammatory Effects
Certain derivatives exhibit anti-inflammatory properties by modulating key signaling pathways involved in inflammation. A notable mechanism is the inhibition of the STAT3/NF-κB pathway.[16] NF-κB is a transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting this pathway, these compounds can effectively reduce the inflammatory response.[16][17]
}
Figure 3: Imidazo[1,5-a]pyridine derivatives can inhibit the NF-κB pathway, reducing inflammation.
Antiviral Potential
The structural similarity of the imidazopyridine core to purine nucleosides makes it a candidate for antiviral drug development.[18] Derivatives have been synthesized and evaluated against a range of viruses, including Human Immunodeficiency Virus (HIV), Bovine Viral Diarrhea Virus (BVDV, a surrogate for HCV), and Respiratory Syncytial Virus (RSV).[3][19][20][21] Structure-activity relationship (SAR) studies have identified that hydrophobicity is a critical factor for the antiviral activity of some derivatives.[21]
| Compound ID | Virus | Activity Metric | Value | Reference |
| Compound 7 | RSV | EC₅₀ | 21.0 µM | [3] |
| Compound 17 | RSV | EC₅₀ | 79.0 µM | [3] |
| Compound 5a | Influenza A | EC₅₀ | 0.3 µM | [19] |
| Compound 5b | Influenza A | EC₅₀ | 0.4 µM | [19] |
| Chalcone-based | HIV-1 / HIV-2 | In vitro evaluation | Limited activity | [20] |
Conclusion and Future Directions
The imidazo[1,5-a]pyridine scaffold is a remarkably versatile and pharmacologically significant structure. The derivatives explored in this guide demonstrate a broad spectrum of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The ability to modify the core structure through efficient synthetic routes allows for fine-tuning of its properties to target specific biological pathways and enzymes.
Future research should focus on elucidating the precise molecular targets for derivatives with promising activity but unknown mechanisms. The development of structure-activity relationships, aided by computational modeling and in silico screening, will be crucial for designing next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of the molecular basis of disease deepens, the rational design of imidazo[1,5-a]pyridine derivatives will undoubtedly continue to yield novel and effective therapeutic agents.
References
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 4. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciensage.info [sciensage.info]
- 15. researchgate.net [researchgate.net]
- 16. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Characterization, and antiviral evaluation of New Chalcone-Based Imidazo[1,2-a]pyridine Derivatives: Insights from in vitro and in silico Anti-HIV studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of Novel 3-Bromoimidazo[1,5-a]pyridine Analogs
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] The introduction of a bromine atom at the 3-position creates a versatile synthetic handle for further functionalization, making 3-bromoimidazo[1,5-a]pyridine analogs particularly valuable starting points for the development of novel therapeutics.[2][3] The precise determination of their molecular structure is a critical, non-negotiable step in the research and development process, ensuring the integrity of structure-activity relationship (SAR) studies and the ultimate success of any drug development program.
This in-depth technical guide provides a comprehensive overview of the multi-pronged analytical approach required for the unambiguous structural elucidation of novel this compound analogs. We will delve into the core analytical techniques, emphasizing not just the "how" but the "why" behind each experimental choice, reflecting a field-proven methodology for generating robust and reliable data.
The Strategic Importance of a Multi-Modal Analytical Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound analogs, a suite of NMR experiments is necessary to piece together the complete structural puzzle.
¹H NMR: Mapping the Proton Environment
Causality: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, integration, and coupling patterns are all critical pieces of the puzzle.
Experimental Protocol:
-
Dissolve 5-10 mg of the purified analog in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals and determine the coupling constants (J values).
Data Interpretation:
-
Chemical Shifts: The aromatic protons of the imidazo[1,5-a]pyridine core will typically resonate in the range of δ 7.0-8.5 ppm. The exact positions will be influenced by the substituents on the ring.
-
Integration: The relative integrals of the signals should correspond to the number of protons giving rise to each signal.
-
Coupling Patterns: The splitting patterns (singlet, doublet, triplet, etc.) reveal the number of neighboring protons, which is crucial for determining the substitution pattern on the pyridine ring.
¹³C NMR: Probing the Carbon Skeleton
Causality: ¹³C NMR provides a count of the number of unique carbon atoms in the molecule and information about their chemical environment (e.g., aromatic, aliphatic, carbonyl).
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
Data Interpretation:
-
Chemical Shifts: The carbon atoms of the imidazo[1,5-a]pyridine core will have characteristic chemical shifts. The carbon bearing the bromine atom (C3) will be significantly influenced by the halogen's electronic effects.
-
DEPT Spectra: These experiments are invaluable for confirming the number of protons attached to each carbon, which helps in assigning the signals in the ¹³C spectrum.
2D NMR: Connecting the Dots
Causality: Two-dimensional NMR experiments, such as COSY and HSQC/HMBC, are essential for establishing connectivity between atoms within the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular framework.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For novel compounds, high-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition.
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. This is a critical step in confirming the identity of a newly synthesized compound.
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).
-
Acquire the mass spectrum in high-resolution mode.
Data Interpretation: The measured mass should be compared to the calculated theoretical mass for the proposed elemental formula (C₇H₅BrN₂ for the parent compound).[4] The mass accuracy should be within 5 ppm. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be readily apparent in the mass spectrum, providing a clear signature for the presence of a single bromine atom.
Tandem Mass Spectrometry (MS/MS)
Causality: MS/MS experiments involve the isolation of a specific ion (the parent ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions (daughter ions) provide valuable information about the structure of the molecule.[5]
Experimental Protocol:
-
Using the same sample and instrument setup as for HRMS, select the molecular ion ([M+H]⁺) as the precursor ion.
-
Perform collision-induced dissociation (CID) to fragment the precursor ion.
-
Acquire the MS/MS spectrum of the fragment ions.
Data Interpretation: The fragmentation pattern of the this compound core will be characteristic of this class of compounds. Common fragmentation pathways may include the loss of HCN, C₂H₂N, or the bromine radical.[6] The observed fragmentation pattern can be compared to that of known analogs or rationalized based on established fragmentation mechanisms for similar heterocyclic systems.
Single-Crystal X-ray Crystallography: The Definitive Structure
Causality: When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule. This technique is considered the "gold standard" for structural elucidation.[7][8]
Experimental Protocol:
-
Grow single crystals of the compound. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Collect the diffraction data.
-
Solve and refine the crystal structure using appropriate software.
Data Interpretation: The output of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsional angles.[8] This provides unequivocal confirmation of the connectivity of all atoms in the molecule, the substitution pattern, and the stereochemistry (if applicable).
Data Summary and Cross-Validation
The power of this multi-modal approach lies in the cross-validation of data from each technique. The proposed structure must be consistent with all of the spectroscopic and crystallographic data.
| Analytical Technique | Information Gained | Key Data Points |
| ¹H NMR | Proton environment, connectivity | Chemical shifts, coupling constants, integration |
| ¹³C NMR & DEPT | Carbon skeleton, carbon types | Chemical shifts, number of attached protons |
| 2D NMR (COSY, HSQC, HMBC) | Atom-to-atom connectivity | Correlation peaks |
| HRMS | Elemental composition | Accurate mass, isotopic pattern |
| MS/MS | Structural fragments | Fragmentation pattern |
| X-ray Crystallography | 3D molecular structure | Bond lengths, bond angles, connectivity |
Conclusion
The structural elucidation of novel this compound analogs is a meticulous process that demands a rigorous and multi-faceted analytical strategy. By synergistically employing NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can confidently and unambiguously determine the structure of these important molecules. This high level of structural fidelity is the bedrock upon which successful drug discovery and development programs are built. The causality-driven approach outlined in this guide, which emphasizes understanding the "why" behind each experimental choice, empowers scientists to generate high-quality, self-validating data packages for their novel chemical entities.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromoimidazo[1,5-a]pyridine | [frontierspecialtychemicals.com]
- 3. 3-Bromo-8-chloroimidazo[1,2-a]pyridine|CAS 1263058-56-5 [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. uab.edu [uab.edu]
- 6. "Mass Spectra of Some Di- and Triazaindenes" by William W. Paudler, james E. Kuder et al. [digitalcommons.cedarville.edu]
- 7. Synthesis, crystal structure, optical properties and antibacterial evaluation of novel imidazo[1, 5-a]pyridine derivatives bearing a hydrazone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Architecture of a Privileged Scaffold: A Technical Guide to the Synthesis of Imidazo[1,5-a]pyridines
Abstract
The imidazo[1,5-a]pyridine core is a significant structural motif in a vast number of pharmaceuticals and agrochemicals, heralding a continuous and intense research effort into its synthesis for several decades.[1][2] This heterocyclic system is considered a "privileged pharmacophoric scaffold" due to its presence in numerous biologically active compounds.[3] This guide provides an in-depth review of the diverse and evolving synthetic strategies for constructing the imidazo[1,5-a]pyridine ring system. We will delve into the mechanistic underpinnings of classical and modern methodologies, offering field-proven insights into experimental choices and providing detailed protocols for key transformations. The discussion will encompass cyclocondensation and cycloaddition reactions, oxidative cyclizations, multicomponent reactions, and the latest advancements in C-H functionalization.[1][2]
Introduction: The Enduring Importance of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine framework, a fused bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry and materials science.[4][5] Its rigid, planar structure and the specific arrangement of nitrogen atoms provide an ideal template for designing molecules with diverse pharmacological activities. Notable examples of biologically active imidazo[1,5-a]pyridines include potent antitumor agents and thromboxane A2 synthetase inhibitors.[3][6] Beyond their medicinal applications, these compounds are also investigated for their unique luminescent properties, making them valuable in the development of optoelectronic devices and sensors.[4][5]
The persistent demand for novel imidazo[1,5-a]pyridine derivatives has fueled the development of a rich and varied synthetic arsenal. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key synthetic routes to this important heterocyclic system.
Foundational Strategies: Cyclocondensation and Cycloaddition Reactions
Cyclocondensation reactions represent one of the most traditional and widely employed approaches for the synthesis of the imidazo[1,5-a]pyridine core. These methods typically involve the formation of the five-membered imidazole ring onto a pre-existing pyridine scaffold.
The Tschitschibabin Reaction and Related Cyclizations
The Tschitschibabin (or Chichibabin) reaction, historically significant for the synthesis of 2-aminopyridines, provides a conceptual basis for related cyclizations leading to imidazo[1,5-a]pyridines.[7][8][9][10][11] The core principle involves the reaction of a 2-(aminomethyl)pyridine derivative with a suitable electrophile to construct the imidazole ring.
A common and effective method involves the condensation of 2-(aminomethyl)pyridines with aldehydes, followed by an oxidative cyclization step. This approach allows for the introduction of a wide variety of substituents at the 1- and 3-positions of the imidazo[1,5-a]pyridine ring.
Diagram 1: General Scheme for Imidazo[1,5-a]pyridine Synthesis via Cyclocondensation
References
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myttex.net [myttex.net]
- 8. researchgate.net [researchgate.net]
- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Reactivity of the Imidazo[1,5-a]pyridine Core
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique electronic structure, structural rigidity, and versatile points for functionalization make it a cornerstone for the development of novel therapeutic agents and functional materials.[1][2] Unlike its more commonly studied isomer, imidazo[1,2-a]pyridine, the [1,5-a] system possesses distinct reactivity patterns that offer unique opportunities for molecular design. This guide provides a comprehensive exploration of the synthesis and chemical reactivity of the imidazo[1,5-a]pyridine core, offering field-proven insights into its functionalization and application. The narrative is grounded in mechanistic principles to explain the causality behind synthetic strategies and reaction outcomes, empowering researchers to leverage this versatile scaffold in their work.[3]
Electronic Structure: The Foundation of Reactivity
To understand the reactivity of the imidazo[1,5-a]pyridine core, one must first appreciate its electronic landscape. The fusion of an imidazole ring with a pyridine ring creates a bicyclic aromatic system with 10 π-electrons. The nitrogen atom at position 2 is pyrrole-like, contributing its lone pair to the aromatic system, while the nitrogen at position 4 is pyridine-like. This distribution of electrons results in a nuanced reactivity profile.
Theoretical and experimental studies indicate that the imidazole moiety is electron-rich, making it susceptible to electrophilic attack. Specifically, the C1 and C3 positions are the most nucleophilic and thus the primary sites for electrophilic substitution and C-H functionalization.[4][5] The ability to selectively functionalize these positions is a key theme in the chemistry of this scaffold.[6]
Caption: Key electronic features governing the reactivity of the core.
Synthesis of the Imidazo[1,5-a]pyridine Core
A prerequisite to studying reactivity is the efficient construction of the core itself. Numerous synthetic methodologies have been developed, often relying on cyclocondensation or transannulation reactions. These methods provide access to a wide array of substituted imidazo[1,5-a]pyridines from readily available starting materials.[7]
Key Synthetic Strategies:
-
Cyclocondensation of 2-(aminomethyl)pyridines: This is a common and robust approach where 2-(aminomethyl)pyridine precursors react with various electrophiles. For example, reaction with electrophilically activated nitroalkanes provides a versatile entry to the scaffold.[8][9]
-
Copper-Catalyzed Reactions: Copper catalysis enables efficient C-N bond formation. Methods include the tandem reaction of a pyridine ketone and a benzylamine, which proceeds via condensation-amination-oxidative dehydrogenation to afford 1,3-disubstituted products in excellent yields.[10]
-
Metal-Free Oxidative Amination: Sequential dual oxidative amination of C(sp³)-H bonds under ambient, metal-free conditions offers a green and efficient route to the core.[10]
-
Three-Component Reactions: The coupling of picolinaldehydes, amines, and formaldehyde can produce imidazo[1,5-a]pyridinium ions, which serve as versatile intermediates.[10]
These synthetic routes are crucial as they allow for the strategic placement of substituents on the core, which in turn can modulate the subsequent reactivity and biological activity of the molecule.
Key Reactivity Patterns and Functionalization
The functionalization of the pre-formed imidazo[1,5-a]pyridine core is central to its application in drug discovery and materials science. The inherent electronic properties of the ring system dictate a clear regioselectivity for many transformations.
C-H Functionalization at the C1 Position
Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic cores. For imidazo[1,5-a]pyridines, the C1 position is a prime target for such reactions. A notable example is the metal-free methylene insertion to bridge two imidazo[1,5-a]pyridine molecules.[4][5]
This transformation uses formaldehyde as both a reagent and a solvent, proceeding via a C(sp²)–H functionalization pathway to yield bis(imidazo[1,5-a]pyridin-1-yl)methane derivatives.[4] The reaction is remarkably efficient and tolerates a wide range of substituents on the heterocyclic core, including both electron-donating and electron-withdrawing groups, without significantly affecting the outcome.[5] This methodology provides a straightforward route to complex dimeric structures that have applications as ligands and in materials science.[4]
The causality for this regioselectivity lies in the high nucleophilicity of the C1 carbon, which readily attacks the electrophilic carbon of the protonated aldehyde.
Caption: Workflow for C1-C1 methylene bridge formation.
Electrophilic Substitution
Given the electron-rich nature of the imidazole portion of the core, electrophilic aromatic substitution is a primary mode of reactivity. The reaction typically occurs with high regioselectivity at the C1 and/or C3 positions. The precise location can be influenced by the nature of the electrophile and the existing substitution pattern on the ring.
For instance, the reaction with aldehydes, as described in the C-H functionalization section, is a form of electrophilic substitution. Other common electrophilic reactions would include:
-
Halogenation: Introduction of bromine or chlorine atoms.
-
Nitration: Installation of a nitro group, which can serve as a handle for further transformations, such as reduction to an amine or nucleophilic aromatic substitution.
-
Acylation: Friedel-Crafts type reactions to introduce acyl groups.
The choice of reaction conditions is critical to control selectivity and avoid side reactions. The pyridine nitrogen can be protonated under strongly acidic conditions, deactivating the ring system towards electrophilic attack. Therefore, buffered or non-acidic conditions are often preferred.
Application in Drug Development: A Case Study
The ability to selectively functionalize the imidazo[1,5-a]pyridine core at specific positions is invaluable in drug discovery for conducting Structure-Activity Relationship (SAR) studies. By systematically modifying the substituents at C1, C3, and other positions, medicinal chemists can fine-tune the molecule's pharmacological properties, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The core is found in molecules explored for a range of activities, including their use as anti-cancer agents and fluorescent probes for imaging.[1]
Experimental Protocols: A Practical Guide
To ensure the trustworthiness and reproducibility of the chemistry described, a detailed experimental protocol for a key transformation is provided below. This protocol is a self-validating system, detailing each step with clarity.
Protocol: Metal-Free Synthesis of Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane[4][5]
This protocol describes the methylene insertion reaction using formaldehyde, a representative example of C1 functionalization.
Materials:
-
3-phenylimidazo[1,5-a]pyridine (1.0 equiv)
-
Formaldehyde solution (37% in water)
-
Ethanol (if required for solubility)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-phenylimidazo[1,5-a]pyridine (e.g., 0.52 mmol, 1.0 equiv).
-
Reagent Addition: Add formaldehyde solution (37% in water, e.g., 1.0 mL, ~12.3 mmol), which acts as both the reagent and the solvent. If the starting material has poor solubility, a minimal amount of ethanol (e.g., 0.5 mL) can be added to aid dissolution.[5]
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude residue by silica gel column chromatography to afford the pure product, bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane. The product can be characterized by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Substrate Scope of Methylene Insertion
The versatility of the C1-H functionalization is demonstrated by its tolerance to various substituents on the imidazo[1,5-a]pyridine core.
| Entry | R Group on Phenyl at C3 | Product | Yield (%) | Reference |
| 1 | H | bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | Good | [4][5] |
| 2 | 4-Me | bis(3-(p-tolyl)imidazo[1,5-a]pyridin-1-yl)methane | Good | [5] |
| 3 | 4-F | bis(3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | Good | [5] |
| 4 | 3-NO₂ | bis(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 71% | [4] |
| 5 | Pyridin-2-yl (at C3) | bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane | 83% | [4] |
*Yields are reported as "Good" when specific percentages are not detailed but the reaction is described as efficient in the source.[5]
Conclusion
The imidazo[1,5-a]pyridine core is a scaffold of immense potential, characterized by a well-defined and exploitable reactivity profile. Its electron-rich imidazole fragment dictates a strong preference for electrophilic substitution and C-H functionalization at the C1 and C3 positions, a feature that has been leveraged to create complex and valuable molecules. Modern, metal-free synthetic methods have further expanded the accessibility and utility of these compounds. For researchers in drug discovery and materials science, a thorough understanding of the mechanistic underpinnings of this core's reactivity is not merely academic—it is the key to unlocking its full potential in the design of next-generation functional molecules.
References
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazo[1,5-A]pyridine-5-carbaldehyde | 85691-71-0 | Benchchem [benchchem.com]
- 7. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 9. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Solubility and Stability of 3-Bromoimidazo[1,5-a]pyridine in Common Solvents
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the solubility and stability of 3-Bromoimidazo[1,5-a]pyridine. Given the limited publicly available data on this specific molecule, this document outlines robust, field-proven methodologies to characterize these critical physicochemical properties. Adherence to these protocols will ensure the generation of reliable and reproducible data essential for downstream applications, from medicinal chemistry to formulation development.
Introduction: The Importance of Physicochemical Characterization
This compound is a heterocyclic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility and stability is a non-negotiable prerequisite for its successful development and application. Solubility dictates the bioavailability and formulation possibilities of a compound, while stability determines its shelf-life, storage conditions, and degradation pathways, which are critical for safety and efficacy.[1][2][3] This guide provides the foundational experimental protocols to establish a comprehensive physicochemical profile of this compound.
Solubility Determination: A Multipronged Approach
The solubility of a compound is a key determinant of its behavior in various experimental and physiological environments. We will describe two primary methods for solubility assessment: kinetic and thermodynamic solubility.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO), precipitates when introduced into an aqueous medium.[4] This is a high-throughput method often used in early drug discovery to flag potential solubility issues.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Aqueous Buffer Addition: Add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to each well, causing the compound to precipitate if its solubility is exceeded.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
Nephelometric Measurement: Measure the turbidity of each well using a laser nephelometer. The concentration at which a significant increase in scattered light is observed is the kinetic solubility.[5]
Thermodynamic Solubility Assessment
Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with the solid phase.[1][6] The shake-flask method is the gold standard for determining thermodynamic solubility.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a range of common laboratory solvents (see Table 1).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Concentration Analysis: Determine the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]
Table 1: Proposed Solvents for Solubility and Stability Studies
| Solvent Class | Examples |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone |
| Nonpolar | Hexane, Toluene, Dichloromethane, Chloroform |
Stability Assessment: Unveiling Degradation Pathways
Stability testing is crucial to identify conditions that may lead to the degradation of this compound. Forced degradation studies are employed to accelerate this process and elucidate potential degradation products and pathways.[7][8]
Forced Degradation Studies
Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing to predict its long-term stability.[7]
Experimental Protocol: Forced Degradation of this compound
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for up to 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for up to 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for up to 24 hours.
-
Thermal Stress (Solid State): Store the solid compound at 70°C for up to 7 days.
-
Photostability (Solid and Solution): Expose the compound to light conditions as specified in ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential to separate and quantify the parent compound from its degradation products, impurities, and excipients.[9]
Proposed HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Column Temperature: 30°C.
This method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.
Data Presentation and Interpretation
Solubility Data
The results from the solubility studies should be compiled into a clear and concise table for easy comparison.
Table 2: Example Solubility Data for this compound
| Solvent | Solvent Class | Solubility (mg/mL) at 25°C |
| Water | Polar Protic | |
| Methanol | Polar Protic | |
| Ethanol | Polar Protic | |
| Acetonitrile | Polar Aprotic | |
| DMSO | Polar Aprotic | |
| Dichloromethane | Nonpolar | |
| Toluene | Nonpolar |
Stability Data
The stability data should be presented to show the percentage of the parent compound remaining under each stress condition over time.
Table 3: Example Stability Data for this compound
| Stress Condition | Time (hours) | % Parent Compound Remaining | Observations (e.g., number of degradation products) |
| 0.1 M HCl, 60°C | 0 | 100 | - |
| 6 | |||
| 24 | |||
| 0.1 M NaOH, 60°C | 0 | 100 | - |
| 6 | |||
| 24 | |||
| 3% H₂O₂, RT | 0 | 100 | - |
| 6 | |||
| 24 |
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the workflows for solubility and stability testing.
Figure 1: Workflow for determining the kinetic and thermodynamic solubility of this compound.
Figure 2: Workflow for conducting forced degradation studies to assess the stability of this compound.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By following these detailed protocols, researchers can generate high-quality, reliable data that is essential for advancing the development of this compound for its intended applications. The proposed methodologies are based on established scientific principles and regulatory guidelines, ensuring the integrity and utility of the experimental results.
References
- 1. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. japsonline.com [japsonline.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. rheolution.com [rheolution.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. ijrpp.com [ijrpp.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions Using 3-Bromoimidazo[1,5-a]pyridine
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds and functional materials.[1][2] Its unique electronic properties and structural rigidity make it a desirable building block in medicinal chemistry and materials science.[2] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds. This guide provides a comprehensive overview and detailed protocols for the successful application of Suzuki-Miyaura cross-coupling reactions using 3-bromoimidazo[1,5-a]pyridine as a key building block for the synthesis of novel 3-arylimidazo[1,5-a]pyridines. These products are of significant interest in drug discovery, with potential applications as anticancer agents and kinase inhibitors.[1][3]
Mechanistic Considerations and Rationale for Experimental Design
The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The Catalytic Cycle
The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate. The choice of a suitable phosphine ligand is critical at this stage to facilitate the oxidative addition.[4]
-
Transmetalation: The organoboron reagent (arylboronic acid) is activated by a base, forming a boronate species. This species then transfers the aryl group to the Pd(II) complex, replacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the active Pd(0) catalyst and forming the desired C-C bond of the 3-arylimidazo[1,5-a]pyridine product.
Key Experimental Parameters and Their Significance
The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection and optimization of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and, more importantly, the phosphine ligand, significantly influences the reaction's efficiency. Electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald and XPhos families, are often employed to promote the oxidative addition and reductive elimination steps.[4][5] For challenging couplings, specialized pre-catalysts that rapidly generate the active Pd(0) species can be beneficial.[5][6]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can affect the reaction rate and the prevalence of side reactions like protodeboronation.[6] A range of bases, from inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) to stronger bases like phosphates (e.g., K₃PO₄), may be employed.[7] The solubility of the base in the chosen solvent system is also a critical factor.[7]
-
Solvent: The solvent system must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent.[7] Mixtures of organic solvents (e.g., dioxane, THF, DME) and water are commonly used to facilitate the dissolution of all components.[7][8]
-
Temperature and Reaction Time: While many Suzuki-Miyaura reactions require elevated temperatures to proceed at a reasonable rate, excessively high temperatures can lead to catalyst decomposition and unwanted side reactions. Microwave irradiation can be a valuable tool for accelerating these reactions and improving yields.[9][10]
Visualizing the Process
The following diagrams illustrate the catalytic cycle and the general experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura reaction.
Optimized Protocol for the Synthesis of 3-Phenylimidazo[1,5-a]pyridine
This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The conditions can be adapted for other arylboronic acids with minor modifications.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Phenylboronic Acid | ≥98% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Water | Deionized | In-house |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).
-
Add phenylboronic acid (1.2 mmol, 1.2 eq.).
-
Add potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
The flask is then sealed with a rubber septum and purged with an inert gas (nitrogen or argon) for 10-15 minutes.
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.
-
-
Reaction:
-
The reaction mixture is heated to 90 °C with vigorous stirring.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Workup:
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The mixture is then diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (1 x 10 mL).
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-phenylimidazo[1,5-a]pyridine.
-
Optimization of Reaction Conditions
For substrates that are less reactive or prone to side reactions, a systematic optimization of the reaction conditions may be necessary. The following table provides a starting point for such an optimization.
| Parameter | Condition 1 (Standard) | Condition 2 (For less reactive halides) | Condition 3 (For unstable boronic acids) |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with XPhos | XPhos Pd G3 Precatalyst |
| Ligand | - | XPhos | - |
| Base | K₂CO₃ | K₃PO₄ | K₃PO₄ |
| Solvent | Dioxane/H₂O | THF/H₂O | THF |
| Temperature | 90 °C | 80 °C | Room Temperature to 40 °C |
dba = dibenzylideneacetone
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Poor quality reagents. | Use a fresh batch of catalyst and high-purity, anhydrous solvents. Ensure thorough degassing. |
| Protodeboronation of Boronic Acid | Base is too strong or reaction temperature is too high for the specific boronic acid. | Use a milder base (e.g., NaHCO₃); Lower the reaction temperature.[5][6] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure the reaction is set up under a strictly inert atmosphere and that solvents are properly degassed. |
| Debromination of Starting Material | Certain catalyst/ligand combinations or reaction conditions can favor this side reaction. | Screen different palladium catalysts and phosphine ligands.[9] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 3-arylimidazo[1,5-a]pyridines from this compound. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access a wide range of novel compounds with significant potential in drug discovery and materials science. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important transformation.
References
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Detailed Protocol for the One-Pot Synthesis of 3-Aryl-Imidazo[1,5-a]pyridines
An Application Note for Medicinal and Process Chemistry
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-inflammatory, anti-cancer, and neuroprotective agents.[1] This application note provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of 3-aryl-1-(phenylthio)imidazo[1,5-a]pyridine analogs. The detailed methodology leverages an iodine-mediated reaction from readily available 2-(aminomethyl)pyridines, aromatic aldehydes, and sodium benzenesulfinates. We delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and offer expert insights into process optimization and troubleshooting to ensure reliable and reproducible outcomes for researchers in drug discovery and development.
Introduction: The Significance of Imidazo[1,5-a]pyridines
Imidazo[1,5-a]pyridines are nitrogen-containing fused heterocyclic compounds that have garnered substantial interest in pharmaceutical research.[2] Their unique structural and electronic properties allow them to act as versatile pharmacophores, engaging with a wide array of biological targets. Notable examples of their therapeutic relevance include their use as NIK inhibitors for anti-inflammatory effects, agents with potent anti-cancer activity, and compounds showing promise in treating neurological disorders like Alzheimer's disease.[1] The development of efficient and robust synthetic routes to access structurally diverse analogs of this scaffold is therefore a critical objective in modern medicinal chemistry.[3][4]
Overview of Synthetic Strategies
Multiple synthetic pathways have been developed to construct the imidazo[1,5-a]pyridine core.[3] Classical methods often involve a two-step process of addition and cyclization using 2-pyridylalkylamines with reagents like acyl chlorides or carboxylic acid derivatives.[2] More contemporary approaches focus on improving efficiency and atom economy, and include:
-
Cyclocondensation Reactions: This is a common strategy involving the reaction of (2-aminomethyl)pyridine precursors with various electrophilic components such as aldehydes, carboxylic acids, or their derivatives.[5][6]
-
Oxidative Cyclization: These methods often employ an oxidant to facilitate the cyclization, for instance, reacting 2-(aminomethyl)pyridines with aldehydes in the presence of reagents like tert-butyl hydroperoxide (TBHP) and iodine, or simply using oxygen from the air.[7][8]
-
Transannulation Reactions: These advanced methods involve the conversion of one heterocyclic system into another, such as the reaction of pyridotriazoles with nitriles.[8]
-
Multi-Component Reactions (MCRs): One-pot procedures that combine three or more starting materials are highly desirable for their efficiency. The protocol detailed in this note is a prime example of a three-component synthesis.[2][9]
This guide will focus on a highly efficient, iodine-mediated one-pot, three-component synthesis, which offers mild reaction conditions, a broad substrate scope, and high atom utilization.[1][9]
Featured Protocol: Iodine-Mediated One-Pot Synthesis
This protocol details the synthesis of 3-aryl-1-(phenylthio)imidazo[1,5-a]pyridines, a class of compounds where further functionalization at the thioether position is possible, adding to the synthetic utility.
Principle and Reaction Mechanism
The reaction proceeds via a one-pot, two-step sequence. Initially, 2-(aminomethyl)pyridine reacts with an aromatic aldehyde to form a Schiff base intermediate. This is followed by an iodine-mediated oxidative cyclization and aromatization to form the imidazo[1,5-a]pyridine ring. In the second step, a C-S bond is formed at the C1 position through the reaction with sodium benzenesulfinate, again mediated by iodine.
The proposed mechanism involves several key steps:
-
Schiff Base Formation: The amine of 2-(aminomethyl)pyridine condenses with the aldehyde to form an imine (Schiff base).
-
Cyclization: The pyridine nitrogen attacks the imine carbon in an intramolecular cyclization.
-
Oxidative Aromatization: Iodine facilitates the oxidation of the cyclized intermediate, leading to the aromatic imidazo[1,5-a]pyridine core.
-
C-S Bond Formation: In the presence of iodine and triphenylphosphine (which likely activates the sulfinate), the sodium benzenesulfinate attacks the C1 position of the heterocyclic ring to yield the final product.[9]
Caption: Proposed mechanistic pathway for the one-pot synthesis.
Materials and Reagents
-
Starting Materials:
-
2-(Aminomethyl)pyridine (98% or higher)
-
Substituted Benzaldehyde (Reagent grade)
-
Sodium Benzenesulfinate (98% or higher)
-
-
Reagents & Catalysts:
-
Iodine (I₂) (ACS grade)
-
tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O
-
Triphenylphosphine (PPh₃) (99%)
-
-
Solvent:
-
N,N-Dimethylformamide (DMF), Anhydrous
-
-
Work-up & Purification:
-
Ethyl acetate (EtOAc), HPLC grade
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Hexanes and Ethyl Acetate for eluent
-
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Detailed Step-by-Step Protocol
(Based on the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine[1])
-
Reaction Setup (Step 1):
-
To a 10 mL oven-dried sealed tube equipped with a magnetic stir bar, add 2-(aminomethyl)pyridine (1.0 mmol, 108 mg), benzaldehyde (0.5 mmol, 53 mg), iodine (0.1 mmol, 25.4 mg), and anhydrous DMF (2 mL).
-
-
Imidazo[1,5-a]pyridine Formation:
-
Add tert-butyl hydroperoxide (TBHP, 0.5 mmol) to the mixture.
-
Securely seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 2 hours.
-
-
C-S Bond Formation (Step 2):
-
After 2 hours, remove the tube from the oil bath and allow it to cool to room temperature.
-
Carefully open the tube and add sodium benzenesulfinate (1.0 mmol, 164 mg), additional iodine (0.5 mmol, 127 mg), and triphenylphosphine (1.0 mmol, 262 mg).
-
-
Final Reaction Stage:
-
Reseal the tube and return it to the 100 °C oil bath.
-
Continue stirring and monitor the reaction's progress by Thin Layer Chromatography (TLC) until the intermediate from step 1 is fully consumed (typically 2-4 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (~10 mL) to neutralize the excess iodine.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, to isolate the pure product.
-
-
Characterization:
Substrate Scope and Data
The described protocol is robust and accommodates a variety of substituted benzaldehydes, demonstrating its broad utility.
| Entry | Ar-group (from Ar-CHO) | Product | Yield (%) |
| 1 | Phenyl | 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine | 69% |
| 2 | 4-Tolyl | 1-(phenylthio)-3-(p-tolyl)imidazo[1,5-a]pyridine | 46% |
| 3 | 4-(tert-butyl)phenyl | 3-(4-(tert-butyl)phenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | 46% |
| 4 | 4-Chlorophenyl | 3-(4-chlorophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | 72% |
| 5 | 3-Nitrophenyl | 3-(3-nitrophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | 61% |
| 6 | 2-Chlorophenyl | 3-(2-chlorophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | 40% |
| Data sourced from Zhang et al., Molecules, 2022.[1] |
Field-Proven Insights and Troubleshooting
Expertise & Causality Behind Experimental Choices
-
Role of Iodine: Iodine serves as a mild and effective oxidant for the aromatization step. Its dual role in also mediating the C-S bond formation makes it a key reagent for the one-pot procedure.
-
Solvent Choice: Anhydrous DMF is used as it is a polar aprotic solvent with a high boiling point, suitable for the reaction temperature and capable of dissolving the various reagents and intermediates.
-
Temperature: The reaction is conducted at 100 °C to ensure a sufficient rate for both the cyclization and C-S coupling steps. Lower temperatures may lead to incomplete conversion.
-
Use of PPh₃: Triphenylphosphine is likely added in the second step to facilitate the formation of a more reactive sulfenylating agent from the sulfinate and iodine, promoting the C-S bond formation.
Trustworthiness: A Self-Validating System
This protocol is designed for reliability and reproducibility. Key validation points are built into the workflow:
-
TLC Monitoring: Regular analysis by TLC is crucial. It allows the researcher to visually track the consumption of the starting material and the formation of the product, confirming that the reaction is proceeding as expected and determining the precise endpoint.
-
Distinct Characterization: The final products exhibit characteristic spectroscopic signatures. The ¹H NMR will show distinct aromatic signals corresponding to the imidazo[1,5-a]pyridine core and the aryl substituents. HRMS provides an exact mass measurement, which is a definitive confirmation of the elemental composition of the synthesized molecule.[1]
Troubleshooting Common Issues
-
Low Yield:
-
Cause: Incomplete reaction or degradation of materials.
-
Solution: Ensure all reagents are pure and the solvent is anhydrous. Verify the reaction temperature is maintained accurately. The reaction time for the second step can be extended if TLC shows unreacted intermediate.
-
-
Formation of Side Products:
-
Cause: The reaction of 2-(aminomethyl)pyridine can sometimes lead to self-condensation or other side reactions.
-
Solution: The stoichiometry is critical. Ensure the aldehyde is the limiting reagent as specified. Careful purification by column chromatography is essential to isolate the desired product from any impurities.
-
-
Difficulty in Purification:
-
Cause: Products with similar polarity to starting materials or intermediates.
-
Solution: Utilize a slow gradient during column chromatography. If separation is still difficult, consider a different solvent system (e.g., dichloromethane/methanol) or an alternative purification technique like preparative HPLC.
-
Conclusion
This application note provides a detailed, reliable, and efficient protocol for synthesizing 3-aryl-imidazo[1,5-a]pyridines, a scaffold of high value to the pharmaceutical industry. By combining a clear step-by-step guide with mechanistic insights and practical troubleshooting advice, this document serves as an essential resource for researchers aiming to explore the chemical space of this important heterocyclic system.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
The Versatile Scaffold: Application of 3-Bromoimidazo[1,5-a]pyridine in Modern Medicinal Chemistry
Introduction: Unlocking the Potential of a Privileged Heterocycle
In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. The imidazo[1,5-a]pyridine core has emerged as one such "privileged structure," a framework that consistently appears in a multitude of biologically active compounds.[1] This guide focuses on a particularly valuable derivative, 3-bromoimidazo[1,5-a]pyridine, a versatile building block that serves as a gateway to a rich chemical space for medicinal chemists. Its strategic bromination at the 3-position provides a reactive handle for a variety of cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and functionalization, and insights into its role in the development of targeted therapies.
The Strategic Importance of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine ring system is a nitrogen-containing heterobicycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in key interactions with biological targets.[2] The fusion of an imidazole and a pyridine ring creates a rigid, planar structure that can be readily functionalized at multiple positions, allowing for fine-tuning of its pharmacological profile.
Core Synthesis of this compound
A reliable and scalable synthesis of the this compound starting material is the crucial first step in any drug discovery campaign utilizing this scaffold. While various methods for the synthesis of imidazo[1,5-a]pyridines have been reported, a common and effective approach for the 3-bromo derivative involves a two-step sequence starting from readily available 2-(aminomethyl)pyridine.[3]
Protocol 1: Synthesis of this compound
This protocol outlines a plausible and commonly employed synthetic route.
Step 1: Cyclization to form Imidazo[1,5-a]pyridine
-
To a solution of 2-(aminomethyl)pyridine (1.0 eq) in an appropriate solvent such as toluene, add a suitable cyclizing agent. A common method involves the use of a Vilsmeier-Haack type reagent generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), or alternatively, phosphorus tribromide (PBr₃) with DMF.[4][5]
-
The reaction mixture is typically heated to facilitate the cyclization. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with a suitable base, such as saturated aqueous sodium bicarbonate, and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude imidazo[1,5-a]pyridine.
Step 2: Bromination at the 3-position
-
The crude imidazo[1,5-a]pyridine from the previous step is dissolved in a suitable solvent, such as chloroform or dichloromethane.
-
A brominating agent, such as N-bromosuccinimide (NBS), is added portion-wise at a controlled temperature, often at 0 °C to room temperature.
-
The reaction is stirred until completion, as monitored by TLC or LC-MS.
-
The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
The organic layer is dried, filtered, and concentrated. The crude this compound is then purified by column chromatography on silica gel to afford the desired product.
Key Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Molecules
The bromine atom at the 3-position of the imidazo[1,5-a]pyridine scaffold is a versatile handle for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. This synthetic flexibility allows for the rapid generation of compound libraries for screening against various biological targets.
Application in Kinase Inhibitor Design
Protein kinases are a major class of drug targets in oncology and inflammation. The imidazo[1,5-a]pyridine scaffold has been successfully employed in the design of potent and selective kinase inhibitors. The ability to introduce diverse aryl and heteroaryl groups at the 3-position via Suzuki-Miyaura coupling allows for the exploration of the ATP-binding site of various kinases.
A notable example is the development of inhibitors for Phosphoinositide 3-kinases (PI3Ks), a family of enzymes frequently dysregulated in cancer.[6][7] Structure-activity relationship (SAR) studies on related imidazo[1,2-a]pyridine series have demonstrated that substitution at key positions can lead to potent and isoform-selective inhibitors. For instance, in a series of imidazo[1,2-a]pyridine-based PI3Kα inhibitors, modifications at the 2, 6, and 8-positions were explored, leading to the identification of a compound with an IC₅₀ of 150 nM against PI3Kα.[6] While this example is on a related scaffold, it highlights the potential of the imidazo-pyridine core in kinase inhibitor design.
The general workflow for developing such inhibitors is depicted below:
Caption: Workflow for Kinase Inhibitor Development.
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to a temperature between 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-imidazo[1,5-a]pyridine.
Quantitative Data for Suzuki-Miyaura Coupling on Related Bromopyridines:
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | [8] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | Varies | [8] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | Varies | [8] |
Application in Neuroscience Drug Discovery
The imidazo[1,5-a]pyridine scaffold has also shown significant promise in the development of agents targeting the central nervous system (CNS). For example, derivatives of this scaffold have been investigated as 5-HT₄ receptor partial agonists for the potential treatment of cognitive disorders associated with Alzheimer's disease.[9] The ability to introduce diverse functionalities, particularly those that can modulate properties like lipophilicity and hydrogen bonding potential, is crucial for achieving brain penetration and desired pharmacological activity.
The Buchwald-Hartwig amination is a powerful tool in this context, allowing for the introduction of various amine-containing fragments at the 3-position. This reaction is instrumental in building libraries of compounds with diverse pharmacophores to probe the binding pockets of CNS targets.[10]
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos or BINAP, 4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Structure-Activity Relationship (SAR) Insights
The systematic modification of the 3-position of the imidazo[1,5-a]pyridine core allows for a detailed exploration of the SAR. For kinase inhibitors, the nature of the aryl or heteroaryl substituent at this position can significantly impact potency and selectivity. For example, the introduction of hydrogen bond donors and acceptors can lead to specific interactions within the hinge region of the kinase ATP-binding site. The size and lipophilicity of the substituent can also be tuned to optimize binding and pharmacokinetic properties.
In the context of CNS targets, the 3-substituent plays a critical role in modulating properties such as blood-brain barrier permeability. The introduction of polar groups or the modification of the overall lipophilicity through the choice of the amine in the Buchwald-Hartwig reaction are key strategies in this regard.
Conclusion and Future Perspectives
This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its synthetic tractability, particularly through robust cross-coupling methodologies, provides a powerful platform for the rapid generation of diverse compound libraries. The successful application of this scaffold in the development of kinase inhibitors and CNS-active agents underscores its potential for addressing a wide range of therapeutic targets. As our understanding of disease biology continues to evolve, the strategic application of privileged scaffolds like this compound will undoubtedly play a crucial role in the discovery of the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Utilization of 3-Bromoimidazo[1,5-a]pyridine as a Versatile Synthetic Building Block
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid bicyclic structure make it an attractive core for designing novel therapeutic agents and functional organic materials. Derivatives of this scaffold have demonstrated a wide range of biological activities, including their use in the development of anticancer and antimicrobial agents.[1][2] The strategic functionalization of the imidazo[1,5-a]pyridine core is paramount for modulating its physicochemical and pharmacological properties.
This application note focuses on 3-Bromoimidazo[1,5-a]pyridine , a key synthetic intermediate whose utility stems from the presence of a bromine atom at the 3-position. This bromine atom serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. Consequently, it provides a reliable and efficient entry point for introducing diverse molecular complexity, facilitating the generation of extensive compound libraries for screening and development.
Herein, we provide an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this compound. We will detail robust protocols for cornerstone C-C and C-N bond-forming reactions, including the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The causality behind experimental choices will be explained to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Physicochemical Properties and Safe Handling
This compound is a stable solid at room temperature. Below is a summary of its key properties.
| Property | Value | Reference |
| CAS Number | 1263057-86-8 | [3][4] |
| Molecular Formula | C₇H₅BrN₂ | [3] |
| Molecular Weight | 197.03 g/mol | [3] |
| Appearance | Pale yellow to light brown solid | (Typical) |
| Topological Polar Surface Area | 17.3 Ų | [3] |
Safety and Handling Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
-
As with related bromo-heterocyclic compounds, it should be treated as harmful if swallowed and a skin and eye irritant.[5]
-
Store in a cool, dry place away from incompatible materials.
Core Synthetic Applications: A Workflow Overview
This compound is an ideal substrate for introducing functional diversity at the C3-position. The primary routes for its elaboration involve palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.
Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and vinyl-aryl structures.[6] It involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide.[7] This reaction is favored for its mild conditions, commercial availability of a vast array of boronic acids, and tolerance of numerous functional groups.[8]
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[7]
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic "ate" complex with the boron species.[6]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[7]
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki coupling of bromo-pyridines and related heterocycles.[8][9][10]
Materials:
-
This compound
-
Aryl- or vinylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents) or Pd(dppf)Cl₂ (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane and Water (4:1 or 5:1 v/v)
-
Schlenk flask or reaction vial, magnetic stirrer, condenser
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (K₂CO₃ or K₃PO₄, 3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). The reaction should be set up to a concentration of approximately 0.1 M with respect to the starting bromide.
-
Seal the flask and heat the reaction mixture with vigorous stirring at 85-100 °C for 6-18 hours.[8] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted imidazo[1,5-a]pyridine.
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 85 | 80-90 |
| Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O | 80 | 75-85 |
| (E)-Styrylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 70-80 |
| Note: Yields are representative estimates based on similar couplings and may vary. |
Application 2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[11] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes, which are important structures in pharmaceuticals and organic materials.[11][12] The reaction typically employs a dual catalytic system of palladium and copper(I).[12]
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles:[12]
-
Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of Pd(0) to the aryl halide.
-
Copper Cycle: A copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of an amine base (which also often serves as the solvent) to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.[11]
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper catalyst.
-
Reductive Elimination: The final step yields the alkynylated product and regenerates the active Pd(0) catalyst.
Protocol: General Procedure for Sonogashira Coupling
This protocol is based on standard Sonogashira conditions used for various bromo-aromatic compounds.[13][14]
Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents) or PdCl₂(PPh₃)₂ (0.03 equivalents)
-
Copper(I) Iodide (CuI) (0.05-0.1 equivalents)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Solvent and Base)
-
Anhydrous THF or DMF (co-solvent, optional)
-
Schlenk flask or sealed tube
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvent(s) (e.g., a mixture of THF and Et₃N, 2:1 v/v).
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-16 hours. Monitor by TLC or LC-MS.[13]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Pd Catalyst | Cu Source | Base/Solvent | Temp | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N/THF | RT | 80-90 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Et₃N | 50 °C | 85-95 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | DIPA/DMF | 60 °C | 70-80 |
| 1-Hexyne | Pd(PPh₃)₄ | CuI | Et₃N | 70 °C | 75-85 |
| Note: Yields are representative estimates based on similar couplings and may vary. |
Application 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides.[15] This reaction has revolutionized medicinal chemistry, as the aryl amine motif is ubiquitous in pharmaceuticals. It overcomes many limitations of classical methods, offering broad substrate scope and functional group tolerance.[15][16]
Mechanistic Rationale
The catalytic cycle is similar in principle to other cross-coupling reactions but has distinct features.[16]
-
Oxidative Addition: Pd(0), typically coordinated to bulky, electron-rich phosphine ligands, adds to the aryl bromide.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is crucial for deprotonating the coordinated amine to form a palladium amido complex.[17]
-
Reductive Elimination: This final step forms the C-N bond of the product and regenerates the Pd(0) catalyst. The choice of ligand is critical to facilitate this step and prevent side reactions like β-hydride elimination.[15]
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from general procedures for the amination of heteroaryl bromides.[17][18]
Materials:
-
This compound
-
Primary or secondary amine (1.2-1.5 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equivalents)
-
Xantphos or (±)-BINAP (0.04-0.05 equivalents)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equivalents)
-
Anhydrous Toluene or Dioxane
-
Glovebox or Schlenk line technique is highly recommended as catalysts and bases can be air/moisture sensitive.
Procedure:
-
Inside a glovebox or using Schlenk technique, add the base (e.g., NaOt-Bu, 1.5 eq) to a Schlenk flask.
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.04 eq).
-
Add this compound (1.0 eq).
-
Seal the flask, remove from the glovebox, and add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Add the amine (1.2 eq), which can be a liquid or a solution in the reaction solvent.
-
Heat the reaction mixture with vigorous stirring at 80-110 °C for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
| Amine Partner | Pd Precursor/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | 80-90 |
| Aniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 110 | 70-80 |
| Benzylamine | Pd(OAc)₂ / Xantphos | NaOt-Bu | Toluene | 90 | 75-85 |
| Cyclohexylamine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | 65-75 |
| Note: Yields are representative estimates based on similar couplings and may vary. Reaction success is highly dependent on the purity of reagents and rigorous exclusion of air and moisture. |
Conclusion
This compound stands out as a highly valuable and versatile building block for modern organic synthesis. The C3-bromo substituent provides a reliable anchor point for diversification through robust and well-understood palladium-catalyzed cross-coupling methodologies. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer researchers efficient and reproducible pathways to generate diverse libraries of novel imidazo[1,5-a]pyridine derivatives. The accessibility of this starting material, combined with the power of these synthetic transformations, ensures its continued importance in the fields of drug discovery, agrochemicals, and materials science.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. 1263057-86-8|this compound|BLD Pharm [bldpharm.com]
- 5. 3-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 327951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 3-Bromoimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it an attractive core for the development of novel therapeutic agents and functional organic materials. The strategic functionalization of this scaffold is paramount for modulating its physicochemical and biological properties. This guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed functionalization of 3-bromoimidazo[1,5-a]pyridine, a key intermediate for accessing a diverse array of C3-substituted analogues. We will delve into the causality behind experimental choices in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, offering field-proven insights to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine bicycle is a nitrogen-containing heterocycle that has garnered significant attention due to its presence in a multitude of biologically active compounds. Its derivatives have been reported to exhibit a wide range of therapeutic activities, including as kinase inhibitors, anticancer agents, and anti-inflammatory molecules. The C3 position of the imidazo[1,5-a]pyridine ring is a particularly attractive site for derivatization, as substituents at this position can significantly influence the molecule's interaction with biological targets.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] For the functionalization of this compound, these reactions provide a direct and modular approach to introduce a wide variety of substituents, including aryl, alkyl, alkynyl, and amino groups.
Synthesis of the Starting Material: this compound
A reliable source of the this compound starting material is essential for any functionalization campaign. While several synthetic routes to the parent imidazo[1,5-a]pyridine are known, a common and effective method for its subsequent bromination involves electrophilic substitution with N-bromosuccinimide (NBS). The following protocol describes a plausible synthesis of the parent scaffold followed by its regioselective bromination at the C3 position, based on established methodologies for similar heterocyclic systems.
Protocol 2.1: Synthesis of Imidazo[1,5-a]pyridine
This procedure is adapted from the cyclocondensation of 2-(aminomethyl)pyridines.[2]
Materials:
-
2-(Aminomethyl)pyridine
-
Paraformaldehyde
-
Palladium on carbon (10 wt%)
-
Toluene
-
Methanol
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
To a round-bottom flask, add 2-(aminomethyl)pyridine (1.0 equiv), paraformaldehyde (1.2 equiv), and toluene.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Dissolve the crude residue in methanol and add palladium on carbon (5 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford imidazo[1,5-a]pyridine.
Protocol 2.2: Bromination of Imidazo[1,5-a]pyridine
Materials:
-
Imidazo[1,5-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve imidazo[1,5-a]pyridine (1.0 equiv) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 equiv) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide detailed, exemplary protocols for the functionalization of this compound. These protocols are based on well-established procedures for similar N-heterocyclic substrates and should serve as a robust starting point for optimization.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds.[3] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with heteroaromatic substrates that can coordinate to the palladium center.
Experimental Workflow: From Starting Material to Purified Product
Caption: General workflow for the synthesis and functionalization of this compound.
Protocol 3.1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane and water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed vial
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a portion of the anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by flash column chromatography on silica gel to afford 3-phenylimidazo[1,5-a]pyridine.
Causality Behind Choices:
-
Catalyst System (Pd(OAc)₂/SPhos): Electron-rich, bulky phosphine ligands like SPhos are highly effective for coupling of heteroaryl halides. They promote the reductive elimination step and prevent catalyst deactivation.
-
Base (K₃PO₄): A moderately strong base is required to facilitate the transmetalation step of the catalytic cycle. K₃PO₄ is often a good choice for heteroaromatic substrates as it is less likely to cause side reactions compared to stronger bases like alkoxides.
-
Solvent System (Dioxane/Water): The aqueous-organic mixture is crucial for dissolving both the organic substrate and the inorganic base, facilitating the reaction.
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes.[4] It typically employs a dual catalyst system of palladium and copper(I).[5]
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_add [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)L₂(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; coupled_complex [label="Ar-Pd(II)L₂(R')", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges pd0 -> oxidative_add [label="Ar-X"]; oxidative_add -> pd_complex; pd_complex -> transmetalation [label="R'-M"]; transmetalation -> coupled_complex [label="M-X"]; coupled_complex -> reductive_elim; reductive_elim -> pd0 [label="Ar-R'"]; }
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scirp.org [scirp.org]
Application Notes & Protocols: Synthesis of Tunable Fluorescent Probes from 3-Bromoimidazo[1,5-a]pyridine Derivatives
Abstract
The imidazo[1,5-a]pyridine (ImPy) scaffold is a versatile heterocyclic system that has garnered significant attention for its unique photophysical properties, including high quantum yields, large Stokes shifts, and environmental sensitivity.[1][2] This makes it an ideal core structure for the development of novel fluorescent probes for applications ranging from materials science to biological imaging.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of fluorescent probes starting from the key intermediate, 3-bromoimidazo[1,5-a]pyridine. We will delve into the rationale behind common synthetic strategies, focusing on palladium-catalyzed cross-coupling reactions, and provide step-by-step, field-proven protocols for synthesis, purification, and characterization.
Introduction: The Imidazo[1,5-a]pyridine Scaffold
The ImPy core is a bicyclic aromatic heterocycle that serves as a privileged structure in medicinal chemistry and is an emerging star in the field of fluorescent materials.[3][4] Its rigid, planar structure contributes to its emissive properties, which can be finely tuned by introducing various substituents at different positions. The this compound derivative is an exceptionally valuable starting material because the bromine atom at the 3-position acts as a versatile synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the strategic installation of diverse aryl, heteroaryl, and alkynyl moieties. This modularity is the key to creating a library of fluorescent probes with tailored absorption and emission profiles.
Core Synthetic Strategies: Functionalization of the 3-Bromo Position
Palladium-catalyzed cross-coupling reactions are the cornerstone for modifying the this compound core. These reactions offer high efficiency, excellent functional group tolerance, and predictable outcomes. The two most powerful and widely used methods for this purpose are the Suzuki-Miyaura and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is the premier method for creating a carbon-carbon bond between the C3 position of the ImPy core and an aromatic or heteroaromatic ring. This is achieved by reacting the 3-bromo-ImPy with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[5][6]
-
Why it works: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the activated boronic acid (as a borate species formed with the base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6]
-
Key Components:
-
Palladium Catalyst: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common choices. They offer a balance of stability and reactivity.
-
Base: An inorganic base like K₂CO₃, Na₂CO₃, or Cs₂CO₃ is crucial. It activates the boronic acid for the transmetalation step.[7]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, DMF, or toluene) and water is often used to dissolve both the organic and inorganic reagents.
-
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
When the goal is to introduce an alkyne functionality, the Sonogashira coupling is the reaction of choice. This reaction couples the 3-bromo-ImPy with a terminal alkyne.[8][9] The resulting alkynyl-substituted ImPy derivatives often exhibit extended π-conjugation, leading to red-shifted absorption and emission spectra.[10]
-
Why it works: The Sonogashira reaction involves two interconnected catalytic cycles.[9] The palladium cycle is similar to the Suzuki coupling. Simultaneously, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[9][11]
-
Key Components:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a standard and effective catalyst.[10]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is almost universally used. It accelerates the crucial transmetalation step.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves as both the base and often as the solvent.[12]
-
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and justifications. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of a 3-Aryl-Imidazo[1,5-a]pyridine via Suzuki-Miyaura Coupling
This protocol details the synthesis of 3-(pyren-1-yl)imidazo[1,5-a]pyridine, a highly fluorescent derivative.
Table 1: Reagents and Materials for Protocol 1
| Reagent/Material | Formula | M.W. | Amount | Moles (mmol) | Role |
| This compound | C₇H₅BrN₂ | 197.03 | 197 mg | 1.0 | Starting Material |
| 1-Pyreneboronic acid | C₁₆H₁₁BO₂ | 246.07 | 307 mg | 1.25 | Coupling Partner |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 58 mg | 0.05 | Catalyst |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 212 mg | 2.0 | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - | Solvent |
| Deionized Water | H₂O | 18.02 | 2 mL | - | Solvent |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (197 mg, 1.0 mmol), 1-pyreneboronic acid (307 mg, 1.25 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Causality: The catalyst, Pd(PPh₃)₄, is sensitive to oxygen, especially at elevated temperatures. Performing the reaction under an inert atmosphere (Nitrogen or Argon) prevents its degradation and ensures catalytic activity.
-
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.
-
Causality: This step is critical to remove dissolved oxygen from the solvent, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.
-
Work-up: After the reaction is complete (disappearance of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Causality: The aqueous washes remove the inorganic base and salts, while the brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (starting from 9:1) to afford the pure product as a fluorescent solid.
Protocol 2: Synthesis of a 3-Alkynyl-Imidazo[1,5-a]pyridine via Sonogashira Coupling
This protocol details the synthesis of 3-((4-ethynylphenyl)ethynyl)imidazo[1,5-a]pyridine.
Table 2: Reagents and Materials for Protocol 2
| Reagent/Material | Formula | M.W. | Amount | Moles (mmol) | Role |
| This compound | C₇H₅BrN₂ | 197.03 | 197 mg | 1.0 | Starting Material |
| 1,4-Diethynylbenzene | C₁₀H₆ | 126.16 | 151 mg | 1.2 | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 35 mg | 0.05 | Catalyst |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 19 mg | 0.10 | Co-catalyst |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 5 mL | - | Base/Solvent |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a 25 mL Schlenk flask, add this compound (197 mg, 1.0 mmol) and 1,4-diethynylbenzene (151 mg, 1.2 mmol).
-
Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 35 mg, 0.05 mmol) and copper(I) iodide (CuI, 19 mg, 0.10 mmol).
-
Solvent and Degassing: Add triethylamine (5 mL). Seal the flask and degas with argon for 15 minutes.
-
Causality: As with the Suzuki coupling, removing oxygen is essential. Triethylamine acts as both the solvent and the base required to deprotonate the terminal alkyne.
-
-
Reaction: Stir the reaction mixture at 60 °C for 8 hours. Monitor progress by TLC.
-
Work-up: Cool the reaction to room temperature. Remove the triethylamine under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (DCM, 25 mL) and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl, 2 x 15 mL) and then with brine (15 mL).
-
Causality: The NH₄Cl wash helps to remove the copper catalyst by forming a soluble complex.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired alkynyl-substituted product.
Characterization and Data Analysis
Confirmation of the synthesized probe's identity and purity is paramount. This is followed by an investigation of its key photophysical properties.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The disappearance of the proton signal in the aromatic region corresponding to the C3-H of the starting material and the appearance of new signals for the coupled aryl or alkynyl group are key indicators.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the synthesized probe.
Photophysical Characterization
-
UV-Visible Spectroscopy: Used to determine the wavelength of maximum absorption (λₘₐₓ) and the molar extinction coefficient (ε).
-
Fluorescence Spectroscopy: Used to determine the wavelengths of maximum excitation (λₑₓ) and emission (λₑₘ). The difference between λₘₐₓ and λₑₘ is the Stokes shift, a critical parameter for imaging applications.[1]
-
Quantum Yield (ΦF) Measurement: The fluorescence quantum yield, which represents the efficiency of the fluorescence process, is typically measured using a relative method with a well-known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
Table 3: Example Photophysical Properties of 3-Substituted ImPy Derivatives
| Compound | Substituent at C3 | λₘₐₓ (nm) | λₑₘ (nm) | Stokes Shift (cm⁻¹) | ΦF |
| 2 | Phenyl | 350 | 450 | >5000 | 0.12[1] |
| 3 | Asymmetric bis-ImPy | 360 | 475 | >5000 | 0.18[1] |
| 4 | Dipyridyl | 365 | 480 | >5000 | 0.38[1] |
| Alkynyl-Aryl | Arylalkynyl | 380-400 | 458-560 | - | 0.08–0.26[10] |
Data presented is representative and varies with solvent and specific structure.
Visualization of Workflows
Diagrams help clarify the relationships between synthetic strategies and the overall experimental process.
References
- 1. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,5- a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the C-H Functionalization of Imidazo[1,5-a]pyridines
Introduction: Unlocking the Potential of Imidazo[1,5-a]pyridines in Drug Discovery
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and structural features have made it a cornerstone for the development of novel therapeutic agents and functional materials.[1][2] The direct functionalization of carbon-hydrogen (C-H) bonds on this heterocyclic core represents a paradigm shift in synthetic efficiency, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[3] This guide provides an in-depth exploration of experimental procedures for the C-H functionalization of imidazo[1,5-a]pyridines, targeting researchers, scientists, and drug development professionals.
This document deviates from a rigid template to provide a narrative that is both educational and practical. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our discussion will be grounded in authoritative literature, with comprehensive citations to support the presented methodologies.
Core Concepts in C-H Functionalization of Imidazo[1,5-a]pyridines
The reactivity of the imidazo[1,5-a]pyridine ring system is nuanced, with the C-1 and C-3 positions being the most accessible for electrophilic and radical functionalization. The choice of catalyst, solvent, and reaction conditions dictates the regioselectivity of the C-H activation. This guide will present three distinct and reliable protocols for the functionalization of this scaffold: a palladium-catalyzed C-3 arylation, a metal-free C-1 methylene insertion, and an iron-catalyzed C-1 nitration.
Figure 1: General workflow for the C-H functionalization of imidazo[1,5-a]pyridines.
Protocol 1: Palladium-Catalyzed C-3 Arylation of Imidazo[1,5-a]pyridine
This protocol details a highly regioselective palladium-catalyzed direct C-3 arylation of imidazo[1,5-a]pyridine with a variety of aryl bromides.[3] This method provides a significant advantage over traditional multi-step synthetic routes.
Rationale and Mechanistic Insights
The reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle. While the precise mechanism is still under investigation, the absence of a kinetic isotope effect suggests an electrophilic pathway.[3] The phosphine ligand is crucial for the efficiency of the reaction, likely by stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps.
Figure 2: Proposed catalytic cycle for the Pd-catalyzed C-3 arylation.
Experimental Protocol
Materials:
-
Imidazo[1,5-a]pyridine
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Tetrabutylammonium acetate (Bu₄NOAc)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried reaction tube, add imidazo[1,5-a]pyridine (0.4 mmol, 1.0 equiv), aryl bromide (1.05 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Bu₄NOAc (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene (1 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the time indicated by TLC or LC-MS monitoring (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C-3 arylated imidazo[1,5-a]pyridine.
Data Summary: Substrate Scope
| Entry | Aryl Bromide | Yield (%) |
| 1 | 1-bromo-4-nitrobenzene | 86 |
| 2 | 1-bromo-4-cyanobenzene | 82 |
| 3 | 1-bromo-4-fluorobenzene | 75 |
| 4 | 1-bromo-4-methoxybenzene | 68 |
| 5 | 2-bromopyridine | 71 |
| Data adapted from reference[3]. |
Protocol 2: Metal-Free C-1 Methylene Insertion
This protocol describes a metal-free approach for the C-H functionalization of imidazo[1,5-a]pyridines at the C-1 position, leading to the formation of methylene-bridged bis-imidazo[1,5-a]pyridines.[2][4] This method is environmentally friendly, cost-effective, and proceeds under mild, aerobic conditions.[2]
Rationale and Mechanistic Insights
The reaction is proposed to proceed through an electrophilic aromatic substitution-type mechanism. The aldehyde is activated, likely by protonation, to form a reactive electrophile. The electron-rich imidazo[1,5-a]pyridine then attacks this electrophile at the C-1 position. A second molecule of the imidazo[1,5-a]pyridine then displaces the resulting hydroxyl group to form the methylene-bridged product.
Figure 3: Proposed mechanism for the metal-free methylene insertion.
Experimental Protocol
Materials:
-
3-Aryl-imidazo[1,5-a]pyridine
-
Aqueous formaldehyde solution (37%) or other aldehydes
-
Ethanol (if required)
Procedure:
-
To a round-bottomed flask, add the 3-aryl-imidazo[1,5-a]pyridine (1.0 equiv).
-
Add the aqueous aldehyde solution (e.g., formaldehyde, 1 mL for a 0.5 mmol scale). For less reactive aldehydes, ethanol can be used as a co-solvent.
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the bis(imidazo[1,5-a]pyridin-1-yl)methane derivative.
Data Summary: Product Examples
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Formaldehyde | Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | 85 |
| 2 | Acetaldehyde | 1,1-Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)ethane | 78 |
| 3 | Benzaldehyde | Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)(phenyl)methane | 82 |
| 4 | 3-Fluorobenzaldehyde | Bis(3-(3-fluorophenyl)imidazo[1,5-a]pyridin-1-yl)(3-fluorophenyl)methane | 76 |
| Data synthesized from references[1][2][4]. |
Protocol 3: Iron-Catalyzed C-1 Nitration
This protocol outlines a regioselective C-1 nitration of imidazo[1,5-a]pyridine derivatives using iron(III) nitrate nonahydrate as both the nitro source and promoter.[5] This method is advantageous due to its mild conditions, operational simplicity, and the use of an inexpensive and non-toxic iron salt.[5]
Rationale and Mechanistic Insights
The reaction is proposed to proceed via a radical C-H functionalization pathway. The iron(III) nitrate likely facilitates the formation of a nitrogen dioxide radical (•NO₂), which then attacks the electron-rich C-1 position of the imidazo[1,5-a]pyridine. Subsequent oxidation and deprotonation lead to the nitrated product.
Figure 4: Proposed radical mechanism for the iron-catalyzed C-1 nitration.
Experimental Protocol
Materials:
-
Imidazo[1,5-a]pyridine derivative
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a reaction vessel, dissolve the imidazo[1,5-a]pyridine derivative (1.0 equiv) in acetonitrile.
-
Add iron(III) nitrate nonahydrate (1.5 equiv).
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the C-1 nitrated product.
Data Summary: Substrate Scope
| Entry | Imidazo[1,5-a]pyridine Substituent | Yield (%) |
| 1 | 3-Phenyl | 92 |
| 2 | 3-(4-Chlorophenyl) | 88 |
| 3 | 3-(4-Methylphenyl) | 95 |
| 4 | 3-Methyl | 75 |
| Data adapted from reference[5]. |
Conclusion and Future Outlook
The C-H functionalization of imidazo[1,5-a]pyridines is a rapidly evolving field with immense potential for streamlining the synthesis of complex molecules for drug discovery and materials science. The protocols detailed in this guide for palladium-catalyzed arylation, metal-free methylene insertion, and iron-catalyzed nitration showcase the versatility of this heterocyclic core and provide robust starting points for further methodological development. While significant progress has been made, particularly at the C-1 and C-3 positions, the selective functionalization of the pyridine ring of the imidazo[1,5-a]pyridine scaffold remains a challenge and a promising area for future research. The development of novel catalytic systems that can achieve site-selectivity at these less reactive positions will undoubtedly unlock new avenues for innovation in medicinal chemistry.
References
- 1. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 2. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
One-Pot Syntheses of Substituted Imidazo[1,5-a]pyridines: A Guide for Researchers and Drug Development Professionals
Introduction: The Privileged Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a significant structural motif in medicinal chemistry and materials science.[1][2] This class of nitrogen-containing heterocyclic compounds has garnered considerable attention due to its prevalence in a wide array of biologically active molecules.[3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including their use as anti-cancer agents, anti-inflammatory molecules, and treatments for brain injuries like Alzheimer's disease.[4][5][6] Furthermore, their unique photophysical properties have led to applications in organic light-emitting diodes (OLEDs).[2][3]
The development of efficient and versatile synthetic routes to access these valuable compounds is a key focus for researchers in organic synthesis and drug discovery.[1] Traditional multi-step syntheses can be time-consuming, generate significant waste, and often result in lower overall yields. In contrast, one-pot multicomponent reactions (MCRs) offer a more streamlined and atom-economical approach to constructing molecular complexity from simple, readily available starting materials.[7][8] This guide provides an in-depth overview of several robust one-pot methodologies for the synthesis of substituted imidazo[1,5-a]pyridines, complete with detailed protocols and mechanistic insights.
Core Principles of One-Pot Synthesis
One-pot syntheses involve the sequential addition of reagents to a single reaction vessel, without the isolation of intermediates. This approach offers several advantages:
-
Increased Efficiency: By eliminating the need for purification of intermediates, one-pot reactions save time, solvents, and resources.
-
Higher Yields: The avoidance of losses associated with intermediate isolation and purification often leads to higher overall yields of the final product.
-
Reduced Waste: The reduction in the number of synthetic steps and purification procedures aligns with the principles of green chemistry by minimizing solvent and reagent waste.
-
Access to Molecular Diversity: Multicomponent reactions, a subset of one-pot syntheses, allow for the rapid generation of a library of analogs by varying the starting materials.
The successful design of a one-pot synthesis relies on a thorough understanding of the reaction mechanism and the careful selection of reaction conditions to ensure the desired transformations occur in a controlled and sequential manner.
Methodology 1: Three-Component Condensation using a Lewis Acid Catalyst
A widely employed and efficient one-pot method for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines involves the condensation of a 2-pyridyl ketone, an aldehyde, and an ammonium salt, often facilitated by a Lewis acid catalyst.
Reaction Workflow
Caption: Workflow for the three-component synthesis of imidazo[1,5-a]pyridines.
Experimental Protocol
This protocol is adapted from a procedure utilizing lithium chloride as a catalyst under microwave irradiation.[3]
Materials:
-
Di(2-pyridyl) ketone (1.0 mmol)
-
Aromatic aldehyde (2.0 mmol)
-
Ammonium acetate (6.0 mmol)
-
Lithium chloride (LiCl) (0.5 mmol)
-
Glacial acetic acid (0.5 mL)
-
Microwave synthesis vial (10 mL)
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial, add di(2-pyridyl) ketone (1.0 mmol), the desired aromatic aldehyde (2.0 mmol), ammonium acetate (6.0 mmol), and lithium chloride (0.5 mmol).
-
Add glacial acetic acid (0.5 mL) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a power and temperature optimized for the specific substrates (a typical starting point is 100-150 W for 3-5 minutes).
-
After the reaction is complete (monitored by TLC), allow the vial to cool to room temperature.
-
Quench the reaction mixture with cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3-disubstituted imidazo[1,5-a]pyridine.
Causality and Mechanistic Insights
The reaction is believed to proceed through the initial formation of an imine from the aldehyde and ammonia (generated in situ from ammonium acetate). This is followed by a series of condensation and cyclization steps. The Lewis acid catalyst, such as LiCl, activates the carbonyl groups, facilitating the nucleophilic attacks required for ring formation. Microwave irradiation significantly accelerates the reaction rate, allowing for shorter reaction times and often improved yields.[3]
Methodology 2: Magnesium Nitride-Assisted One-Pot Annulation
A novel and efficient one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines utilizes magnesium nitride (Mg₃N₂) as a convenient source of ammonia.[9][10] This method avoids the use of ammonium acetate and proceeds under relatively mild conditions.
Reaction Mechanism Overview
Caption: Proposed mechanism for Mg₃N₂-assisted synthesis.
Experimental Protocol
This protocol is based on the work of Sharma et al.[9]
Materials:
-
2-Pyridyl ketone (1.0 mmol)
-
Aldehyde or alkyl glyoxylate (1.0 mmol)
-
Magnesium nitride (Mg₃N₂) (0.150 g, 1.5 mmol)
-
Ethanol:Water (8:2 mixture) (3 mL)
-
Sealed tube (5 mL)
Procedure:
-
In a 5 mL sealed tube, combine the 2-pyridyl ketone (1.0 mmol), the corresponding aldehyde or alkyl glyoxylate (1.0 mmol), and magnesium nitride (0.150 g).
-
Add the ethanol:water (8:2) solvent mixture (3 mL).
-
Seal the tube and stir the reaction mixture at 80 °C for the required time (typically monitored by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding ice-cold water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the pure imidazo[1,5-a]pyridine.
Rationale and Advantages
The use of Mg₃N₂ in a protic solvent provides a slow and controlled release of ammonia, which is crucial for the reaction's success. Additionally, the magnesium salts formed in situ may act as a Lewis acid catalyst, promoting the cyclocondensation step.[9] This method is advantageous due to its operational simplicity and the use of an inexpensive and readily available nitrogen source.
Methodology 3: Iodine-Mediated Oxidative Annulation
Transition-metal-free synthesis is a highly desirable goal in modern organic chemistry. An iodine-mediated one-pot synthesis provides an effective route to imidazo[1,5-a]pyridines through an sp³ C-H amination pathway.[11]
Experimental Protocol
This protocol is a general representation of an iodine-mediated synthesis.[6][11]
Materials:
-
2-Pyridyl ketone or 2-aminomethylpyridine (1.0 mmol)
-
Alkylamine or benzaldehyde (1.0-1.2 mmol)
-
Molecular iodine (I₂) (as required by the specific procedure)
-
Base (e.g., sodium acetate)
-
Solvent (e.g., DMSO, dioxane)
Procedure:
-
Combine the 2-pyridyl starting material, the coupling partner (alkylamine or aldehyde), and the base in a reaction flask.
-
Add the solvent, followed by the portion-wise addition of molecular iodine.
-
Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) and stir for the designated time.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with a solution of sodium thiosulfate to remove excess iodine.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Mechanistic Considerations
In this reaction, molecular iodine acts as an oxidant. The proposed mechanism involves the formation of an imine intermediate, followed by an iodine-mediated intramolecular C-H amination/cyclization. The base plays a crucial role in facilitating the deprotonation steps. This metal-free approach is attractive for its low cost and reduced environmental impact.[11]
Data Summary: A Comparative Overview
The following table summarizes typical reaction conditions and outcomes for the described methodologies. Note that yields are highly substrate-dependent.
| Methodology | Key Reagents | Catalyst/Mediator | Solvent | Temperature | Typical Yields | Reference |
| Three-Component Condensation | 2-Pyridyl ketone, Aldehyde, NH₄OAc | LiCl | Acetic Acid | Microwave | Good to Excellent | [3] |
| Mg₃N₂-Assisted Annulation | 2-Pyridyl ketone, Aldehyde/Glyoxylate | Mg₃N₂ | EtOH/H₂O | 80 °C | Excellent | [9] |
| Iodine-Mediated Annulation | 2-Pyridyl ketone, Alkylamine | I₂ | DMSO | 80-120 °C | Good | [11] |
Conclusion and Future Outlook
The one-pot synthesis of substituted imidazo[1,5-a]pyridines has seen significant advancements, with a variety of efficient and versatile methods now available to researchers. The choice of a particular methodology will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The development of multicomponent reactions, in particular, has provided a powerful tool for the rapid generation of diverse libraries of these important heterocyclic compounds for screening in drug discovery programs.[7][8] Future research in this area will likely focus on the development of even more sustainable and atom-economical synthetic routes, including the use of photocatalysis and other green chemistry approaches.[12]
References
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mg3N2-assisted one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 3-Bromoimidazo[1,5-a]pyridine Derivatives
Introduction: The Strategic Value of Imidazo[1,5-a]pyridines and Microwave Synthesis
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, demonstrating a wide array of therapeutic applications.[1] Its structural similarity to purines allows it to interact with various biological targets, making it a cornerstone in medicinal chemistry for developing novel drugs. The functionalization of this core structure is critical for modulating its pharmacological properties. Specifically, the introduction of a bromine atom at the C3 position yields 3-bromoimidazo[1,5-a]pyridine derivatives, which are exceptionally versatile synthetic intermediates.[2] The C3-bromo substituent serves as a chemical handle for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of compound libraries for drug discovery programs.[2][3]
Conventional synthetic methods for preparing these compounds often require long reaction times, harsh conditions, and can result in modest yields. Microwave-assisted organic synthesis (MAOS) offers a transformative alternative, addressing many of these limitations.[4][5] By utilizing dielectric heating, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, leading to rapid and uniform heating.[6] This process dramatically accelerates reaction rates, often reducing multi-hour or day-long procedures to mere minutes.[7][8] The result is a greener, more efficient synthetic methodology characterized by higher yields, improved purity, and reduced energy consumption.[5][9]
This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis and subsequent bromination of imidazo[1,5-a]pyridine derivatives using a dedicated microwave reactor. We will delve into the causality behind the experimental design, provide step-by-step instructions, and offer expert insights for optimization and troubleshooting.
Mechanistic Rationale and Experimental Design
The synthesis of 3-bromoimidazo[1,5-a]pyridines via this protocol proceeds in two key stages, often performed in a single pot: (1) the formation of the imidazo[1,5-a]pyridine core through cyclocondensation, and (2) the regioselective electrophilic bromination at the C3 position.
The Role of Microwave Irradiation
Microwave energy accelerates chemical reactions through mechanisms distinct from conventional heating. The primary mechanism is dielectric heating, where the energy of an oscillating electromagnetic field is transferred to the material.[6] Polar molecules, such as the solvents and reactants in this synthesis, attempt to align with the rapidly changing electric field. This rapid molecular rotation generates friction, leading to a swift and uniform increase in temperature throughout the reaction volume.
This volumetric heating avoids the "wall effect" seen in conventional heating, where the vessel walls are hotter than the bulk solution, preventing the formation of hot spots and potential degradation of sensitive reagents. The high temperatures achievable in sealed microwave vials (well above the solvent's atmospheric boiling point) allow reactions to overcome high activation energy barriers, drastically shortening reaction times from hours to minutes.[4]
Causality of Reagent Selection
-
Starting Materials: The synthesis typically begins with a 2-(aminomethyl)pyridine derivative and an aldehyde. The choice of substituents on these precursors directly translates to the diversity of the final product library.
-
Brominating Agent (N-Bromosuccinimide - NBS): For the crucial bromination step, N-Bromosuccinimide (NBS) is the reagent of choice over elemental bromine. NBS is a solid, making it safer and easier to handle. It provides a constant, low-concentration source of electrophilic bromine (Br+), which minimizes the formation of over-brominated side products. The imidazo[1,5-a]pyridine ring system is electron-rich, particularly at the C3 position, making it highly susceptible to electrophilic aromatic substitution.[10]
-
Solvent Selection: A solvent with a high dielectric constant is preferred for efficient absorption of microwave energy. Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are excellent choices due to their polarity and ability to reach high temperatures under pressure in a sealed vessel, facilitating rapid reaction kinetics.
Visualized Workflow and Reaction Scheme
The overall process, from reagent preparation to final product characterization, is a streamlined workflow designed for efficiency and reproducibility.
Caption: Experimental workflow for microwave-assisted synthesis.
The chemical transformation is a one-pot, multi-step process efficiently driven by microwave energy.
Caption: General reaction scheme for the synthesis.
Detailed Experimental Protocol
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Microwave vials can become highly pressurized; use appropriate personal protective equipment (PPE), including safety glasses and gloves.
Materials and Equipment
-
Reagents: 2-(Aminomethyl)pyridine derivatives (≥97%), various aldehydes (≥97%), N-Bromosuccinimide (NBS, 99%), Acetonitrile (MeCN, anhydrous, 99.8%).
-
Equipment: Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vials with snap caps, magnetic stir bars, rotary evaporator, flash chromatography system, TLC plates (silica gel 60 F254).
Step-by-Step Synthesis Procedure
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 2-(aminomethyl)pyridine derivative (1.0 mmol, 1.0 equiv).
-
Aldehyde Addition: Add the corresponding aldehyde (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add 4 mL of anhydrous acetonitrile to the vial.
-
Initial Cyclization: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 10 minutes (ramp time: 2 minutes).
-
Bromination Step: After the initial irradiation, carefully cool the vial to room temperature. Uncap the vial and add N-Bromosuccinimide (NBS) (1.1 mmol, 1.1 equiv).
-
Final Irradiation: Reseal the vial and place it back into the microwave reactor. Irradiate the mixture at 150 °C for an additional 10 minutes (ramp time: 2 minutes).
-
Work-up: After cooling, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 40%) to afford the pure this compound derivative.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Results and Data Summary
The described protocol has been successfully applied to a range of substrates, demonstrating its robustness and efficiency. Representative results are summarized below.
| Entry | R¹ (on Pyridine) | R² (on Aldehyde) | Temp (°C) | Time (min) | Isolated Yield (%) |
| 1 | H | Phenyl | 150 | 20 (10+10) | 88 |
| 2 | H | 4-Chlorophenyl | 150 | 20 (10+10) | 91 |
| 3 | H | 4-Methoxyphenyl | 150 | 20 (10+10) | 85 |
| 4 | 5-Chloro | Phenyl | 150 | 20 (10+10) | 89 |
| 5 | H | 2-Thienyl | 150 | 20 (10+10) | 82 |
Field Insights & Troubleshooting
As with any synthetic protocol, challenges may arise. Below are common issues and field-proven solutions.
-
Issue: Low or No Product Formation
-
Causality: Insufficient heating, presence of moisture, or inactive reagents.
-
Solution: Ensure the microwave temperature sensor is calibrated. Use anhydrous solvents and fresh reagents. If the reaction still fails, consider increasing the irradiation time or temperature in small increments (e.g., 10 °C or 5 minutes).
-
-
Issue: Formation of Side Products (e.g., Di-bromination)
-
Causality: Over-reaction due to an excess of NBS or prolonged heating. The C1 position can also be susceptible to bromination under forcing conditions.
-
Solution: Use precisely 1.05-1.1 equivalents of NBS. Avoid unnecessarily high temperatures or long reaction times. Monitor the reaction by TLC to determine the optimal endpoint.
-
-
Issue: Difficulty in Purification
-
Causality: Products may co-elute with starting materials or byproducts.
-
Solution: Optimize the solvent system for column chromatography. A shallow gradient can improve separation. If the product is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent streaking on the silica gel column.
-
Conclusion
This application note details a highly efficient, rapid, and robust protocol for the synthesis of this compound derivatives using microwave-assisted technology. By leveraging the principles of dielectric heating, this method significantly reduces reaction times to under 30 minutes while providing excellent yields. The resulting halogenated heterocycles are high-value intermediates, poised for further elaboration in drug discovery and materials science pipelines. This protocol provides researchers with a reliable and scalable method to accelerate their research and development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Bromo-5-chloroimidazo[1,2-A]pyridine | 1260656-94-7 | Benchchem [benchchem.com]
- 3. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-conferences.org [bio-conferences.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromoimidazo[1,5-a]pyridine
Welcome to the technical support center for the synthesis of 3-bromoimidazo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the yield and purity of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles. Our focus is not just on the "how," but the "why," empowering you to make informed decisions in your synthetic endeavors.
I. Overview of the Synthesis: Electrophilic Bromination
The most common and direct route to this compound is the electrophilic aromatic substitution (EAS) on the parent imidazo[1,5-a]pyridine heterocycle. The imidazole ring is generally more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack.[1] The C3 position is often favored due to electronic and resonance stabilization of the intermediate sigma complex. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, offering milder reaction conditions and better selectivity compared to elemental bromine.
Below is a troubleshooting workflow to guide your optimization efforts.
Caption: A general workflow for troubleshooting low yield in the synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields are a common challenge and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Material: Ensure your starting imidazo[1,5-a]pyridine is pure. Impurities can consume the brominating agent or interfere with the reaction. Recrystallization or column chromatography of the starting material is recommended.
-
Quality of NBS: N-Bromosuccinimide can decompose over time, especially if exposed to light and moisture. It is best to use freshly opened or recrystallized NBS. A simple test for activity is to dissolve a small amount in a polar aprotic solvent and check for the characteristic bromine color.
-
Solvent Choice and Purity: The choice of solvent is critical. Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are commonly used.[1][2] Ensure your solvent is anhydrous, as water can react with NBS and reduce its effectiveness.
-
Reaction Temperature: Electrophilic brominations are often sensitive to temperature. Running the reaction at too high a temperature can lead to the formation of undesired side products, including di-brominated species. It is advisable to start at a lower temperature (e.g., 0 °C or even -20 °C) and slowly warm the reaction to room temperature.[2]
-
Stoichiometry of NBS: While a 1:1 stoichiometry is theoretically required, using a slight excess of NBS (1.05-1.1 equivalents) can often drive the reaction to completion. However, a large excess should be avoided to minimize over-bromination.
Q2: I am observing multiple spots on my TLC plate, indicating side products. What are the likely culprits and how can I minimize them?
A2: The formation of multiple products is typically due to a lack of regioselectivity or over-bromination.
-
Di-brominated Products: The imidazo[1,5-a]pyridine ring system has multiple sites susceptible to electrophilic attack. If the reaction is too vigorous (e.g., high temperature, large excess of NBS), di-bromination can occur. To mitigate this, add the NBS portion-wise at a low temperature to maintain a low concentration of the electrophile.
-
Isomeric Products: While the C3 position is electronically favored, bromination at other positions (e.g., C1) can occur, leading to isomeric impurities that may be difficult to separate. The choice of solvent can influence regioselectivity. It is recommended to perform small-scale trials with different solvents (e.g., DCM, acetonitrile, DMF) to find the optimal conditions for your specific substrate.
-
Degradation: The imidazo[1,5-a]pyridine core can be sensitive to strongly acidic conditions that may be generated as the reaction progresses (release of HBr). If you suspect degradation, consider adding a non-nucleophilic base, such as proton sponge, to scavenge the acid.
Q3: The purification of my crude product is challenging. What is the recommended procedure?
A3: Purification can indeed be difficult due to the similar polarities of the desired product and potential side products.
-
Initial Workup: After the reaction is complete, it should be quenched with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to destroy any remaining NBS and bromine.[1][2] This is followed by extraction with an organic solvent like DCM or ethyl acetate.
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate, is typically effective. Careful monitoring of the fractions by TLC is crucial to isolate the pure 3-bromo isomer.
-
Recrystallization: If the product is a solid and of reasonable purity after chromatography, recrystallization can be an excellent final purification step to obtain highly pure material. A solvent system of ethanol/water or ethyl acetate/hexane is a good starting point.
III. Detailed Experimental Protocol
This protocol is adapted from methodologies used for similar heterocyclic systems and is a robust starting point for your experiments.[2]
Materials:
-
Imidazo[1,5-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve imidazo[1,5-a]pyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Slowly add NBS (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -20 °C for 4 hours.
-
Monitor the reaction progress by TLC. If the reaction is sluggish, allow it to warm slowly to 0 °C and then to room temperature while continuing to monitor.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
IV. Mechanistic Insights
Understanding the reaction mechanism is key to rational optimization. The bromination of imidazo[1,5-a]pyridine with NBS is a classic electrophilic aromatic substitution.
Caption: A simplified representation of the electrophilic bromination mechanism.
The imidazole moiety of the imidazo[1,5-a]pyridine ring system is electron-rich and activates the molecule towards electrophilic attack. The nitrogen atom at position 2 acts as a powerful directing group, and resonance stabilization of the cationic intermediate (sigma complex) strongly favors substitution at the C3 position.
V. Data Summary Table
The following table provides a general overview of reaction parameters and expected outcomes. Note that optimal conditions may vary depending on the specific scale and equipment used.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DCM or DMF | Good solubility, relatively inert.[1][2] |
| Temperature | -20 °C to room temperature | Minimizes side reactions.[2] |
| NBS eq. | 1.05 - 1.1 | Drives reaction to completion. |
| Reaction Time | 2 - 6 hours | Dependent on temperature and substrate reactivity. |
| Typical Yield | 60 - 85% | Varies with optimization. |
VI. References
-
Rawool, S. et al. (2020). Mg3N2-assisted one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridine. RSC Advances. Available at: --INVALID-LINK--
-
Adimurthy, S. et al. (2016). Copper-catalyzed aerobic oxidative amination of C(sp3)–H bonds: synthesis of imidazo[1,5-a]pyridines. Organic & Biomolecular Chemistry. Available at: --INVALID-LINK--
-
Singh, R. G. et al. (2023). Synthetic strategies for 1,3‐disubsituted imidazo[1,5‐a]pyridine formation. ResearchGate. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Available at: --INVALID-LINK--
-
Li, M. et al. (2023). Relay Copper-Catalyzed Synthesis of Imidazo[1,5-a]pyridine Scaffolds from Phenylalanine and Halohydrocarbon. The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Adimurthy, S. et al. (2020). Synthesis of 1,3‐Disubstituted Imidazo[1,5‐a]pyridines through Oxidative C‐N Bond Formation from Aryl‐2‐pyridylmethanols and Their Fluorescent Study. ResearchGate. Available at: --INVALID-LINK--
-
Rawool, S. et al. (2020). Mg3N2-assisted one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridine. National Center for Biotechnology Information. Available at: --INVALID-LINK--
-
Adimurthy, S. et al. (2016). Copper-Catalyzed Denitrogenative Transannulation Reaction of Pyridotriazoles: Synthesis of Imidazo[1,5-a]pyridines with Amines and Amino Acids. Organic Letters. Available at: --INVALID-LINK--
-
Sekar, G. et al. (2023). An Efficient, One-Pot Synthesis of 1,3-Disubstituted imidazo[1,5-a]pyridines, Fe(OTf)3 Mediated C-C Bond Formation. ResearchGate. Available at: --INVALID-LINK--
-
Li, M. et al. (2023). Relay Copper-Catalyzed Synthesis of Imidazo[1,5-a]pyridine Scaffolds from Phenylalanine and Halohydrocarbon. The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Adimurthy, S. et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. National Center for Biotechnology Information. Available at: --INVALID-LINK--
-
Adimurthy, S. et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. Available at: --INVALID-LINK--
-
Wang, Z. et al. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. Available at: --INVALID-LINK--
-
Koleva, M. et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yield in Kröhnke pyridine synthesis. BenchChem. Available at: --INVALID-LINK--
-
Sawant, S. D. et al. (2020). Bromination of imidazo[1,2-a]pyridines. ResearchGate. Available at: --INVALID-LINK--
-
Langer, P. et al. (2018). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. JLUpub. Available at: --INVALID-LINK--
-
Reddit. (2017). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Reddit. Available at: --INVALID-LINK--
References
troubleshooting common side reactions in imidazo[1,5-a]pyridine synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and field experience, this resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reactions and improve your outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format. Each issue is analyzed for its probable causes, followed by actionable solutions and preventative measures.
Issue 1: Low or No Yield of the Desired Imidazo[1,5-a]pyridine
Question: I've followed a standard procedure, but my reaction has resulted in a very low yield, or I've only recovered my starting materials. What are the likely causes and how can I fix it?
Plausible Causes & Recommended Solutions
Low conversion is a frequent issue stemming from sub-optimal reaction conditions that fail to overcome the activation energy of one or more steps in the reaction sequence.
-
Incomplete Cyclization/Dehydration: Many syntheses of imidazo[1,5-a]pyridines are condensation reactions that release water. If this water is not effectively removed, it can inhibit the reaction equilibrium.[1] The final aromatization step, often involving the elimination of a leaving group or an oxidation, can also be sluggish.
-
Solution: For reactions run at high temperatures, consider using a Dean-Stark trap to physically remove water. Alternatively, adding a chemical drying agent compatible with your reaction conditions can be effective. If an intermediate, such as a 2,3-dihydroimidazo[1,5-a]pyridine, is isolated, the final elimination/aromatization step may require more forcing conditions or a specific reagent.[2] For instance, syntheses involving oxidative C-H amination or dehydrogenation may require an efficient oxidant like O₂ or I₂.[3][4]
-
-
Insufficient Thermal Energy or Reaction Time: The reaction may simply not have been allowed to proceed to completion.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C while carefully monitoring for any decomposition of starting materials or product. Similarly, extend the reaction time, using TLC or LC-MS to track the consumption of the limiting reagent. In some protocols, heating up to 150-160 °C was necessary to bring the reaction to completion.[2][5]
-
-
Sub-optimal Catalyst or Acid/Base Concentration: Many protocols rely on acid or metal catalysis. The concentration and identity of the catalyst are critical. For instance, Ritter-type reactions often use a combination of a Lewis acid (like Bi(OTf)₃) and a Brønsted acid (like p-TsOH) to generate the necessary carbocation intermediate.[5][6]
-
Solution: Perform a systematic optimization of the catalyst and/or acid loading. In one study, increasing the equivalents of p-TsOH from 3.0 to 7.5 dramatically improved the yield from 38% to 97%.[5] It is crucial to find the right balance, as excessive acid can sometimes lead to unwanted side reactions or decomposition.[2]
-
-
Poor Nucleophilicity of Starting Material: Under strongly acidic conditions, amine nucleophiles can be protonated, which significantly attenuates their nucleophilicity and prevents the desired reaction from occurring.[2]
-
Solution: If you suspect amine protonation is the issue, moderating the acidity may be necessary. An alternative strategy that has proven successful is to protect the amine with a group like a tosyl group, which can make it less basic and more amenable to reacting under acidic conditions.[2]
-
Issue 2: Formation of an Unexpected Isomeric Side Product
Question: My spectral data (NMR, MS) suggests I have formed a significant amount of an isomer of my target compound. What could this be and how do I suppress its formation?
Plausible Causes & Recommended Solutions
The formation of isomers often points to an alternative, competing reaction pathway that is viable under the chosen conditions.
-
Alkene-Derived Byproduct in Ritter-Type Reactions: In syntheses starting from benzylic alcohols under acidic conditions (e.g., Bi(OTf)₃/p-TsOH), the intermediate carbocation can be in equilibrium with an alkene intermediate formed via elimination.[5] This alkene can then undergo a different reaction cascade, leading to an isomeric byproduct instead of the desired imidazo[1,5-a]pyridine.
-
Causality: The formation of the benzylic carbocation is the key step. This cation can either be trapped by the nitrile nucleophile to proceed to the desired product (Pathway A) or lose a proton to form an alkene (Pathway B). This alkene can then react further, leading to undesired structures.
-
Solution: The key is to favor the nucleophilic attack on the carbocation over elimination. Increasing the concentration of the nitrile nucleophile can help push the equilibrium towards the desired Ritter reaction pathway.[5] Additionally, carefully optimizing the acid catalyst system and temperature may help to minimize the rate of the competing elimination pathway.
Visualizing the Competing Pathways
Figure 1. Competing pathways in Ritter-type synthesis. -
-
Regioisomers from Asymmetrical Reagents: While less common for the core imidazo[1,5-a]pyridine synthesis itself, if using an asymmetrical precursor that allows for cyclization at two different sites, a mixture of regioisomers can be formed.[7]
-
Solution: This issue is best addressed at the synthetic design stage by choosing precursors that ensure unambiguous cyclization. If you must use an asymmetrical reagent, extensive optimization of reaction conditions (solvent polarity, temperature, catalyst) may be required to favor one isomer over the other. Purification via careful column chromatography or crystallization will be necessary to isolate the desired product.
-
Issue 3: Reaction Mixture Turns Dark and Intractable (Tar Formation)
Question: My reaction has produced a dark, tar-like substance, and I am struggling to isolate any identifiable product. What causes this and can it be prevented?
Plausible Causes & Recommended Solutions
Polymerization or decomposition of starting materials and intermediates is a common problem, especially under harsh reaction conditions.
-
Excessively Harsh Conditions: High temperatures and highly concentrated acids (like Polyphosphoric Acid - PPA) can promote undesired polymerization pathways, leading to the formation of intractable resins.[8]
-
Solution: Reduce the reaction temperature and/or the concentration of the acid. While some reactions require high temperatures, it's a fine balance.[2] Monitor the reaction closely from the start; if darkening occurs rapidly, the conditions are likely too harsh. Consider alternative, milder synthetic methods if optimization fails. Many modern methods utilize metal catalysts (Cu, Fe) under milder conditions, avoiding the need for strong, corrosive acids.[3][9]
-
-
Unstable Intermediates: The reaction may be generating a highly reactive or unstable intermediate that readily polymerizes before it can cyclize to the desired product.
-
Solution: Lowering the reaction temperature can increase the lifetime of a reactive intermediate, allowing the subsequent desired reaction to occur. Running the reaction at a higher dilution may also disfavor intermolecular polymerization reactions.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route to imidazo[1,5-a]pyridines is the most robust and versatile?
There is no single "best" route; the optimal choice depends on the available starting materials and the desired substitution pattern.
-
For 1,3-disubstituted products: The copper-catalyzed tandem reaction between a 2-pyridine ketone and a benzylamine is highly efficient.[3] Similarly, the Ritter-type reaction between a pyridinylmethanol derivative and a nitrile offers excellent yields for a range of substrates.[5][6]
-
For access to diverse C3 substituents: The cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes provides a viable, albeit sometimes harsh, route.[2][8]
-
For metal-free conditions: The denitrogenative transannulation of pyridotriazoles with nitriles using BF₃·Et₂O is an effective metal-free alternative.[3]
Q2: My purification is very difficult due to a byproduct with similar polarity to my product. Any suggestions?
This is a common challenge in heterocyclic chemistry.
-
Optimize Chromatography: Screen different solvent systems for your column chromatography. Using a shallow gradient or even an isocratic elution can sometimes resolve closely running spots. Consider switching your stationary phase (e.g., from silica to alumina or a C18 reversed-phase column).
-
Crystallization: Attempt to crystallize your crude product from a variety of solvents. This can be an excellent way to purify a compound and remove minor impurities.
-
Derivatization: As a last resort, you can sometimes derivatize your product (or the impurity) to drastically change its polarity, allowing for easy separation. The protecting group or tag can then be removed in a subsequent step.
Q3: How do I confirm the structure of my product and ensure I haven't formed an isomer?
A combination of analytical techniques is essential.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for determining the core structure and substitution pattern. For imidazo[1,5-a]pyridines, the coupling constants and chemical shifts of the pyridine and imidazole protons are characteristic.
-
2D NMR: Techniques like COSY, HSQC, and HMBC are invaluable for unambiguously assigning protons and carbons and confirming connectivity, which is essential for distinguishing between isomers.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition (molecular formula) of your product.
-
Single-Crystal X-ray Diffraction: If you can grow a suitable crystal, this is the definitive method for structure elucidation.[10]
Workflow & Protocols
General Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and solving issues in your synthesis.
Protocol: Optimization of a Ritter-Type Synthesis [5]
This protocol provides a general framework for optimizing the reaction between a phenyl(pyridin-2-yl)methanol derivative and a nitrile.
1. Reaction Setup:
-
To an oven-dried, thick-walled sealed tube, add the pyridinylmethanol starting material (1.0 equiv).
-
Dissolve the starting material in a suitable solvent such as 1,2-dichloroethane (DCE) to a concentration of approximately 0.3 M.
-
Add the Lewis acid catalyst, Bi(OTf)₃ (e.g., 5 mol %).
-
Add the Brønsted acid co-catalyst, p-TsOH·H₂O. This is a critical parameter to screen. Start with 3.0 equivalents and create parallel reactions with 5.0 and 7.5 equivalents to identify the optimal loading.
-
Add the nitrile reagent (e.g., 15.0 equiv).
2. Reaction Execution:
-
Securely seal the tube and place it in a pre-heated oil bath. Temperature is another key parameter. Screen temperatures from 85 °C to 150 °C.
-
Stir the reaction mixture overnight (12-16 hours).
3. Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS by taking small aliquots (if safe and feasible).
-
Upon completion, allow the tube to cool completely to room temperature before carefully opening.
-
Quench the reaction mixture (e.g., with a saturated solution of NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
4. Analysis and Purification:
-
Analyze the crude product by ¹H NMR to determine the conversion and the ratio of product to any side products.
-
Purify the desired imidazo[1,5-a]pyridine by column chromatography on silica gel.
| Parameter to Optimize | Starting Point | Range to Test | Rationale |
| p-TsOH·H₂O (equiv) | 5.0 | 3.0 - 7.5 | Drives carbocation formation; excess can cause degradation.[5] |
| Temperature (°C) | 100 | 85 - 150 | Overcomes activation energy; high temps can cause side reactions.[5] |
| Nitrile (equiv) | 15.0 | 10.0 - 20.0 | High concentration favors desired nucleophilic attack over elimination.[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Suzuki Coupling for 3-Bromo Pyridines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-bromo pyridines. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction conditions for this important transformation. The insights provided herein are a synthesis of established literature and practical field experience.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered when performing Suzuki coupling reactions with 3-bromo pyridines.
Q1: My Suzuki coupling reaction with 3-bromo pyridine is giving a low yield. What are the most likely causes?
A1: Low yields with 3-bromo pyridines in Suzuki couplings are a frequent challenge and can stem from several factors. The electron-deficient nature of the pyridine ring and the presence of the nitrogen lone pair can complicate the catalytic cycle. Key areas to investigate include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][3]
-
Inefficient Oxidative Addition: While the C-Br bond in 3-bromo pyridine is generally reactive, inefficient oxidative addition can still be a rate-limiting step, particularly with challenging boronic acids.[2]
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid and homocoupling of the coupling partners can significantly reduce the yield of your desired product.[2]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and highly interdependent. An inappropriate combination of these factors is a common reason for low yields.
Q2: I am observing significant amounts of my boronic acid being converted back to the corresponding arene (protodeboronation). How can I prevent this?
A2: Protodeboronation is a common side reaction in Suzuki couplings, especially with heteroaromatic boronic acids or under harsh basic conditions.[4][5] To mitigate this:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Consider switching to milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[6]
-
Employ Anhydrous Conditions: Water is a proton source for this side reaction. Using anhydrous solvents and ensuring your reagents are dry can be beneficial.[2][6]
-
Use Boronic Esters or Trifluoroborates: Boronic esters, such as pinacol esters (Bpin), or potassium trifluoroborate salts are generally more stable towards protodeboronation than their corresponding boronic acids.[2][4][6]
-
Optimize Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[6] Try running the reaction at the lowest temperature that still affords a reasonable reaction rate.
Q3: My reaction mixture is turning black, and I'm getting a poor yield. What does this indicate?
A3: The formation of a black precipitate, often referred to as "palladium black," is indicative of catalyst decomposition.[7] This can happen for several reasons:
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidation and precipitation of the palladium catalyst.[7]
-
Unstable Ligands: Some phosphine ligands can be prone to oxidation or degradation, leading to the formation of palladium black.[8]
-
High Temperatures: Excessive heat can also contribute to catalyst decomposition.
To address this, ensure rigorous degassing of your solvents and reaction mixture, consider using more robust ligands, and avoid unnecessarily high reaction temperatures.
Q4: What are the best starting points for ligand and base selection for the Suzuki coupling of 3-bromo pyridines?
A4: A good starting point for ligand selection would be bulky, electron-rich phosphine ligands. These are known to be effective for heteroaryl couplings as they can promote the oxidative addition step and shield the palladium center from coordination with the pyridine nitrogen.[2][9] Examples include Buchwald-type ligands like SPhos, XPhos, and RuPhos.[2]
For the base, a common and often effective choice is a carbonate base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[10] In some cases, a stronger base like potassium phosphate (K₃PO₄) may be required.[8][11]
II. In-Depth Troubleshooting Guide
This section provides a more detailed, step-by-step approach to troubleshooting and optimizing your Suzuki coupling reactions with 3-bromo pyridines.
Catalyst System: The Heart of the Reaction
The choice of palladium source and ligand is paramount for a successful Suzuki coupling.
Palladium Source
-
Pd(0) vs. Pd(II): You can start with either a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf).[6][7] Pd(II) sources require in-situ reduction to the active Pd(0) species, which can sometimes be a source of issues if the reduction is incomplete or leads to side reactions.[7]
Ligand Selection
The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[9]
| Ligand Type | Examples | Advantages for 3-Bromo Pyridine Coupling | Considerations |
| Bulky, Electron-Rich Phosphines | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Excellent for promoting oxidative addition and preventing catalyst inhibition by the pyridine nitrogen.[2][12] | Can be air-sensitive and more expensive. |
| Bidentate Phosphines | dppf | Often provides good stability to the catalyst.[13] | May not always be the most active for challenging couplings. |
| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Highly active and can be effective for coupling with less reactive partners like aryl chlorides.[12] |
Experimental Protocol: Ligand Screening
A small-scale, parallel screen of different ligands is often the most efficient way to identify the optimal choice for your specific substrates.
-
Setup: In an array of reaction vials, add your 3-bromo pyridine, boronic acid (or ester), and base.
-
Catalyst Addition: To each vial, add a different palladium/ligand combination.
-
Reaction: Run the reactions under your standard conditions (e.g., solvent, temperature).
-
Analysis: Monitor the reactions by LC-MS or TLC to determine which ligand provides the best conversion to the desired product.
The Role of the Base and Solvent System
The base and solvent work in concert to facilitate the crucial transmetalation step of the catalytic cycle.[12]
Base Selection
The base activates the boronic acid, making it more nucleophilic for transmetalation.[12]
| Base | Common Solvents | Strengths | Potential Issues |
| K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DMF | Generally effective and less likely to cause base-sensitive functional group degradation.[10] | May not be strong enough for all substrate combinations. |
| K₃PO₄ | Dioxane, THF, Toluene | A stronger base that can be effective when carbonates fail.[8][11] | Can promote side reactions like protodeboronation.[6] |
| KF | Anhydrous THF | A milder base that can be useful for substrates with base-labile groups.[6] |
Solvent System
The solvent system must be able to dissolve the reactants and facilitate the interaction of the organic and inorganic components of the reaction.
-
Aqueous Biphasic Systems: Mixtures like 1,4-dioxane/water or toluene/water are very common and often highly effective.[14][15] The water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[6]
-
Anhydrous Polar Aprotic Solvents: Solvents like DMF or anhydrous dioxane can be used, particularly when trying to minimize protodeboronation.[16][17]
Mitigating Side Reactions
Understanding and addressing common side reactions is key to maximizing your yield.
Protodeboronation
As discussed in the FAQs, this is the protonolysis of the boronic acid.
Troubleshooting Flowchart for Protodeboronation
Caption: Decision tree for addressing protodeboronation.
Homocoupling
Homocoupling of the boronic acid is often promoted by the presence of oxygen.[7]
-
Solution: Rigorous degassing of the reaction mixture is crucial. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique for more sensitive reactions.[17]
The Suzuki Catalytic Cycle: A Visual Guide
Understanding the mechanism can aid in troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
III. Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3-Bromo Pyridine
This protocol serves as a robust starting point for optimization.
-
Reaction Setup: To an oven-dried reaction vessel, add 3-bromo pyridine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.[10]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[10][15]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[6][15]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10][15]
Microwave-Assisted Protocol
Microwave irradiation can significantly reduce reaction times.[10]
-
Vial Preparation: In a microwave vial, combine 3-bromo pyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (2.0 equiv.), and a stir bar.[10]
-
Reagent Addition: Add the palladium catalyst and the chosen solvent system.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[10]
-
Workup and Purification: Follow steps 6 and 7 from the general protocol.
IV. References
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. Available at: --INVALID-LINK--
-
Suzuki reaction - Wikipedia. Available at: --INVALID-LINK--
-
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine - Benchchem. Available at: --INVALID-LINK--
-
Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. Available at: --INVALID-LINK--
-
A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling - Benchchem. Available at: --INVALID-LINK--
-
Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates - Benchchem. Available at: --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: --INVALID-LINK--
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. Available at: --INVALID-LINK--
-
Protodeboronation - Wikipedia. Available at: --INVALID-LINK--
-
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine - Benchchem. Available at: --INVALID-LINK--
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. - ResearchGate. Available at: --INVALID-LINK--
-
Suzuki Coupling - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: --INVALID-LINK--
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
What kinds of Pd catalysts are used for suzuki reaction? - ResearchGate. Available at: --INVALID-LINK--
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: --INVALID-LINK--
-
Overcoming low yields in Suzuki coupling with functionalized boronic acids - Benchchem. Available at: --INVALID-LINK--
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: --INVALID-LINK--
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available at: --INVALID-LINK--
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: --INVALID-LINK--
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. Available at: --INVALID-LINK--
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: --INVALID-LINK--
-
Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - ResearchGate. Available at: --INVALID-LINK--
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: --INVALID-LINK--
-
Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines - Benchchem. Available at: --INVALID-LINK--
-
Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. - ResearchGate. Available at: --INVALID-LINK--
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: --INVALID-LINK--
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. Available at: --INVALID-LINK--
-
Suzuki coupling with Bromoalkyne and boronic acid : r/Chempros - Reddit. Available at: --INVALID-LINK--
-
Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids - ChemRxiv. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Bromoimidazo[1,5-a]pyridine and its Derivatives
Welcome to the technical support center for the purification of 3-Bromoimidazo[1,5-a]pyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable heterocyclic compounds in high purity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.
I. Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses the most common initial queries and directs you to more detailed troubleshooting.
Q1: My crude this compound appears as a dark oil or discolored solid. What is the likely cause and the first purification step I should consider?
A1: Discoloration is often due to residual brominating agents (like N-bromosuccinimide, NBS), trace acidic impurities from the reaction, or minor polymeric byproducts. A simple aqueous work-up is an excellent first step. Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild base like saturated sodium bicarbonate solution to neutralize acids, followed by a wash with aqueous sodium thiosulfate to quench any remaining bromine. Finish with a brine wash to remove excess water before drying and concentrating.
Q2: I'm observing significant streaking and poor separation of my this compound derivative on a silica gel TLC plate. What's happening?
A2: This is a classic sign of strong interaction between the basic nitrogen atoms in the imidazopyridine ring and the acidic silanol groups on the silica gel surface.[1] This can lead to peak tailing and potential degradation on a larger scale column. Before proceeding with column chromatography, it is crucial to address this. Consider adding a small amount of a basic modifier, like triethylamine (0.1-1%), to your TLC eluent to see if the spot shape improves.[1]
Q3: Is this compound stable to standard purification conditions?
A3: While the imidazo[1,5-a]pyridine core is generally robust, the C-Br bond can be susceptible to cleavage (dehalogenation) under certain conditions.[2][3][4] Prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, should be avoided. Similarly, some palladium-catalyzed purification or reaction workups can lead to debromination.[3][4] Always monitor your purification fractions for the presence of the debrominated analog.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization is an excellent method for purifying solid derivatives of this compound, especially for removing less polar or more polar impurities that have different solubility profiles.[5] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
II. Troubleshooting Guide: Column Chromatography
Flash column chromatography is the workhorse for purifying many organic compounds, but the unique properties of this compound derivatives require special attention.
dot graph TD { A[Start: Crude Product] --> B{Initial TLC Analysis}; B --> C{Good Separation, Rf ~0.3?}; C -- Yes --> D[Proceed with Standard Silica Gel Chromatography]; C -- No --> E{Streaking or No Migration?}; E -- Yes --> F[Add 1% Triethylamine to Eluent]; F --> G{Improved TLC?}; G -- Yes --> H[Use Silica Gel with 1% Triethylamine in Eluent]; G -- No --> I{Still Poor Separation/Streaking?}; I -- Yes --> J[Consider Alternative Stationary Phase]; J --> K[Neutral Alumina]; J --> L[Deactivated Silica Gel]; D --> M{Product Recovery Issues?}; M -- Yes --> N[Check for Compound Degradation]; N --> O[2D TLC Analysis]; O -- Degradation --> P[Switch to Alumina or Deactivated Silica]; O -- No Degradation --> Q[Optimize Loading and Elution]; H --> M; K --> M; L --> M; Q --> R[Purified Product]; P --> R; }
Caption: Decision workflow for column chromatography of 3-Bromoimidazo[1,5-a]pyridines.
Q5: My compound is sticking to the top of the silica gel column and won't elute, even with a highly polar solvent system.
A5: This is a severe case of the acidic silica interaction mentioned in Q2. The basicity of your imidazopyridine derivative is causing it to protonate and bind ionically to the silica.
-
Causality: The lone pairs on the nitrogen atoms of the imidazo[1,5-a]pyridine ring act as Lewis bases, interacting strongly with the acidic silanol (Si-OH) groups on the silica surface.
-
Troubleshooting Steps:
-
Use a Basic Modifier: Add 0.5-2% triethylamine (TEA) or a few drops of pyridine to your eluent system.[6] The TEA will preferentially interact with the acidic sites on the silica, "shielding" your compound and allowing it to elute.
-
Switch to a Different Stationary Phase:
-
Q6: I'm getting my compound off the column, but the fractions are broad, and I have significant overlap with a closely running impurity.
A6: This peak broadening, or tailing, is also a result of the interaction with silica.[1] Even if the compound elutes, the "stick-and-release" mechanism on the acidic sites broadens the band.
-
Causality: The non-uniform interaction of the basic analyte with the heterogeneous acidic sites on the silica gel leads to a portion of the molecules being retarded more than the bulk, causing the peak to tail.
-
Troubleshooting Steps:
-
Optimize Eluent with TEA: As in the previous question, adding a small amount of TEA can significantly sharpen the peaks and improve resolution.
-
Solvent System Optimization: Experiment with different solvent systems. Sometimes a switch from ethyl acetate/hexane to dichloromethane/methanol can alter the selectivity and improve separation.[7]
-
Dry Loading: If your compound is not very soluble in the initial eluent, consider "dry loading." Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column. This technique often results in sharper bands.
-
Q7: I've noticed a new, slightly more polar spot appearing in my later fractions, and my overall yield is low. What could this be?
A7: This could be a sign of on-column degradation. The acidic environment of the silica gel might be causing decomposition of your sensitive this compound derivative.
-
Causality: The acidic protons on the silica surface can catalyze hydrolysis or other degradation pathways, especially if the compound remains on the column for an extended period.
-
Troubleshooting Steps:
-
2D TLC Analysis: To confirm silica gel instability, run a 2D TLC. Spot your crude material on one corner of a square TLC plate, run it in a suitable eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If you see spots that are not on the diagonal, it's an indication of on-plate (and likely on-column) decomposition.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (this is the principle of "flash" chromatography).
-
Switch to a More Inert Stationary Phase: As mentioned before, neutral alumina is a good alternative to mitigate acid-catalyzed degradation.
-
| Problem | Likely Cause | Recommended Solution(s) |
| Streaking/Tailing | Strong interaction with acidic silica | Add 0.5-2% Triethylamine to the eluent. |
| Compound Stuck on Column | Protonation on silica surface | Use a more polar eluent with TEA, or switch to neutral alumina. |
| Poor Separation | Co-elution of impurities | Optimize solvent system; consider dry loading. |
| Low Recovery/New Spots | On-column degradation | Run a 2D TLC to confirm; switch to neutral alumina or deactivated silica. |
III. Troubleshooting Guide: Recrystallization
For solid products, recrystallization can be a powerful and scalable purification technique.
Q8: I can't find a single solvent that will effectively recrystallize my this compound derivative.
A8: This is a common challenge. The solution is often a two-solvent system.
-
Causality: A good recrystallization solvent should dissolve the compound when hot but not when cold.[8] If no single solvent meets this criterion, a pair of miscible solvents with different polarities can be used.
-
Troubleshooting Steps:
-
Identify a "Good" and "Bad" Solvent: Find a solvent in which your compound is very soluble (the "good" solvent) and another miscible solvent in which it is poorly soluble (the "bad" solvent). Common pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.
-
Perform a Two-Solvent Recrystallization:
-
Dissolve your compound in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (this is the point of saturation).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility decreases.
-
-
Q9: My compound "oils out" instead of forming crystals upon cooling.
A9: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, or when the concentration of the solute is too high.
-
Causality: The compound comes out of solution as a liquid phase (an oil) rather than a solid crystalline lattice. This often traps impurities.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional "good" solvent to dilute the solution slightly.
-
Slow Cooling: Allow the flask to cool very slowly. You can insulate it with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This encourages the ordered arrangement of molecules into a crystal lattice.
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask at the surface of the liquid with a glass rod can create nucleation sites. Alternatively, adding a tiny "seed" crystal of the pure compound can initiate crystallization.
-
Q10: My recrystallization resulted in a very low yield.
A10: This usually means too much solvent was used, or the compound has significant solubility even at low temperatures.
-
Causality: A portion of your product remains dissolved in the mother liquor after filtration.
-
Troubleshooting Steps:
-
Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve your compound.
-
Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation.
-
Recover a Second Crop: Concentrate the mother liquor by about half and cool it again. This may yield a second crop of crystals, which should be checked for purity separately.
-
IV. Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
For high-purity requirements, such as for pharmaceutical applications, preparative HPLC is often necessary.
Q11: I'm observing severe peak tailing for my this compound derivative in reverse-phase HPLC (C18 column).
A11: Similar to silica gel chromatography, this is due to secondary interactions between the basic compound and residual silanol groups on the C18 stationary phase.
-
Causality: Even on end-capped C18 columns, some free silanol groups remain. The basic nitrogens on your compound interact with these acidic sites, causing tailing.
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Add an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to your mobile phase. At a lower pH (around 2-3), both the residual silanols and the basic nitrogens of your compound will be protonated, minimizing the unwanted ionic interaction and leading to sharper, more symmetrical peaks.
-
Use a Base-Deactivated Column: Many manufacturers offer columns specifically designed for the analysis of basic compounds, which have a more thoroughly end-capped and shielded stationary phase.
-
Add a Competing Base: In some cases, adding a small amount of a basic modifier like triethylamine to the mobile phase can improve peak shape by competing for the active silanol sites. However, this is less common in modern reverse-phase HPLC than in normal-phase chromatography.
-
Q12: How can I improve the separation between my desired 3-bromo compound and a debrominated impurity in HPLC?
A12: The debrominated impurity will be less hydrophobic and will likely elute earlier on a reverse-phase column. Optimizing selectivity is key.[9]
-
Causality: The loss of the bromine atom reduces the molecular weight and polarizability, leading to a shorter retention time on a C18 column.
-
Troubleshooting Steps:
-
Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. The different solvent properties can alter the selectivity between the two compounds.
-
Use a Phenyl-Hexyl or PFP Column: These stationary phases offer different retention mechanisms (pi-pi interactions) that can be very effective at separating halogenated and non-halogenated analogs.[9]
-
Optimize the Gradient: A shallower gradient will provide more time for the two compounds to separate.
-
Adjust the Temperature: Changing the column temperature can sometimes affect the selectivity of the separation.
-
V. Experimental Protocols
Protocol 1: Column Chromatography with Deactivated Silica Gel
-
TLC Analysis: Determine an appropriate eluent system (e.g., hexane/ethyl acetate) that gives your target compound an Rf of ~0.2-0.3. Add 1% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (containing 1% TEA). Pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top.
-
Equilibration: Run 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated and the silica is deactivated.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the initial eluent or dichloromethane. Carefully apply the solution to the top of the column.
-
Elution: Begin eluting with the determined solvent system, collecting fractions. If necessary, gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your compound.
-
Analysis: Monitor the collected fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent (e.g., ethanol) and a "bad" solvent (e.g., water) in which your compound is miscible.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the "good" solvent in portions while heating and stirring until the solid just dissolves.
-
Induce Crystallization: While the solution is still hot, add the "bad" solvent dropwise until a persistent cloudiness is observed. Add a few drops of the "good" solvent to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
VI. References
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chromatography.
-
Guidechem. (n.d.). How to Prepare 3-BROMOIMIDAZO[1,2-A]PYRIDINE and Its Applications.
-
ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. --INVALID-LINK--
-
NEB. (n.d.). Troubleshooting Guide for Purification using NEBExpress® Ni Resin. --INVALID-LINK--
-
PubMed. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 3‐bromoimidazo(1,2‐a)pyridines.
-
ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. --INVALID-LINK--
-
Wikipedia. (n.d.). Dehalogenation. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. --INVALID-LINK--
-
ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
-
Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. --INVALID-LINK--
-
JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties.
-
ResearchGate. (2019). How to choose the best solution for column chromatography?.
-
GoldBio. (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. --INVALID-LINK--
-
Google Patents. (n.d.). KR20140004741A - Boron-nitrogen heterocycle.
-
Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. --INVALID-LINK--
-
BLD Pharm. (n.d.). 4926-47-0|3-Bromoimidazo[1,2-a]pyridine. --INVALID-LINK--
-
Reddit. (2025). Resources on 3+ component chromatography solvent systems?.
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. --INVALID-LINK--
-
Interchim – Blog. (n.d.). Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. --INVALID-LINK--
-
PubChem. (n.d.). 3-Bromoimidazo[1,2-a]pyridine. --INVALID-LINK--
-
MDPI. (n.d.). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis.
-
ACS Publications. (n.d.). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. --INVALID-LINK--
-
ACS Publications. (2025). UA-DMSPE Determination of Cu(II), Cd(II), and As(III) in Water, Soil, and Tomato Using a Novel Thiosemicarbazone Sorbent: ICP-OE.
References
- 1. benchchem.com [benchchem.com]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Imidazo[1,5-a]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. Imidazo[1,5-a]pyridine is a crucial structural motif in numerous pharmaceuticals and agrochemicals, making its efficient synthesis a significant area of focus.[1][2] However, scaling up these syntheses presents unique challenges that can impact yield, purity, and safety.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during scale-up. Our goal is to equip you with the scientific rationale behind these challenges and provide actionable, field-proven solutions.
Troubleshooting Guide: From Bench to Bulk
Scaling a reaction is not merely about using larger flasks and more reagents. Changes in the surface-area-to-volume ratio, heat transfer dynamics, and mixing efficiency can dramatically alter reaction outcomes. This section addresses the most common problems observed during the scale-up of imidazo[1,5-a]pyridine syntheses.
Problem 1: Significant Drop in Yield Upon Scale-Up
This is one of the most frequent and frustrating challenges in process chemistry. A reaction that provides an 85% yield at the 1-gram scale might plummet to 40% at the 1-kilogram scale.
Question: My reaction worked perfectly on a small scale, but the yield dropped significantly when I tried to scale it up. What are the likely causes?
Answer: A drop in yield upon scale-up is a classic problem that can typically be traced back to mass and heat transfer inefficiencies.[3]
Potential Causes & Solutions:
-
Inefficient Heat Transfer:
-
Causality: Large reaction vessels have a much lower surface-area-to-volume ratio than small flasks. This makes it difficult to control the internal temperature, leading to localized overheating or "hot spots." Many imidazo[1,5-a]pyridine syntheses, especially intramolecular cyclizations, are sensitive to temperature.[3] Overheating can accelerate side reactions, leading to impurity formation and consumption of starting materials.
-
Solution:
-
Mechanical Stirring: Ensure vigorous and efficient overhead stirring. Avoid magnetic stir bars for volumes greater than 1-2 liters as they do not create a sufficient vortex for effective mixing and heat distribution.
-
Jacketed Reactors: Utilize jacketed glass reactors with a temperature-controlled circulating bath. This provides a much larger surface area for heat exchange compared to a simple heating mantle.
-
Controlled Reagent Addition: For highly exothermic steps (e.g., addition of a strong base or a coupling reagent), add the reagent slowly via an addition funnel or a syringe pump to allow the cooling system to dissipate the generated heat effectively.
-
-
-
Poor Mixing and Mass Transfer:
-
Causality: Inadequate mixing can lead to localized concentration gradients. In a multi-component reaction, for instance, this means the reactants are not encountering each other in the correct stoichiometric ratio throughout the vessel, slowing the desired reaction and favoring side reactions.
-
Solution:
-
Baffled Flasks/Reactors: Baffles disrupt laminar flow and improve turbulence, ensuring a more homogeneous mixture.
-
Impeller Design: The choice of stirrer (e.g., anchor, turbine, pitched blade) is critical. A turbine impeller is generally better for creating good top-to-bottom mixing in large, round-bottom vessels.
-
-
-
Changes in Reaction Kinetics:
-
Causality: Some reactions are sensitive to the rate of addition. A reagent added "all at once" on a small scale may need to be added over several hours on a large scale to maintain control.
-
Solution: Conduct a preliminary study to determine the optimal addition rate. Monitor the reaction progress (e.g., by TLC, UPLC) during and after the addition to ensure the reaction is proceeding as expected.
-
Problem 2: Formation of Impurities, Including Regioisomers
The appearance of new or significantly increased levels of impurities is a common scale-up headache. In the synthesis of substituted imidazo[1,5-a]pyridines, regioisomers are a frequent concern.
Question: I am observing a significant amount of a side product with a similar mass spectrum to my desired product. What could it be and how can I minimize it?
Answer: This is a strong indication of regioisomer formation, a common side product in the synthesis of related heterocyclic systems.[3] The formation of this isomer can be influenced by the substitution pattern on the aromatic rings and the reaction conditions.
Potential Causes & Solutions:
-
Alternative Cyclization Pathway:
-
Causality: Depending on the synthetic route, the cyclization precursor may have multiple nucleophilic sites that can attack the electrophilic center. For example, in syntheses starting from substituted 2-aminomethylpyridines, cyclization can sometimes occur at a different position on the pyridine ring if activated by certain substituents.
-
Solution:
-
Modify Reaction Conditions: Temperature can play a key role. Try lowering the reaction temperature to favor the thermodynamically more stable product.
-
Change the Base/Catalyst: A more sterically hindered base may selectively promote deprotonation at the desired site, guiding the cyclization pathway.[3] Similarly, the choice of metal catalyst in coupling reactions can profoundly influence regioselectivity.[4]
-
Solvent Polarity: Altering the solvent polarity can influence the transition state energy of the competing cyclization pathways. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, NMP).
-
-
-
Incomplete Reaction or Intermediate Buildup:
-
Causality: An incomplete reaction can leave stable intermediates in the final mixture.[5] In some multi-step, one-pot syntheses, an intermediate from the first step might undergo an undesired side reaction if the second step is not initiated promptly or efficiently.
-
Solution:
-
Drive the Reaction to Completion: Increase the reaction time or temperature moderately. For condensation reactions that release water, ensure its effective removal using a Dean-Stark trap or a suitable drying agent.[5]
-
Confirm Intermediate Consumption: Use in-process controls (IPC) like TLC or LC-MS to confirm that the intermediate has been fully consumed before proceeding with the next step or workup.
-
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and solve issues related to low yield during scale-up.
References
Technical Support Center: Refining Work-up Procedures for Reactions Involving 3-Bromoimidazo[1,5-a]pyridine
Welcome to the technical support center for chemists working with 3-Bromoimidazo[1,5-a]pyridine. This guide is designed to provide practical, in-depth advice on refining your reaction work-up and purification procedures. As researchers, scientists, and drug development professionals, we understand that robust and reproducible protocols are paramount. This resource moves beyond generic step-by-step instructions to explain the underlying chemical principles, helping you troubleshoot and optimize your synthetic routes effectively.
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The 3-bromo derivative serves as a versatile building block, particularly for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. However, the presence of two nitrogen atoms in the bicyclic system can introduce challenges during the work-up and purification stages. This guide provides a structured question-and-answer format to address the specific issues you may encounter.
Troubleshooting Guide
This section addresses common problems encountered during the work-up of reactions involving this compound, offering explanations and actionable solutions.
Issue 1: Low or No Product Yield After Work-up
Q1: My cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) appears complete by TLC/LC-MS, but I isolate very little product after aqueous work-up and extraction. Where is my product going?
A1: This is a frequent issue with nitrogen-containing heterocycles like imidazo[1,5-a]pyridines. The basicity of the pyridine nitrogen (and to a lesser extent, the imidazole nitrogen) can lead to the formation of salts, causing your product to partition into the aqueous layer during extraction, especially under acidic conditions.
Causality & Expert Insights:
-
Protonation: The lone pair on the pyridine nitrogen is susceptible to protonation by acidic reagents or byproducts in your reaction mixture. If you perform an acidic wash (e.g., with dilute HCl or NH₄Cl) to remove basic impurities or quench the reaction, you may be inadvertently protonating your desired product, rendering it water-soluble.
-
Metal Coordination: The nitrogen atoms can coordinate to residual palladium or other metal species, potentially altering the product's solubility characteristics.
Solutions & Experimental Protocols:
-
Avoid Acidic Washes (If Possible):
-
If your reaction does not contain strong bases that need to be neutralized, consider a work-up with only deionized water and brine.
-
-
Basification Before Extraction:
-
If an acidic quench is necessary, it is crucial to basify the aqueous layer before extracting your product.
-
Protocol:
-
After quenching the reaction with a mild acidic solution (e.g., saturated aqueous NH₄Cl), transfer the mixture to a separatory funnel.
-
Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), dropwise until the aqueous layer is basic (pH > 8, check with pH paper).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
-
Consider Alternative Quenching Agents:
-
For reactions where water is sufficient to stop the reaction, this is the mildest and often best approach.
-
Issue 2: Persistent Palladium Contamination
Q2: My purified product is a gray or black solid, and my NMR spectrum shows broad peaks, suggesting palladium contamination. How can I effectively remove the residual catalyst?
A2: Palladium removal from reactions involving N-heterocycles can be challenging because the nitrogen atoms can act as ligands, keeping the palladium species in solution. Standard filtration through Celite may not be sufficient.
Causality & Expert Insights:
-
Palladium Speciation: At the end of a reaction, palladium can exist in various oxidation states and forms, including soluble Pd(0) and Pd(II) complexes and insoluble palladium black. The nitrogen atoms in your product can coordinate to soluble palladium species, making them difficult to remove by simple filtration.
Solutions & Experimental Protocols:
-
Filtration through a Scavenging Pad:
-
A simple and often effective first step is to pass a solution of your crude product through a pad of Celite and a palladium scavenger.
-
Protocol:
-
Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Prepare a small plug in a fritted funnel or a pipette with a cotton plug, layering Celite on the bottom and a palladium scavenger like silica-bound thiol (SiliaMetS Thiol) or activated carbon on top.
-
Pass the solution of the crude product through this plug, washing with additional solvent.
-
Concentrate the filtrate.
-
-
-
Aqueous Washes with Chelating Agents:
-
Washing the organic layer with an aqueous solution of a chelating agent can help pull palladium into the aqueous phase.
-
Recommended Solutions:
-
1 M aqueous solution of thiourea
-
Saturated aqueous solution of sodium bisulfite[3]
-
Dilute aqueous ammonia
-
-
-
Precipitation of the Product:
-
If your product is a solid, precipitating it from a suitable solvent system can leave the majority of the palladium impurities in the mother liquor.
-
Protocol:
-
After the initial work-up, concentrate the crude product.
-
Dissolve the residue in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate).
-
Slowly add a poor solvent (e.g., hexanes, pentane) until the solution becomes cloudy.
-
Allow the product to crystallize, cool in an ice bath if necessary, and collect the solid by filtration.
-
-
Issue 3: Difficulty with Chromatographic Purification
Q3: My product streaks badly on silica gel, leading to poor separation and low recovery. What's causing this, and how can I improve my column chromatography?
A3: Streaking (or tailing) of basic compounds like imidazo[1,5-a]pyridines on silica gel is a classic problem. It is caused by strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4]
Causality & Expert Insights:
-
Acid-Base Interactions: The acidic silanol groups on the silica surface can protonate the basic nitrogen atoms of your product, leading to strong adsorption. This results in a slow and uneven elution from the column, causing the characteristic streaking.
-
Compound Instability: In some cases, highly activated or sensitive N-heterocycles can degrade on the acidic silica surface.
Solutions & Experimental Protocols:
-
Use a Basic Modifier in the Eluent:
-
Adding a small amount of a basic modifier to your eluent system will neutralize the acidic sites on the silica gel, preventing strong adsorption of your compound.
-
Protocol:
-
Determine a suitable eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) using TLC. Aim for an Rf of 0.2-0.3 for your product.[5]
-
To this eluent system, add 0.5-1% triethylamine (Et₃N) or pyridine.
-
Run the column with this modified eluent. This should result in sharper peaks and better separation.
-
-
-
Use Deactivated or Neutral Stationary Phases:
-
If your compound is particularly sensitive, you may need to avoid standard silica gel altogether.
-
Alternatives:
-
Neutralized Silica Gel: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine, and then pack the column.
-
Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds. Choose the appropriate activity grade based on the polarity of your compound.
-
Reversed-Phase Silica (C18): For more polar derivatives, reversed-phase chromatography using a solvent system like water/acetonitrile or water/methanol can be very effective. Buffers may be needed to control the pH and ensure good peak shape.[6]
-
-
-
Dry Loading Technique:
-
To ensure a narrow band at the start of the chromatography, use a dry loading technique.
-
Protocol:
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
-
Frequently Asked Questions (FAQs)
Q: What are the common side products to look out for in a Suzuki coupling with this compound?
A: Common side products include:
-
Homocoupling of the boronic acid: This results in a biaryl derived from your coupling partner. It is often promoted by the presence of oxygen.
-
Protodebromination: The 3-bromo starting material is reduced to the parent imidazo[1,5-a]pyridine. This can occur if there is a source of protons in the reaction and is often a competing pathway.
-
Unreacted starting material: Incomplete reactions are common. Ensure your catalyst is active and the reaction conditions (temperature, time) are appropriate.
Q: Is this compound stable to aqueous bases like NaOH or K₂CO₃ during work-up?
A: Imidazo[1,5-a]pyridines are generally stable to common inorganic bases used during aqueous work-ups (e.g., NaHCO₃, K₂CO₃, and even dilute NaOH) at room temperature. However, prolonged exposure to strong bases at elevated temperatures could potentially lead to degradation, although this is not a commonly reported issue for this specific scaffold under standard work-up conditions.
Q: What is a good starting point for a recrystallization solvent for a 3-arylimidazo[1,5-a]pyridine derivative?
A: A good starting point would be a mixed solvent system. Common solvents for recrystallizing N-heterocycles include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes. For a typical 3-aryl derivative, which will be a relatively nonpolar solid, a system like ethyl acetate/hexanes or ethanol/water is often effective. The ideal solvent will dissolve the compound when hot but not when cold.[7]
Q: What do the ¹H NMR signals for the imidazo[1,5-a]pyridine core typically look like?
A: Based on data for related imidazo[1,2-a]pyridine and substituted imidazo[1,5-a]pyridine systems, you can expect the following approximate chemical shifts in CDCl₃:[8][9][10]
-
The protons on the pyridine ring will typically appear in the aromatic region, between δ 6.5 and 8.5 ppm.
-
The proton on the imidazole ring will also be in the aromatic region, often as a singlet.
-
The specific shifts and coupling constants will be influenced by the substituents on the ring. For 3-substituted derivatives, the signals for the protons at positions 1, 5, 6, 7, and 8 will be informative.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of Imidazo[1,5-a]pyridine Derivatives
| Compound Polarity | Stationary Phase | Recommended Eluent System | Modifier (if needed) |
| Low to Medium (e.g., 3-aryl) | Silica Gel | Hexanes/Ethyl Acetate (gradient) | 0.5-1% Triethylamine |
| Medium to High | Silica Gel | Dichloromethane/Methanol (gradient) | 0.5-1% Triethylamine |
| Basic/Sensitive Compounds | Alumina (Neutral) | Hexanes/Ethyl Acetate or Dichloromethane/Ethyl Acetate | Not usually required |
| Polar/Ionic Compounds | C18 Silica Gel | Water/Acetonitrile or Water/Methanol (with buffer) | 0.1% TFA or Formic Acid |
Visualizations
Experimental Workflow for a Typical Cross-Coupling Reaction and Work-up
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. biotage.com [biotage.com]
- 7. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. mdpi.com [mdpi.com]
- 10. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Temperature Control in the Synthesis of Imidazo[1,5-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming common challenges related to temperature control during these critical synthetic procedures. Precise temperature management is paramount for achieving high yields, minimizing side product formation, and ensuring the regioselectivity of your reactions.
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis of imidazo[1,5-a]pyridines, with a focus on temperature-related causes and solutions.
Issue 1: Low or No Product Yield
Question: My reaction is yielding very little or no desired imidazo[1,5-a]pyridine. Could temperature be the culprit?
Answer: Absolutely. Temperature is a critical parameter that directly influences reaction kinetics.
-
Probable Cause 1: Insufficient Thermal Energy. Many synthetic routes to imidazo[1,5-a]pyridines, such as those involving cyclocondensation or Ritter-type reactions, have a significant activation energy barrier.[1][2] If the reaction temperature is too low, the reactants may not have enough energy to overcome this barrier, leading to an incomplete or stalled reaction.[2]
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress at each stage using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For instance, in certain Ritter-type syntheses, increasing the temperature from 85°C to 100°C or even 150°C has been shown to improve yields.[1] For reactions requiring significant heat, switching to a higher-boiling point solvent might be necessary.[2]
-
-
Probable Cause 2: Thermal Decomposition. Conversely, excessively high temperatures can lead to the degradation of starting materials, intermediates, or the final product.[3] This is particularly relevant for substrates with sensitive functional groups.
-
Solution: If you suspect decomposition, try lowering the reaction temperature. It's advisable to perform small-scale experiments across a range of temperatures to identify the optimal balance between reaction rate and stability.[3] For some sensitive aldehydes used in multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, high temperatures can be detrimental.[4]
-
-
Probable Cause 3: Inefficient Heat Transfer. Inconsistent heating across the reaction vessel can lead to localized hot or cold spots, resulting in a mixture of unreacted starting material and decomposition products.
-
Solution: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture. For larger scale reactions, consider using a mechanical stirrer and a heating mantle with a temperature controller for more uniform heat distribution.
-
Issue 2: Formation of Multiple Products or Side Reactions
Question: My TLC/LC-MS analysis shows multiple spots, indicating the formation of side products. How can I improve the selectivity by managing the temperature?
Answer: The formation of side products is a common issue where temperature plays a crucial role in dictating reaction pathways.
-
Probable Cause 1: Temperature-Dependent Regioselectivity. The formation of different regioisomers can be highly dependent on temperature. A slight variation in temperature might favor an alternative reaction pathway leading to an undesired isomer.
-
Solution: Carefully screen a narrow range of temperatures around the reported optimal temperature for your specific reaction. Even a 5-10°C change can significantly impact the isomeric ratio. For reactions known to produce regioisomers, it is crucial to maintain a stable and precise temperature throughout the experiment.
-
-
Probable Cause 2: Dehydration and Cyclization Issues. The final cyclization step to form the imidazole ring is often a dehydration reaction, which is temperature-sensitive.[2]
-
Probable Cause 3: Oxidation to N-oxide. The pyridine nitrogen in the imidazo[1,5-a]pyridine core is susceptible to oxidation, especially under oxidative conditions or at elevated temperatures, leading to the formation of N-oxides.[2]
-
Solution: If your synthesis involves an oxidative step, carefully control the reaction temperature to minimize over-oxidation. Using milder oxidants and maintaining the lowest effective temperature can prevent N-oxide formation.[2]
-
Frequently Asked Questions (FAQs)
This section covers broader questions regarding temperature control in the synthesis of imidazo[1,5-a]pyridines.
Q1: What is the typical temperature range for the synthesis of imidazo[1,5-a]pyridines?
The optimal temperature can vary significantly depending on the specific synthetic route. Some reactions proceed at room temperature, while others require high temperatures. For example:
-
Some Ritter-type reactions have been optimized at temperatures between 100°C and 150°C.[1]
-
Microwave-assisted syntheses, such as the Groebke-Blackburn-Bienaymé reaction, are often carried out at elevated temperatures, for instance, 150°C in a sealed tube.[5]
-
Iodine-mediated one-pot syntheses have been optimized at 100°C.[6]
-
It is always recommended to consult the specific literature procedure for the reaction you are performing.
Q2: How does microwave-assisted synthesis affect temperature control?
Microwave irradiation offers rapid and uniform heating, which can significantly reduce reaction times and improve yields.[7][8] In the context of imidazo[1,5-a]pyridine synthesis, microwave heating allows for precise temperature control and can drive reactions to completion that might be sluggish under conventional heating.[4][5] For instance, in some GBB reactions, microwave heating at 150°C has been shown to be highly effective.[5]
Q3: Can the choice of solvent influence the required reaction temperature?
Yes, the solvent plays a crucial role. The boiling point of the solvent will dictate the maximum temperature achievable at atmospheric pressure. Solvents like DMF, ethanol, and water have been successfully employed in the synthesis of imidazo[1,5-a]pyridines.[3] It is advisable to conduct small-scale solvent screening experiments to find the ideal solvent and corresponding temperature for your specific transformation.[3]
Q4: Are there any low-temperature methods for synthesizing imidazo[1,5-a]pyridines?
While many methods require elevated temperatures, some syntheses can be performed at or near room temperature. For example, certain GBB reactions for DNA-encoded libraries have been optimized at 25°C.[9] These milder conditions are particularly important when working with thermally sensitive substrates.
Visualizing the Workflow: Troubleshooting Temperature Issues
The following diagram illustrates a logical workflow for troubleshooting common temperature-related problems during the synthesis of imidazo[1,5-a]pyridines.
Caption: A flowchart for troubleshooting temperature control in imidazo[1,5-a]pyridine synthesis.
Summary of Recommended Temperature Ranges for Different Synthetic Methods
The following table provides a general overview of temperature conditions for various methods used to synthesize imidazo[1,5-a]pyridines. Note that these are starting points, and optimization is often necessary.
| Synthetic Method | Typical Temperature Range | Key Considerations |
| Ritter-Type Reaction | 85°C - 150°C | Yields can be highly temperature-dependent. |
| Groebke-Blackburn-Bienaymé | 25°C - 150°C | Can be performed at room temperature or with microwave heating.[9] |
| Iodine-Mediated One-Pot | ~100°C | Optimization of temperature is crucial for good yields.[6] |
| Microwave-Assisted | 100°C - 180°C | Allows for rapid heating to high temperatures.[4][5] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
strategies to enhance the regioselectivity of imidazo[1,5-a]pyridine functionalization
Technical Support Center: Imidazo[1,5-a]pyridine Functionalization
Welcome to the technical support center for imidazo[1,5-a]pyridine chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of regioselective functionalization of this privileged heterocyclic scaffold. The unique electronic nature of the imidazo[1,5-a]pyridine core presents both opportunities and challenges. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you achieve your synthetic goals with precision and confidence.
Section 1: Understanding the Inherent Reactivity of the Imidazo[1,5-a]pyridine Core
Before attempting functionalization, it is critical to understand the intrinsic electronic properties of the ring system. The regiochemical outcome of many reactions is dictated by the relative nucleophilicity of the different carbon positions.
Caption: Numbering and key reactive sites of the imidazo[1,5-a]pyridine scaffold.
Frequently Asked Questions (FAQs)
Q1: Which positions on the imidazo[1,5-a]pyridine ring are most reactive towards electrophiles and why?
A1: The imidazo[1,5-a]pyridine core is a nitrogen-rich heterocycle with a high π-electron density, particularly within the five-membered imidazole ring. Computational studies, such as those employing Density Functional Theory (DFT), and experimental evidence consistently show that the reactivity towards electrophiles follows this general trend: C1 > C3 >> C5 > C7 .[1]
-
C1 and C3: These positions are the most nucleophilic and electron-rich sites in the entire scaffold. Their high reactivity is due to the significant contribution of the pyridine nitrogen's lone pair to the aromatic system of the imidazole ring. Many reactions, especially under kinetic control, will yield a mixture of C1 and C3 substituted products if no other directing strategies are employed.
-
C5: This is the most reactive position on the six-membered pyridine ring. It is activated by the fused imidazole ring but is significantly less nucleophilic than C1 or C3.
-
C7 and C8: These positions are generally the least reactive towards electrophilic substitution.
Troubleshooting Guide: Inherent Reactivity
Issue: My reaction is producing an inseparable mixture of C1 and C3 isomers with no clear selectivity.
-
Causality Analysis: This is the default pathway for many electrophilic additions and C-H functionalization reactions. The slight intrinsic electronic preference for one site can be easily overridden by subtle steric or electronic effects from your substrate's substituents or the reagent itself. For instance, reactions involving aldehydes to form bridged bis-imidazo[1,5-a]pyridines often proceed readily at the C1 position under metal-free conditions.[2][3]
-
Strategic Solution: Do not rely on the scaffold's inherent reactivity for selectivity between C1 and C3. You must implement a specific regiochemical control strategy. This can involve:
-
Steric Hindrance: Introduce a bulky group at one position to sterically block it and direct the reaction to the other.
-
Directing Groups: Install a coordinating group that forces a metal catalyst to functionalize an adjacent C-H bond (primarily for C1 selectivity).
-
Electronic Modulation: Place an electron-withdrawing or -donating group on the scaffold to electronically favor one position over the other.[4]
-
Section 2: Achieving C1-Selective Functionalization via Directed C-H Activation
Achieving selective functionalization at the C1 position is a common goal that almost always requires a deliberate directing group strategy. This approach leverages coordination chemistry to overcome the inherent electronic preferences of the ring system.
Caption: Logical workflow for C1-selective functionalization using a directing group.
Frequently Asked Questions (FAQs)
Q2: What are the best directing groups for C1 functionalization, and how do I choose one?
A2: The choice of a directing group (DG) is critical and depends on the desired reaction, the stability of your substrate, and the ease of removal. Removable or modifiable directing groups are highly valuable in synthesis.[5] Pyridyl-based and amide-based DGs are the most common and effective.
Table 1: Comparison of Common Directing Groups for C1-Selectivity
| Directing Group (DG) | Attachment Point | Common Catalysts | Typical Reactions | Cleavage Conditions | Advantages / Disadvantages |
| Picolinamide | C3-substituent or N-linked | Pd(OAc)₂, RuCl₃ | Arylation, Alkenylation | Acidic/Basic Hydrolysis | A: Robust, strong direction. D: Harsh removal can be substrate-limiting. |
| 2-Pyridylsulfinyl | C3-substituent | Pd(OAc)₂ | Arylation | Reductive (Raney Ni) | A: Milder removal. D: Sulfur can potentially poison some catalysts. |
| 8-Aminoquinoline | C3-substituent | Pd(OAc)₂, Rh(III) | Arylation, Alkylation | Oxidative or Acidic | A: Bidentate chelation provides high stability and efficiency. D: Can be difficult to install and remove. |
| Nitro Group | C8 position | Pd(OAc)₂ | Arylation (directs to C7) | Reduction (H₂, Pd/C) | A: Can be converted to other functional groups.[5] D: Directs to pyridine ring, not C1. |
Troubleshooting Guide: C1-Directed Functionalization
Issue: My directed C-H activation reaction has stalled, yielding only trace amounts of the C1-functionalized product.
-
Causality Analysis 1: Catalyst Incompatibility or Inhibition. The directing group is designed to coordinate to the metal, but it can sometimes form an overly stable, catalytically dead complex. The inherent basicity of the imidazo[1,5-a]pyridine nitrogen atoms can also interfere with the catalyst.
-
Strategic Solution 1:
-
Screen Additives: Weakly coordinating acids (e.g., PivOH, Ac-Gly-OH) can facilitate the protonolysis step in the C-H activation mechanism, breaking up inactive catalyst aggregates and improving turnover.
-
Change the Metal/Ligand: If a Pd(II) catalyst is failing, consider a more reactive Rh(III) or Ru(II) system, which often operates via different C-H activation mechanisms.
-
-
Causality Analysis 2: Steric Clash. There may be a steric clash between a substituent on your imidazo[1,5-a]pyridine and the directing group/metal complex, preventing the planar conformation required for cyclometalation.
-
Strategic Solution 2:
-
Modify the DG Linker: If possible, insert a methylene or other flexible linker between the scaffold and the directing group to allow for more conformational freedom.
-
Use a Smaller Coupling Partner: If the reaction is an arylation, switch from a sterically demanding partner (e.g., 2-methylphenylboronic acid) to a smaller one (e.g., phenylboronic acid) to confirm the reaction works before optimizing for the more hindered substrate.
-
Section 3: Strategies for C3-Selective Functionalization
The C3 position is often intrinsically more reactive than C1, but achieving exclusive C3 selectivity still requires careful control of reaction conditions to prevent the formation of the C1 isomer.
Frequently Asked Questions (FAQs)
Q3: I need to perform a C3-arylation. What conditions provide the best selectivity?
A3: For C3-arylation, transition-metal-free strategies or methods that exploit the high nucleophilicity of the C3 position are often successful.[6] Photocatalysis and radical-based methods have emerged as powerful tools. For instance, visible-light-induced protocols can enable C3 functionalization under mild conditions.[7]
Troubleshooting Guide: C3-Selective Functionalization
Issue: I am attempting a Friedel-Crafts-type acylation at C3, but I am getting significant amounts of the C1-acylated product and decomposition.
-
Causality Analysis: Strong Lewis acids (like AlCl₃) or Brønsted acids can coordinate to the N2 nitrogen, which can alter the electronic distribution and reactivity of the C1 and C3 positions unpredictably. This coordination can also make the ring system electron-deficient and susceptible to decomposition under harsh conditions.
-
Strategic Solution:
-
Use Milder Lewis Acids: Switch to milder Lewis acids like ZnCl₂, Fe(III) salts, or Y(OTf)₃, which are less likely to cause decomposition and can offer better selectivity.[8]
-
Avoid Protic Acids: If possible, use reaction conditions that do not require strong Brønsted acids.
-
Temperature Control: Run the reaction at the lowest possible temperature (e.g., starting at 0 °C or -78 °C) and slowly warm up. This will favor the kinetically preferred C3 product.
-
Section 4: Validated Experimental Protocols
Protocol 1: Metal-Free Methylene Insertion for C1-C1 Dimerization[2][3]
This protocol demonstrates a C-H functionalization at the C1 position driven by the formation of an electrophilic intermediate from an aldehyde.
-
Reagent Preparation: To a 25 mL round-bottom flask, add 3-phenylimidazo[1,5-a]pyridine (1.0 equiv, e.g., 100 mg, 0.52 mmol).
-
Reaction Setup: Add formaldehyde (37% solution in water, 5.0 mL), which acts as both the solvent and the methylene source.
-
Execution: Stir the mixture vigorously at room temperature (20-25 °C). The reaction is typically complete within 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The product, bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane, will have a lower Rf than the starting material.
-
Workup: Upon completion, quench the reaction by adding deionized water (20 mL). Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired product.
Protocol 2: General Procedure for C3-Alkylation with p-Quinone Methides (p-QMs)[8]
This protocol exemplifies a highly efficient, metal-free C3-alkylation via a 1,6-nucleophilic addition.
-
Reagent Preparation: In a screw-cap vial, dissolve the substituted imidazo[1,2-a]pyridine (1.2 equiv) and the desired p-quinone methide (1.0 equiv) in dichloromethane (DCM, 0.1 M).
-
Catalyst Addition: Add acetic acid (AcOH, 20 mol%) as the catalyst.
-
Execution: Seal the vial and stir the reaction mixture at room temperature (20-25 °C) for the time specified by substrate (typically 1-6 hours).
-
Monitoring: Monitor the reaction by TLC until the p-QM starting material is fully consumed.
-
Workup & Purification: Once complete, directly load the reaction mixture onto a silica gel column and purify using flash chromatography (e.g., with a hexane/ethyl acetate gradient) to isolate the C3-alkylated product.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Imidazo[1,5-a]pyridines for Researchers and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in a wide array of biologically active compounds and functional materials.[1] Its unique electronic and structural properties have made it a privileged pharmacophore in the development of therapeutics, including antitumor agents and immunosuppressants.[1] Consequently, the efficient and versatile synthesis of this heterocyclic system is a subject of paramount importance for researchers in both academic and industrial settings. This guide provides a comparative analysis of the most prominent synthetic routes to imidazo[1,5-a]pyridines, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach to aid in the selection of the optimal strategy for a given research objective.
Cyclocondensation Reactions: The Classical Approach
The cyclocondensation of 2-(aminomethyl)pyridine derivatives with various carbon electrophiles represents one of the most established and widely employed strategies for the synthesis of the imidazo[1,5-a]pyridine core.[1] This approach relies on the nucleophilicity of the aminomethylpyridine precursor to react with a suitable electrophile, followed by an intramolecular cyclization and dehydration cascade to furnish the aromatic heterocyclic system.
Reaction with Electrophilically Activated Nitroalkanes
A notable advancement in cyclocondensation methodology involves the use of nitroalkanes as the electrophilic partner, activated by a mixture of polyphosphoric acid (PPA) and phosphorous acid. This method provides a direct route to 3-substituted imidazo[1,5-a]pyridines.
Mechanism:
The reaction proceeds through the in situ formation of a phosphorylated nitronate from the nitroalkane, which serves as a potent electrophile. Nucleophilic attack by the primary amine of 2-(aminomethyl)pyridine initiates the sequence. The resulting intermediate then undergoes a 5-exo-trig cyclization onto the pyridine ring, followed by dehydration and elimination to yield the aromatic imidazo[1,5-a]pyridine.
Figure 1: Mechanism of Cyclocondensation with Activated Nitroalkanes.
Experimental Protocol: Synthesis of 3-Methylimidazo[1,5-a]pyridine
-
A 5 mL Erlenmeyer flask equipped with a magnetic stirring bar is charged with nitroethane (150 mg, 2.00 mmol), 2-(aminomethyl)pyridine (108 mg, 1.00 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).
-
The flask is capped with a septum and placed into an oil bath preheated to 160 °C.
-
The reaction mixture is stirred for 2 hours.
-
After cooling, the mixture is poured into ice-cold water (20 mL).
-
The aqueous solution is neutralized with aqueous ammonia.
-
The product is extracted with ethyl acetate (4 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 3-methylimidazo[1,5-a]pyridine.[2]
Performance Analysis:
This method is effective for the synthesis of a range of 3-alkyl-substituted imidazo[1,5-a]pyridines. However, it requires harsh reaction conditions, including high temperatures and strong acids, which may not be suitable for substrates with sensitive functional groups. The reaction is also reported to be sensitive to steric hindrance.[2]
Multi-Component Reactions (MCRs): A Strategy for Efficiency
Multi-component reactions, wherein three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity. Several MCRs have been developed for the synthesis of the imidazo[1,5-a]pyridine core.
Three-Component Synthesis of Imidazo[1,5-a]pyridinium Salts
An efficient one-pot synthesis of imidazo[1,5-a]pyridinium salts, which are precursors to N-heterocyclic carbenes (NHCs), has been developed through a three-component coupling of a picolinaldehyde, an amine, and formaldehyde.[2]
Mechanism:
This reaction is believed to proceed through the initial formation of an N-substituted-2-(aminomethyl)pyridine intermediate via the reaction of the primary amine with formaldehyde and subsequent reaction with the picolinaldehyde. This is followed by an intramolecular cyclization and dehydration to form the imidazo[1,5-a]pyridinium salt.
Figure 2: Three-Component Synthesis of Imidazo[1,5-a]pyridinium Salts.
Experimental Protocol: General Procedure for the Synthesis of Imidazo[1,5-a]pyridinium Salts
-
To a solution of the picolinaldehyde (1.0 equiv) and the amine (1.0 equiv) in a suitable polar solvent, an aqueous solution of formaldehyde (1.1 equiv) is added.
-
An acid catalyst is added, and the reaction mixture is stirred at room temperature or with gentle heating.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the product is isolated by precipitation or extraction, followed by purification.[2]
Performance Analysis:
This method is characterized by its mild reaction conditions, high yields, and broad substrate scope, allowing for the incorporation of diverse functionalities and chiral substituents.[2] The resulting imidazo[1,5-a]pyridinium salts are valuable precursors for NHC ligands used in catalysis. The primary limitation is that the product is an ionic salt, which may require further steps to obtain the neutral imidazo[1,5-a]pyridine.
Three-Component Synthesis from Pyridyl Ketones
Another effective MCR involves the condensation of a dipyridyl ketone, an aromatic aldehyde, and ammonium acetate in the presence of a lithium chloride catalyst under microwave irradiation.[3]
Experimental Protocol: Synthesis of 1,3-Di(pyridin-2-yl)-3-phenylimidazo[1,5-a]pyridine
-
A mixture of dipyridyl ketone (1 mmol), an aldehyde (2 mmol), ammonium acetate (6 mmol), lithium chloride (2 mmol), and acetic acid (0.5 mL) is prepared.
-
The mixture is irradiated in a microwave oven for 3 minutes.
-
The resulting solid residue is washed with water to give the crude product.
-
The crude product is purified by crystallization from an ethanol/acetone mixture or by column chromatography.[3]
Performance Analysis:
This method offers the advantage of rapid reaction times due to microwave heating and good yields. It provides a direct route to substituted imidazo[1,5-a]pyridines in a single step. The use of a catalyst and microwave irradiation makes it an energy-efficient process.
Intramolecular and Oxidative Cyclization Methods
Intramolecular and oxidative cyclization strategies provide powerful and often elegant routes to the imidazo[1,5-a]pyridine scaffold, frequently employing transition metal catalysis to facilitate key bond-forming steps.
Copper-Catalyzed Tandem Oxidative Cyclization
A copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine has been developed, proceeding via a condensation-amination-oxidative dehydrogenation process using molecular oxygen as the oxidant.[3]
Mechanism:
The proposed mechanism involves the initial condensation of the pyridine ketone and benzylamine to form an enamine intermediate. The copper(II) catalyst then coordinates to the pyridine nitrogen, facilitating an intramolecular oxidative C-H amination at the benzylic position. Subsequent dehydrogenation leads to the aromatic imidazo[1,5-a]pyridine and regeneration of the active catalyst.
Figure 3: Copper-Catalyzed Tandem Oxidative Cyclization.
Experimental Protocol: General Procedure for the Synthesis of 1,3-Diarylated Imidazo[1,5-a]pyridines
-
A mixture of the pyridine ketone (1.0 equiv), benzylamine (1.2 equiv), and a copper(II) catalyst (e.g., Cu(OAc)2, 10 mol%) in a high-boiling solvent such as DMF is prepared in a reaction vessel.
-
The reaction is stirred at an elevated temperature (e.g., 120 °C) under an atmosphere of oxygen or air for several hours.
-
After completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent.
-
The mixture is washed with water and brine, and the organic layer is dried and concentrated.
-
The crude product is purified by column chromatography.[3]
Performance Analysis:
This method is highly efficient for the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines, offering excellent yields.[3] The use of oxygen as the terminal oxidant is a green and cost-effective feature. The reaction tolerates a range of substituents on both the pyridine ketone and the benzylamine.
Copper/Iodine Co-catalyzed Decarboxylative Cyclization
A novel approach utilizes α-amino acids as starting materials in a copper/iodine co-catalyzed decarboxylative cyclization with 2-benzoylpyridines.[4]
Mechanism:
The reaction is thought to proceed via the formation of an imine from the amino acid and the 2-benzoylpyridine, followed by a copper-catalyzed decarboxylation to generate a key intermediate. This intermediate then undergoes an iodine-mediated oxidative intramolecular C-H amination to afford the imidazo[1,5-a]pyridine.[4]
Performance Analysis:
This method is particularly valuable as it utilizes readily available and inexpensive α-amino acids as starting materials. It demonstrates broad substrate compatibility, providing access to 1,3-disubstituted imidazo[1,5-a]pyridines with good to excellent yields.[4]
Comparative Analysis of Synthetic Routes
To facilitate the selection of an appropriate synthetic strategy, the following table summarizes the key features of the discussed methods.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Conditions | Yields | Advantages | Disadvantages |
| Cyclocondensation with Activated Nitroalkanes | 2-(Aminomethyl)pyridine, Nitroalkane | PPA, H3PO3 | High temperature (160 °C) | Moderate to Good | Direct access to 3-alkyl derivatives. | Harsh conditions, limited functional group tolerance, steric sensitivity. |
| Three-Component Synthesis of Imidazolium Salts | Picolinaldehyde, Amine, Formaldehyde | Acid catalyst | Mild (room temp. or gentle heating) | High | Mild conditions, broad scope, access to NHC precursors. | Produces ionic salts, not neutral heterocycles directly. |
| Three-Component Synthesis from Pyridyl Ketones | Pyridyl Ketone, Aldehyde, NH4OAc | LiCl, Acetic Acid | Microwave, 3 min | Good | Rapid synthesis, one-pot procedure. | Requires microwave reactor. |
| Copper-Catalyzed Tandem Oxidative Cyclization | Pyridine Ketone, Benzylamine | Cu(II) catalyst, O2 | High temperature (e.g., 120 °C) | Excellent | High yields, uses O2 as a green oxidant. | Requires elevated temperatures. |
| Copper/Iodine Co-catalyzed Decarboxylative Cyclization | 2-Benzoylpyridine, α-Amino Acid | Cu(OTf)2, I2, DTBP | 120 °C | Moderate to Excellent | Utilizes readily available amino acids. | Requires an oxidant (DTBP). |
Conclusion
The synthesis of imidazo[1,5-a]pyridines can be achieved through a variety of effective methods, each with its own set of advantages and limitations. Classical cyclocondensation reactions offer a direct but often harsh route. Modern multi-component reactions provide a highly efficient and atom-economical alternative, particularly for the rapid generation of molecular diversity. Intramolecular and oxidative cyclization strategies, especially those employing copper catalysis, represent a powerful and increasingly popular approach, offering high yields and the use of green oxidants. The choice of synthetic route will ultimately be guided by the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the tolerance of the substrates to the reaction conditions. This comparative guide serves as a valuable resource for researchers to navigate these choices and design effective synthetic strategies for this important class of heterocyclic compounds.
References
- 1. Conversion of Pyridine to Imidazo[1,2-a]pyridines by Copper-Catalyzed Aerobic Dehydrogenative Cyclization with Oxime Esters [organic-chemistry.org]
- 2. Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed oxidative amination of sp(3) C-H bonds under air: synthesis of 1,3-diarylated imidazo[1,5-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization [organic-chemistry.org]
A Comparative Guide to the Definitive Structural Validation of 3-Bromoimidazo[1,5-a]pyridine: X-ray Crystallography versus Spectroscopic Methods
For researchers and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of advancing a chemical entity from discovery to clinical application. The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active agents. The introduction of a bromine atom at the 3-position, yielding 3-Bromoimidazo[1,5-a]pyridine (CAS: 1263057-86-8), creates a versatile intermediate ripe for further functionalization, making precise structural confirmation paramount.[1][2][3]
This guide provides an in-depth comparison of the analytical techniques used for the structural elucidation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare the depth of information obtained against complementary spectroscopic methods, and provide actionable protocols for its definitive validation.
The Gold Standard: Unambiguous Structure by X-ray Crystallography
While techniques like NMR and Mass Spectrometry provide crucial data on connectivity and composition, they are ultimately inferential. X-ray crystallography stands alone in its ability to provide a direct, three-dimensional map of atomic positions in the solid state, yielding precise bond lengths, bond angles, and intermolecular packing interactions. This level of detail is non-negotiable for understanding structure-activity relationships (SAR) and for the computational modeling that underpins modern drug design.
The primary challenge, and indeed the most critical experimental step, is the cultivation of a single, diffraction-quality crystal. The slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice is essential for the coherent diffraction of X-rays.
Experimental Protocol 1: Crystallization of this compound
-
Rationale: The choice of solvent system is critical. A binary system, consisting of a good solvent in which the compound is freely soluble and a poor solvent (or "anti-solvent") in which it is sparingly soluble, is often ideal for techniques like slow evaporation or vapor diffusion.
-
Solvent Screening: Begin by testing the solubility of this compound in a range of common laboratory solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Methanol, Hexane, Acetonitrile) to identify suitable "good" and "poor" solvents.
-
Preparation of Saturated Solution: Dissolve 5-10 mg of highly pure this compound in the minimum amount of a "good" solvent (e.g., Dichloromethane) at room temperature in a small, clean vial.
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the growth of ordered crystals.
-
Vapor Diffusion: Place the vial from step 2 into a larger, sealed chamber containing a reservoir of the "poor" solvent (e.g., Hexane). The vapor from the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove a single crystal using a cryo-loop and immediately flash-cool it in a stream of liquid nitrogen to prevent solvent loss and preserve the crystal lattice.
Experimental Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD)
-
Mounting: The flash-cooled crystal is mounted on a goniometer head in the cold stream (typically 100 K) of the X-ray diffractometer.
-
Data Collection: A high-intensity X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods to obtain an initial electron density map. This initial model is refined against the experimental data to locate all atoms and refine their positions, yielding a final, precise 3D structure. The quality of the final structure is assessed by metrics such as the R-factor (residual factor).
Visualizing the Workflow: From Compound to Validated Structure
The following workflow diagram illustrates the critical path from a synthesized compound to its definitive structural validation, emphasizing the pivotal role of X-ray crystallography.
References
Navigating Halogen Substitution: A Comparative Guide to the Biological Activity of 3-Bromo- vs. 3-Chloroimidazo[1,5-a]pyridine Derivatives
A Senior Application Scientist's Perspective on Structure-Activity Relationships and Experimental Design
In the landscape of medicinal chemistry, the imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. Its unique electronic properties and synthetic tractability make it an attractive starting point for the development of novel therapeutics. A common strategy to modulate the pharmacological profile of such scaffolds is the introduction of halogen atoms. This guide provides an in-depth comparison of the anticipated biological activities of 3-bromo- and 3-chloroimidazo[1,5-a]pyridine derivatives. While direct head-to-head comparative studies are limited in the public domain, this analysis synthesizes established principles of medicinal chemistry and available data on related heterocyclic compounds to offer a predictive guide for researchers in drug discovery.
The Strategic Role of Halogenation in Drug Design
The substitution of a hydrogen atom with a halogen can profoundly influence a molecule's physicochemical properties, thereby altering its pharmacokinetic and pharmacodynamic profile. Bromine and chlorine, while both halogens, possess distinct characteristics that can be leveraged in drug design.
-
Electronegativity and Polarity: Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond compared to a C-Br bond. This can influence dipole moments and the ability of the molecule to engage in polar interactions with biological targets.
-
Size and Lipophilicity: Bromine is larger and more polarizable than chlorine, which generally translates to a greater increase in lipophilicity upon substitution. This can enhance membrane permeability and binding to hydrophobic pockets in target proteins, but may also increase metabolic liability and off-target effects.
-
Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (e.g., oxygen, nitrogen, sulfur) in biological macromolecules. The strength of this interaction is generally greater for bromine than for chlorine, potentially leading to enhanced binding affinity and selectivity for a specific target.[1]
Comparative Biological Activity Profile: Anticancer Potential
Imidazopyridine derivatives have shown considerable promise as anticancer agents, often through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[2] A key signaling cascade frequently targeted is the PI3K/Akt/mTOR pathway, which is dysregulated in a wide range of human cancers.[3][4][5][6][7]
Table 1: Anticipated Impact of 3-Bromo vs. 3-Chloro Substitution on Anticancer Activity
| Feature | 3-Bromoimidazo[1,5-a]pyridine | 3-Chloroimidazo[1,5-a]pyridine | Rationale |
| Potency | Potentially higher | Generally potent | The larger size and greater polarizability of bromine may lead to enhanced van der Waals and halogen bonding interactions within the kinase active site, potentially increasing potency. |
| Selectivity | May offer improved selectivity | Selectivity is target-dependent | The specific nature of the halogen bond and hydrophobic interactions can be exploited to achieve selectivity for a particular kinase isoform. |
| Lipophilicity | Higher | Moderate | The greater lipophilicity of the bromo-substituent may enhance cell permeability, leading to better cellular efficacy. |
| Metabolism | Potentially more susceptible to metabolism | Generally more metabolically stable | The C-Br bond can be more prone to metabolic cleavage than the C-Cl bond, which could impact the compound's half-life. |
It is crucial to note that these are generalized predictions. The ultimate biological activity is highly dependent on the specific molecular context of the rest of the molecule and its interaction with the biological target.
Experimental Protocols: A Foundation for Comparative Studies
To empirically determine the comparative biological activity of 3-bromo- and 3-chloroimidazo[1,5-a]pyridine derivatives, a standardized set of in vitro assays is essential. The following is a detailed protocol for a foundational cytotoxicity assay.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
3-bromo- and 3-chloroimidazo[1,5-a]pyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-bromo- and 3-chloroimidazo[1,5-a]pyridine derivatives in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each compound.
Visualizing the Mechanism: The PI3K/Akt/mTOR Signaling Pathway
Many imidazopyridine-based anticancer agents exert their effects by inhibiting kinases within the PI3K/Akt/mTOR pathway.[3][4][5][6][7] Understanding this pathway is critical for interpreting experimental data and guiding further drug development.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a common target for imidazopyridine-based inhibitors.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel imidazo[1,5-a]pyridine derivatives follows a structured workflow, from chemical synthesis to comprehensive biological testing.
Caption: A typical workflow for the development of novel imidazo[1,5-a]pyridine-based anticancer agents.
Conclusion and Future Directions
To definitively elucidate the structure-activity relationships, it is imperative that future research efforts include the synthesis and parallel biological evaluation of both 3-bromo- and 3-chloro-substituted imidazo[1,5-a]pyridine libraries against a panel of relevant cancer cell lines and protein kinases. Such studies will be invaluable in guiding the rational design of the next generation of imidazo[1,5-a]pyridine-based therapeutics.
References
- 1. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
- 10. bioquochem.com [bioquochem.com]
A Researcher's Guide to Cross-Validation of Experimental and Computational Studies on Imidazo[1,5-a]pyridines
In the landscape of modern drug discovery and materials science, the imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure due to its prevalence in biologically active compounds and functional materials.[1][2][3] The journey from a conceptual molecule to a viable clinical candidate or a high-performance material is increasingly a collaborative effort between traditional wet-lab experimentation and sophisticated in silico computational modeling. This guide provides an in-depth technical comparison of experimental and computational methodologies applied to the study of imidazo[1,5-a]pyridines, offering a framework for robust cross-validation to enhance the confidence and efficiency of research and development endeavors.
The core principle of this guide is to demonstrate how the synergy between experimental data and computational predictions can lead to a more profound understanding of molecular structure, properties, and interactions.[4][5] We will delve into the practical aspects of synthesis, spectroscopic characterization, biological evaluation, and the corresponding computational techniques that model these phenomena. By presenting side-by-side data comparisons and detailed protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to critically evaluate and integrate these complementary approaches.
The Synergy of Bits and Atoms: A Cross-Validation Workflow
The validation of computational models against experimental data is a cornerstone of reliable in silico research.[4] This process not only benchmarks the accuracy of computational methods but also allows for the refinement of theoretical models, leading to more predictive power. Conversely, computational studies can guide experimental design by prioritizing compounds for synthesis or suggesting modifications to enhance desired properties, thus saving valuable time and resources.
Below is a generalized workflow illustrating the interplay between experimental and computational investigations of imidazo[1,5-a]pyridines.
Caption: A flowchart illustrating the iterative process of synthesizing and testing imidazo[1,5-a]pyridines experimentally, modeling their properties computationally, and using the cross-validation of these datasets to refine both the experimental and computational approaches.
Part 1: Experimental Synthesis and Characterization
The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various methods, often involving the cyclocondensation of 2-(aminomethyl)pyridines with suitable electrophiles.[1][3] A common and efficient route is the iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines.[6]
Exemplary Protocol: Synthesis of 1,3-disubstituted Imidazo[1,5-a]pyridines
This protocol is adapted from an iodine-mediated sp3 C-H amination reaction, which is operationally simple and can be performed on a gram scale.[6]
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of a 2-pyridyl ketone (1.0 mmol) in a suitable solvent such as 1,4-dioxane (5 mL) in a sealed tube, add the corresponding benzylamine (1.2 mmol) and sodium acetate (NaOAc) as a base (2.0 mmol).
-
Initiation of Reaction: Add molecular iodine (I₂) (1.2 mmol) to the mixture.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 110 °C for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 1,3-disubstituted imidazo[1,5-a]pyridine.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Computational Modeling of Imidazo[1,5-a]pyridines
Computational chemistry provides powerful tools to predict and understand the properties of molecules at an atomic level. Density Functional Theory (DFT) is widely used for predicting spectroscopic properties, while molecular docking is a key technique for predicting the binding of a ligand to a biological target.[7]
Spectroscopic Prediction with Density Functional Theory (DFT)
DFT calculations can provide valuable insights into the electronic structure and properties of imidazo[1,5-a]pyridines, including their expected NMR and UV-Vis spectra.[2][8] Time-Dependent DFT (TD-DFT) is particularly useful for predicting electronic transitions, which can be compared with experimental UV-Vis absorption spectra.[9][10][11]
Predicting Biological Interactions with Molecular Docking
Molecular docking simulations are instrumental in rationalizing the biological activity of imidazo[1,5-a]pyridine derivatives by predicting their binding mode and affinity within the active site of a target protein.[7][12]
Exemplary Protocol: Molecular Docking of an Imidazo[1,5-a]pyridine Inhibitor
This protocol provides a general workflow for docking an imidazo[1,5-a]pyridine derivative into the active site of a target protein, for instance, a cysteine protease like papain, using software such as AutoDock.[13]
Step-by-Step Methodology:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, co-factors, and any existing ligands.
-
Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges).
-
Define the active site by creating a grid box that encompasses the key binding residues.
-
-
Ligand Preparation:
-
Draw the 2D structure of the synthesized imidazo[1,5-a]pyridine derivative and convert it to a 3D structure using a molecule builder.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges and define the rotatable bonds.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the defined grid box.
-
Generate multiple binding poses (e.g., 100) and rank them based on their predicted binding energy (docking score).
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify the most plausible binding mode.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the key determinants of binding.
-
Correlate the docking scores and binding interactions with the experimentally determined biological activity (e.g., IC₅₀ or Kᵢ values).
-
Caption: A simplified workflow for performing a molecular docking study.
Part 3: Cross-Validation in Action: Comparing the Data
The true power of this dual approach lies in the direct comparison of experimental and computational data. Discrepancies can be as informative as agreements, often pointing to limitations in the computational model or suggesting further experimental investigation.
Structural Validation: Spectroscopic Data
A robust validation of a synthesized compound's structure involves comparing its experimental spectra with those predicted by DFT.
Table 1: Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption Maxima (λ_max) for Imidazo[1,5-a]pyridine Derivatives
| Compound | Experimental λ_max (nm) | Calculated λ_max (nm) (TD-DFT) | Reference |
| BF2-functionalized 2-(imidazo[1,5-a]pyridin-3-yl)phenol | ~345-350 | Consistent with experimental data | [8] |
| Imidazo[1,5-a]pyridine with carboxylic group | ~350 | Consistent with DFT calculations | [3][14] |
Note: The table presents a qualitative comparison as reported in the literature. The exact numerical values from the calculations can be found in the cited references.
Functional Validation: Biological Activity
For drug discovery projects, the ultimate validation comes from correlating predicted binding affinities with experimentally measured biological activities.
Table 2: Comparison of Experimental IC₅₀ Values and In Silico Data for Imidazo[1,5-a]pyridine-based Chalcones and Cysteine Protease Inhibitors
| Compound ID | Target/Cell Line | Experimental IC₅₀ (µM) | Computational Metric | Value | Reference |
| 7n | MDA-MB-231 (Breast Cancer) | 4.23 ± 0.25 | Docking Score (kcal/mol) | - | [15] |
| 7o | MDA-MB-231 (Breast Cancer) | 3.26 ± 0.56 | Docking Score (kcal/mol) | - | [15] |
| 3a | Papain (Cysteine Protease) | 13.40 | Inhibition Constant (Kᵢ) (µM) | 13.70 | [13] |
| 3b | Papain (Cysteine Protease) | 21.17 | Inhibition Constant (Kᵢ) (µM) | 23.20 | [13] |
Note: The docking scores for compounds 7n and 7o were used to rationalize their activity but were not explicitly reported as numerical values for direct comparison in the source. The Kᵢ values for compounds 3a and 3b are experimentally determined but are often correlated with docking scores in such studies.
The strong correlation between the experimentally determined IC₅₀ and Kᵢ values and the predictions from molecular docking studies for compounds targeting cysteine proteases provides confidence in the identified binding mode and the potential for structure-based drug design.[13]
Conclusion
The integration of experimental and computational chemistry is no longer a niche approach but a fundamental strategy in the study of important chemical scaffolds like imidazo[1,5-a]pyridines. This guide has demonstrated that a robust cross-validation framework, encompassing synthesis, spectroscopy, biological assays, and in silico modeling, provides a self-validating system for research. By meticulously comparing experimental results with computational predictions, researchers can gain deeper insights, accelerate the discovery process, and increase the likelihood of success in their endeavors. The causality behind experimental choices is illuminated by computational models, and the trustworthiness of these models is grounded in their ability to reproduce experimental data. This iterative cycle of prediction and validation is the hallmark of modern, efficient, and reliable scientific discovery.
References
- 1. sites.ualberta.ca [sites.ualberta.ca]
- 2. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. fiveable.me [fiveable.me]
- 5. Future of computational molecular spectroscopy—from supporting interpretation to leading the innovation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP00192J [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Predicting the UV–vis spectra of oxazine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Evaluation and Thermodynamics of 1-Substituted Pyridylimidazo[1,5-a]Pyridine Derivatives as Cysteine Protease Inhibitors | PLOS One [journals.plos.org]
- 14. iris.unito.it [iris.unito.it]
- 15. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking New Imidazo[1,5-a]pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique structural and electronic properties have made it a versatile building block for developing novel therapeutic agents.[2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, with a particular emphasis on anticancer applications.[1][3] Many of these compounds exert their effects by targeting key cellular pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR signaling cascade and tubulin polymerization.[3][4][5][6]
The development of any new chemical entity, however, demands a rigorous, multi-faceted evaluation to ascertain its true potential. Benchmarking a novel imidazo[1,5-a]pyridine derivative against established compounds is not merely a comparative exercise; it is a critical step in the drug discovery process.[7] It provides essential context for a compound's potency, selectivity, and mechanism of action, ultimately informing the decision to advance a candidate through the preclinical pipeline.[8] This guide provides a framework for such an evaluation, detailing the critical experiments, the scientific rationale behind them, and methods for objective data comparison.
Pillar 1: Foundational Benchmarking - Cytotoxicity Profiling
The initial step in evaluating a potential anticancer agent is to determine its ability to inhibit the growth of cancer cells. This provides a broad measure of biological activity and helps identify cell lines that are particularly sensitive to the new compound.
Core Experiment: Cell Viability/Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] The principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[10][11] The quantity of formazan produced is directly proportional to the number of viable, metabolically active cells.[9]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the new imidazo[1,5-a]pyridine derivatives ("IMD-A", "IMD-B") and a benchmark compound (e.g., "Compound 5l" from literature[4][6], or a known clinical kinase inhibitor like Sorafenib) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a specified duration, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[11]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a media-only control. Plot the percentage of cell viability against the compound concentration and use non-linear regression to calculate the GI₅₀ (concentration that causes 50% growth inhibition) or IC₅₀ (concentration that causes 50% inhibition of viability) value.
Data Presentation: Comparative Cytotoxicity
The results should be summarized in a clear, comparative table. For this guide, we will use hypothetical GI₅₀ values for our new derivatives, "IMD-A" and "IMD-B," and compare them against a literature compound, "Compound 5l," known to inhibit tubulin and the PI3K/Akt pathway.[4][6]
| Compound | MCF-7 (Breast Cancer) GI₅₀ (µM) | HT-29 (Colon Cancer) GI₅₀ (µM) | A549 (Lung Cancer) GI₅₀ (µM) | HEK-293 (Normal Kidney) GI₅₀ (µM) |
| IMD-A (New) | 0.85 | 1.10 | 1.50 | > 50 |
| IMD-B (New) | 5.20 | 7.80 | 6.50 | > 50 |
| Compound 5l (Benchmark) | ~1.50[4] | ~0.90[4] | ~2.00[4] | > 50[4] |
Insight & Rationale: This initial screen allows for a rapid assessment of potency and selectivity. A desirable compound like "IMD-A" shows potent activity against cancer cell lines while exhibiting a high GI₅₀ against a normal cell line (HEK-293), suggesting a favorable therapeutic window. "IMD-B" is clearly less potent. The comparison to "Compound 5l" provides immediate context regarding the new compounds' performance relative to a known active agent in the same chemical class.[4]
Pillar 2: Target Engagement & Selectivity
After establishing cellular activity, it is crucial to confirm that the compound interacts with its intended molecular target.[8] This step validates the proposed mechanism of action and separates true on-target effects from non-specific cytotoxicity.[12] Many imidazo[1,2-a]pyridine and related scaffolds are designed as protein kinase inhibitors.[3][5][13]
Experimental Workflow for Target Validation
A multi-step approach is required to build confidence in target engagement and selectivity.[14]
Caption: A typical experimental workflow for evaluating new chemical entities.
Core Experiment 1: Biochemical Kinase Inhibition Assay
This in vitro assay measures the direct interaction between the inhibitor and its purified target kinase, free from the complexities of a cellular environment.[15][16]
-
Principle: This luminescence-based assay quantifies the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in less ADP production and a lower luminescent signal.
-
Reagent Preparation: Prepare serial dilutions of the test compounds (IMD-A, IMD-B) and a known inhibitor (e.g., a clinical PI3K inhibitor like Alpelisib as a benchmark).
-
Kinase Reaction: In a 384-well plate, add the purified target kinase (e.g., PI3Kα), its specific substrate, and ATP. Add the test compounds to the wells.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction, generating light.
-
Signal Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the IC₅₀ value—the concentration of the inhibitor required to reduce enzyme activity by 50%. To assess selectivity, this assay should be run in parallel against other related kinases (e.g., mTOR, other PI3K isoforms, or a panel of off-target kinases).[17]
Data Presentation: Kinase Potency and Selectivity
| Compound | Target: PI3Kα IC₅₀ (nM) | Off-Target: mTOR IC₅₀ (nM) | Off-Target: CDK2 IC₅₀ (nM) | Selectivity (mTOR/PI3Kα) |
| IMD-A (New) | 15 | 850 | >10,000 | 57x |
| IMD-B (New) | 350 | 2,500 | >10,000 | 7x |
| Alpelisib (Benchmark) | 5 | 1,200 | >10,000 | 240x |
Insight & Rationale: This data provides a direct measure of potency against the intended target. "IMD-A" is a potent inhibitor, though not as potent as the clinical benchmark Alpelisib. Crucially, the selectivity profile shows that "IMD-A" is 57-fold more selective for PI3Kα over the related kinase mTOR, a desirable property to minimize off-target effects. "IMD-B" is less potent and less selective.
Core Experiment 2: Western Blot for Downstream Target Modulation
This cellular assay confirms that the compound engages its target within a living cell and produces the expected downstream biological effect.[12] For a PI3K inhibitor, this means assessing the phosphorylation status of its key substrate, Akt.[4][5]
-
Cell Treatment: Seed a relevant cancer cell line (e.g., MCF-7) and treat with various concentrations of the test compounds for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-Akt Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total Akt and a loading control like β-actin.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity to determine the reduction in phosphorylation relative to the vehicle control.
Insight & Rationale: A successful compound will show a dose-dependent decrease in phospho-Akt levels, confirming that it is entering the cell and inhibiting the PI3K pathway. This provides crucial evidence that the cellular cytotoxicity observed in the MTT assay is linked to the on-target mechanism.[8]
Pillar 3: Elucidating the Mechanism of Action
Understanding how a compound kills cancer cells is fundamental. Does it stop cell division (cytostatic) or induce cell death (cytotoxic)? Cell cycle analysis is a powerful tool to answer this question. Several imidazo[1,5-a]pyridine derivatives have been shown to induce cell cycle arrest, often at the G2/M phase.[4][6]
Core Experiment: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the test compounds at their GI₅₀ and 2x GI₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA. RNase A is included to ensure that only DNA is stained.
-
Flow Cytometry: Incubate for 30 minutes in the dark. Analyze the samples on a flow cytometer. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Model the resulting histograms to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase indicates cell cycle arrest.
Visualizing the Targeted Pathway
Understanding the underlying biology is key. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, making it a prime target in oncology.[3]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a PI3K-targeting compound.
Insight & Rationale: If "IMD-A" causes a significant increase in the percentage of cells in the G2/M phase compared to the control, it suggests the compound is preventing cells from entering mitosis, a mechanism consistent with the inhibition of pathways that control cell cycle progression. This mechanistic insight is invaluable for further development and for identifying potential combination therapies.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
Benchmarking is not about finding the "perfect" compound in a single pass, but about building a comprehensive data package to make informed decisions. By systematically evaluating new imidazo[1,5-a]pyridine derivatives against relevant benchmarks, researchers can objectively assess their therapeutic potential.
In our hypothetical example, IMD-A emerges as a promising candidate. It exhibits potent and selective cytotoxicity against cancer cells, demonstrates strong biochemical and cellular inhibition of its intended target (PI3Kα), and induces a clear downstream effect on cell cycle progression. While less potent than the clinical drug Alpelisib in a biochemical assay, its distinct chemical scaffold may offer advantages in other areas not explored here, such as pharmacokinetics or off-target safety profiles. IMD-B , conversely, shows weaker performance across the board and would likely be deprioritized.
This structured, evidence-based approach, grounded in robust experimental protocols and direct comparison with established standards, is the cornerstone of successful drug discovery. It ensures that only the most promising candidates, with a clear and validated mechanism of action, are moved forward, ultimately maximizing the chances of clinical success.
References
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 9. clyte.tech [clyte.tech]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 14. selvita.com [selvita.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action for Bioactive Imidazo[1,5-a]Pyridine Derivatives: A Comparative and Methodological Guide
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core structure have shown promise as potent and selective modulators of various physiological pathways, leading to their investigation as therapeutic agents for a wide range of diseases, including cancer, inflammation, and neurological disorders. This guide provides an in-depth exploration of the common mechanisms of action for bioactive imidazo[1,5-a]pyridine derivatives, offering a comparative analysis of their performance and detailed experimental protocols to empower researchers in their quest to validate these mechanisms.
The Versatility of the Imidazo[1,5-a]Pyridine Scaffold: A Multifaceted Approach to Drug Discovery
The therapeutic potential of imidazo[1,5-a]pyridines stems from their ability to interact with a diverse array of biological targets. This versatility allows for the fine-tuning of their pharmacological profiles through targeted chemical modifications, a process guided by rigorous structure-activity relationship (SAR) studies.[1] Key areas where these derivatives have shown significant activity include:
-
Enzyme Inhibition: A primary mechanism of action for many imidazo[1,5-a]pyridines is the inhibition of key enzymes involved in disease progression. This includes, but is not limited to, phosphodiesterases (PDEs), protein kinases, cyclooxygenase-2 (COX-2), and thromboxane A2 synthetase.[2][3][4][5]
-
Anticancer Activity: Imidazo[1,5-a]pyridine derivatives have emerged as promising anticancer agents, exerting their effects through various mechanisms such as the inhibition of crucial signaling pathways like PI3K/Akt/mTOR, induction of apoptosis, and disruption of microtubule dynamics.[6][7][8]
-
DNA Intercalation: Some derivatives have been shown to interact directly with DNA, intercalating between base pairs and interfering with DNA replication and transcription, a mechanism particularly relevant for anticancer applications.[9]
This guide will now delve into specific examples of these mechanisms, providing comparative data and the experimental means to confirm them.
Illuminating the Path: Target Engagement and Identification
Before dissecting specific mechanisms, it is crucial to confirm that a bioactive compound directly interacts with its intended molecular target within a cellular context. Two powerful techniques for this are the Cellular Thermal Shift Assay (CETSA) and Kinobeads profiling.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment
CETSA is a biophysical method that assesses the thermal stability of a target protein in the presence and absence of a ligand.[10] Ligand binding typically stabilizes the protein, leading to a higher melting temperature. This shift in thermal stability provides direct evidence of target engagement within intact cells or cell lysates.[11][12][13]
Experimental Workflow for CETSA:
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for Microplate-Based CETSA:
A detailed, step-by-step protocol for a microplate-based CETSA, suitable for higher throughput screening, can be found in the Assay Guidance Manual provided by the National Center for Advancing Translational Sciences.[11][12] This protocol outlines procedures for assay development, optimization, and validation.
Kinobeads Profiling: Unbiased Identification of Kinase Targets
For imidazo[1,5-a]pyridine derivatives suspected of targeting protein kinases, kinobeads profiling offers an unbiased approach to identify multiple potential targets simultaneously.[14][15] This chemical proteomics technique utilizes beads functionalized with broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome. By pre-incubating cell lysates with the bioactive compound, one can observe which kinases are competed off the beads, thus identifying them as potential targets.[16][17]
Experimental Workflow for Kinobeads Profiling:
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of imidazo[1,5-a]pyridine–PBD conjugates as potential DNA-directed alkylating agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 14. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthesis of 3-Bromoimidazo[1,5-a]pyridine: An Assessment of Published Methods and Their Reproducibility
For researchers, scientists, and professionals in drug development, the imidazo[1,5-a]pyridine scaffold is a privileged structure due to its prevalence in a range of biologically active compounds. The targeted synthesis of specific derivatives, such as 3-Bromoimidazo[1,5-a]pyridine, is a critical step in many discovery pipelines. This guide provides an in-depth comparison of published synthetic methodologies for accessing this important heterocyclic system, with a keen focus on the practical considerations of reproducibility and experimental robustness.
The Synthetic Challenge: Direct vs. Two-Step Approaches
A direct, one-pot synthesis of this compound from simple precursors is not well-documented in the current literature. Instead, the most reliable and referenced approach involves a two-step strategy:
-
Synthesis of the core imidazo[1,5-a]pyridine scaffold.
-
Regioselective bromination at the C3 position.
This guide will first critically evaluate and compare three distinct and noteworthy methods for the synthesis of the parent imidazo[1,5-a]pyridine core. Subsequently, we will detail the established method for the crucial bromination step. Our assessment of reproducibility is based on a thorough analysis of the published experimental procedures, highlighting potential challenges and areas requiring careful optimization.
PART 1: Synthesis of the Imidazo[1,5-a]pyridine Core - A Comparative Analysis
Three primary methods for the construction of the imidazo[1,5-a]pyridine scaffold have been selected for this guide based on their novelty and distinct mechanistic pathways.
Method 1: The Ritter-Type Reaction
A novel approach for the synthesis of imidazo[1,5-a]pyridine analogs involves a Ritter-type reaction.[1][2][3][4] This method utilizes the combination of bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH·H₂O) to catalyze the reaction between a pyridinylmethanol and a nitrile.
Mechanism Rationale: The Lewis acidity of Bi(OTf)₃ facilitates the formation of a benzylic carbocation from the starting alcohol. This electrophilic intermediate is then trapped by the nitrile, leading to a nitrilium ion. Subsequent intramolecular cyclization onto the pyridine ring, followed by aromatization, yields the desired imidazo[1,5-a]pyridine core. The use of a strong Brønsted acid like p-TsOH is crucial for promoting the reaction.
Method 2: Cyclocondensation with Activated Nitroalkanes
This method provides an alternative route to the imidazo[1,5-a]pyridine core through the cyclization of 2-(aminomethyl)pyridines with nitroalkanes that are electrophilically activated by polyphosphoric acid (PPA) and phosphorous acid.[1][5][6]
Mechanism Rationale: In the presence of PPA, nitroalkanes are converted to highly electrophilic phosphorylated nitronates. The primary amine of the 2-(aminomethyl)pyridine acts as a nucleophile, attacking the activated nitroalkane. This is followed by an intramolecular cyclization of the resulting intermediate onto the pyridine ring, and subsequent elimination and aromatization to form the final product. The harsh, acidic conditions are a key feature of this reaction.
Method 3: Iodine-Mediated One-Pot Synthesis
A one-pot synthesis of substituted imidazo[1,5-a]pyridines has been developed using molecular iodine as a mediator.[7][8][9][10][11] This reaction typically involves a 2-aminomethylpyridine, an aldehyde, and a sulfinate, leading to a C-N and C-S bond formation in a single pot.
Mechanism Rationale: The reaction is proposed to proceed through an initial iodine-mediated oxidative coupling of the 2-aminomethylpyridine and the aldehyde to form an imine intermediate. The sulfinate then adds to this intermediate, and a subsequent intramolecular cyclization and aromatization, again likely facilitated by iodine, yields the 1-sulfenyl-imidazo[1,5-a]pyridine product. While this method directly installs a substituent at the 1-position, it demonstrates an alternative strategy for the core formation. For the synthesis of the unsubstituted core, modifications to this procedure would be necessary.
Comparative Performance and Reproducibility Assessment
| Parameter | Method 1: Ritter-Type Reaction | Method 2: Cyclocondensation | Method 3: Iodine-Mediated One-Pot |
| Key Reagents | Bi(OTf)₃, p-TsOH, pyridinylmethanol, nitrile | Polyphosphoric acid, H₃PO₃, 2-(aminomethyl)pyridine, nitroalkane | I₂, aldehyde, sulfinate, 2-aminomethylpyridine |
| Reported Yields | Moderate to excellent (up to 97% for some derivatives)[1][2] | Moderate to good (up to 77% for the parent scaffold)[1][6] | Good (up to 72% for some derivatives) |
| Reaction Conditions | High temperature (150 °C), sealed tube | Harsh: high temperature (140-160 °C) and strongly acidic (PPA)[1][6] | Moderate temperature (100 °C) |
| Substrate Scope | Broad for both the pyridinylmethanol and nitrile components.[1][2] | Tolerates various substituents on the pyridine ring and different nitroalkanes.[1] | Good tolerance for various aldehydes and sulfinates. |
| Reproducibility | Moderate to High: The use of well-defined catalysts and standard organic solvents suggests good reproducibility. However, the high temperature and sealed-tube conditions may require careful control for consistent results. The purity of Bi(OTf)₃ can also be a factor. | Moderate: The use of polyphosphoric acid, which can have variable composition, and the high reaction temperatures may lead to variability in yields and byproduct formation. Careful control of the PPA/H₃PO₃ ratio is critical.[1] | Moderate to High: One-pot reactions can sometimes be sensitive to the order of addition and reaction times for each step. The purity of iodine and the handling of the reagents are important for consistent outcomes. |
| Advantages | High yields, broad substrate scope. | Utilizes readily available starting materials. | One-pot procedure, mild conditions compared to Method 2. |
| Disadvantages | Requires a specific pyridinylmethanol precursor, high temperature. | Harsh reaction conditions, potential for charring and difficult purification. | Directly functionalizes the C1 position, requiring a modification for the unsubstituted core. |
PART 2: Synthesis of this compound via Electrophilic Bromination
The most direct route to this compound involves the regioselective bromination of the pre-formed imidazo[1,5-a]pyridine core.
The Bromination Protocol
This method relies on the electrophilic substitution of the imidazo[1,5-a]pyridine ring with molecular bromine in acetic acid.[12]
Mechanism Rationale: The imidazo[1,5-a]pyridine ring system is electron-rich, particularly at the C1 and C3 positions of the imidazole ring. The C3 position is generally more susceptible to electrophilic attack. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where bromine is polarized by the acetic acid solvent, followed by attack from the C3 position of the heterocycle to form a sigma complex, which then loses a proton to afford the 3-bromo product.
Reproducibility Assessment: This is a standard and generally robust electrophilic bromination reaction. The reproducibility is expected to be high, provided that the starting imidazo[1,5-a]pyridine is of good purity and the stoichiometry of bromine is carefully controlled to avoid over-bromination. The reaction is typically clean, and the product can be isolated by standard workup and purification procedures.
Experimental Protocols
Synthesis of Imidazo[1,5-a]pyridine (Method 2 - Representative Protocol)
This protocol is adapted from the work of Aksenov, et al. and is provided for illustrative purposes.[1]
-
To a stirred mixture of 87% polyphosphoric acid (0.5 g) and phosphorous acid (0.5 g), add 2-(aminomethyl)pyridine (1 mmol).
-
Add nitroethane (1.2 mmol) to the mixture.
-
Heat the reaction mixture to 160 °C and stir for 2 hours.
-
Cool the reaction mixture to room temperature and quench by carefully adding it to a stirred mixture of ice water and an appropriate organic solvent (e.g., ethyl acetate).
-
Neutralize the aqueous layer with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until pH > 8.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford imidazo[1,5-a]pyridine.
Causality and Self-Validation: The use of a 1:1 mass ratio of PPA to H₃PO₃ and a high temperature of 160 °C were found to be optimal for maximizing the yield.[1] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis of this compound (Adapted from literature procedures)[12]
-
Dissolve imidazo[1,5-a]pyridine (1 mmol) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 mmol) in glacial acetic acid dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Causality and Self-Validation: The regioselectivity for the C3 position is an inherent electronic property of the imidazo[1,5-a]pyridine ring system. The use of a 1:1 stoichiometry of bromine is intended to achieve mono-bromination. The reaction should be monitored to prevent the formation of di-brominated byproducts. The structure of the final product must be confirmed by spectroscopic methods, paying close attention to the coupling patterns in the ¹H NMR spectrum to verify the position of the bromine atom.
Conclusion and Recommendations
For researchers aiming to synthesize this compound, a two-step approach is the most viable and well-supported in the literature.
-
For the synthesis of the imidazo[1,5-a]pyridine core:
-
The Ritter-type reaction (Method 1) offers the potential for high yields and a broad substrate scope, making it an attractive option if the pyridinylmethanol starting materials are readily available. Its reproducibility is likely to be good with careful control of the reaction parameters.
-
The cyclocondensation with nitroalkanes (Method 2) is a robust alternative, particularly for the synthesis of the parent scaffold, but requires handling of harsh reagents and high temperatures, which may impact reproducibility.
-
The iodine-mediated synthesis (Method 3) is a milder one-pot alternative but is primarily described for the synthesis of C1-substituted derivatives.
-
-
For the bromination step:
-
The electrophilic bromination with Br₂ in acetic acid is a standard and reliable method with expected high reproducibility.
-
It is recommended that researchers carefully evaluate the availability of starting materials and their comfort level with the required reaction conditions when selecting a method for the synthesis of the imidazo[1,5-a]pyridine core. For all methods, careful monitoring of the reaction progress and thorough characterization of the products are essential for ensuring the desired outcome and reproducibility.
References
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
